molecular formula C5H5F3N2OS B591528 (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 1314977-20-2

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B591528
CAS No.: 1314977-20-2
M. Wt: 198.163
InChI Key: YCFRUGDBRCSGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol ( 1314977-20-2) is a high-value thiazole derivative supplied for research and development purposes. This compound features a methanol functional group on a 2-amino-4-(trifluoromethyl)thiazole scaffold, a structure recognized in medicinal chemistry for its potential in designing bioactive molecules. Thiazole derivatives similar to this compound are investigated as key synthetic intermediates in the development of pharmaceutical agents, particularly in oncology research . For instance, structurally related 4-(thiazol-5-yl)pyrimidine derivatives have been explored as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator considered a promising target for cancer therapy, such as in chronic lymphocytic leukemia . With a molecular formula of C5H5F3N2OS and a molecular weight of 198.17 g/mol, this chemical serves as a versatile building block for further chemical functionalization . Researchers can leverage the reactivity of the primary alcohol and the amino group for conjugation and synthesis of more complex molecules. Please handle with care and refer to the product's Safety Data Sheet (SDS). This product is labeled with the GHS signal word "Warning" and hazard statements H302, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation . For product stability, it is recommended to store the material in a dark place under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h11H,1H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRUGDBRCSGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717283
Record name [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314977-20-2
Record name [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Profile of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS No. 1314977-20-2). As a specialized chemical intermediate, this compound merges three critical pharmacophores: the biologically active 2-aminothiazole core, the property-modulating trifluoromethyl group, and a versatile hydroxymethyl functional handle. While detailed literature on this specific molecule is emerging, this guide synthesizes data from close structural analogues and established chemical principles to provide a robust profile for researchers, chemists, and drug development professionals. We will explore its predicted physicochemical and spectroscopic properties, outline a plausible synthetic route based on the Hantzsch thiazole synthesis, detail its reactivity and derivatization potential, and discuss its applications as a scaffold in medicinal chemistry.

Introduction: The Convergence of Three Pharmacophoric Motifs

The field of medicinal chemistry is driven by the rational design of molecules that can effectively interact with biological targets. The 2-aminothiazole scaffold is a cornerstone of this field, recognized as a "privileged" structure due to its presence in numerous approved drugs and clinical candidates.[1] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen-bonding capabilities, enabling it to serve as a versatile pharmacophore in compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2]

The strategic introduction of fluorine into drug candidates has become a dominant strategy for optimizing molecular properties.[3] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved cell permeability and target binding affinity.[3]

This compound represents a highly valuable building block by strategically combining the 2-aminothiazole core with a C4-trifluoromethyl group and a C5-hydroxymethyl (-CH₂OH) group. This latter group provides a crucial reactive handle for further chemical modification, allowing for the construction of more complex molecules through oxidation, esterification, or conversion to a leaving group. This guide serves to elucidate the chemical character of this potent intermediate, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValue / PredictionSource / Rationale
CAS Number 1314977-20-2[4]
Molecular Formula C₅H₅F₃N₂OSCalculated
Molecular Weight 214.17 g/mol Calculated
Appearance Predicted: White to off-white crystalline solidBased on analogues like 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is a solid.[5]
Melting Point Predicted: >45 °CThe related compound 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine has a melting point of 45 - 48 °C.[6] The thiazole structure may have a higher melting point due to different crystal packing.
Solubility Predicted: Soluble in DMSO, methanol, ethanol; sparingly soluble in water.Common for polar organic molecules with hydrogen bonding capabilities.
pKa (Predicted) Amine (NH₂): ~3-4; Alcohol (OH): ~15-16The electron-withdrawing thiazole ring and -CF₃ group will decrease the basicity of the 2-amino group compared to a simple alkylamine.
Predicted Spectroscopic Data

A full spectroscopic characterization is essential for confirming the identity and purity of the compound. Below are the expected spectral features.

  • ¹H NMR (in DMSO-d₆):

    • δ ~7.5-8.0 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.

    • δ ~5.0-5.5 ppm (t, 1H): Triplet for the hydroxyl (-OH) proton, coupled to the adjacent methylene group.

    • δ ~4.6 ppm (d, 2H): Doublet for the methylene (-CH₂) protons.

  • ¹³C NMR (in DMSO-d₆):

    • δ ~170 ppm: C2 (carbon bearing the amino group).

    • δ ~145 ppm (q): C4 (carbon bearing the trifluoromethyl group, showing quartet splitting due to C-F coupling).

    • δ ~122 ppm (q): -CF₃ carbon (quartet with a large J-coupling constant).

    • δ ~118 ppm: C5 (carbon bearing the hydroxymethyl group).

    • δ ~55 ppm: -CH₂OH carbon.

  • ¹⁹F NMR (in DMSO-d₆):

    • δ ~ -65 ppm (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

  • Infrared (IR) Spectroscopy (ATR):

    • 3400-3200 cm⁻¹: N-H stretching of the primary amine.

    • 3300-3200 cm⁻¹ (broad): O-H stretching of the alcohol.

    • 1640 cm⁻¹: C=N stretching of the thiazole ring.

    • 1250-1050 cm⁻¹: Strong C-F stretching bands.

  • Mass Spectrometry (EI):

    • m/z 214: Molecular ion (M⁺).

    • m/z 197: Loss of -OH.

    • m/z 183: Loss of -CH₂OH.

Synthesis and Manufacturing Pathway

The most logical and widely used method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[7] This method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the 2-aminothiazole core.[7]

Proposed Synthetic Route

The synthesis of this compound would proceed by reacting thiourea with a suitable α-haloketone precursor, specifically a 3-halo derivative of 1,1,1-trifluoro-4-hydroxybutan-2-one.

Hantzsch_Synthesis thiourea Thiourea (H₂NCSNH₂) intermediate Cyclized Intermediate thiourea->intermediate Condensation (e.g., in Ethanol) haloketone 3-Halo-1,1,1-trifluoro-4-hydroxybutan-2-one (Precursor) haloketone->intermediate product This compound intermediate->product Dehydration

Caption: Proposed Hantzsch synthesis pathway.

Experimental Protocol (General Methodology)

This protocol describes a generalized procedure adaptable for the synthesis. The choice of halide (chloro or bromo) in the precursor and the reaction conditions may require optimization.

Objective: To synthesize this compound.

Materials:

  • Thiourea (1.0 eq)

  • 3-Bromo-1,1,1-trifluoro-4-hydroxybutan-2-one (1.0 eq)

  • Ethanol (or Isopropanol), as solvent

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and the α-bromoketone precursor (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of thiourea) to the flask.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Rationale: The elevated temperature facilitates the nucleophilic attack of the thiourea sulfur onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

    • Rationale: The brine wash removes residual water and inorganic salts from the organic phase.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Workflow A 1. Mix Precursors (Thiourea & α-Haloketone) B 2. Reflux in Ethanol A->B Cyclization C 3. Neutralize with NaHCO₃ B->C Workup D 4. Extract with Ethyl Acetate C->D E 5. Purify (Recrystallization/Chromatography) D->E F 6. Characterize (NMR, MS, IR) E->F

Caption: A streamlined experimental workflow for the synthesis.

Chemical Reactivity and Derivatization

The true value of this compound lies in its potential for derivatization, enabled by the distinct reactivity of its three key functional groups.

Derivatization core (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol amino_node 2-Amino Group Reactions core->amino_node hydroxyl_node 5-Hydroxymethyl Group Reactions core->hydroxyl_node sulfonamide N-Sulfonamide amino_node->sulfonamide R-SO₂Cl, Base amide N-Amide amino_node->amide R-COCl, Base aldehyde 5-Formylthiazole hydroxyl_node->aldehyde PCC/DMP halide 5-(Halomethyl)thiazole hydroxyl_node->halide SOCl₂/PBr₃ acid 5-Carboxythiazole aldehyde->acid KMnO₄/Jones

Caption: Key derivatization pathways for the title compound.

Reactions at the 2-Amino Group

The primary amine at the C2 position is a versatile nucleophile and a key site for modification.

  • Sulfonylation: The amine readily reacts with various sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. This is a common strategy for introducing moieties that can target specific enzyme pockets.[8]

  • Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This can be used to install linkers or other functional groups.[9]

  • Alkylation: While possible, direct alkylation can be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Reactions at the 5-Hydroxymethyl Group

The primary alcohol is a crucial handle for extending the molecular framework.

  • Oxidation: The hydroxymethyl group can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, will produce the carboxylic acid, a known and useful analogue.[5]

  • Conversion to a Leaving Group: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into a highly reactive halomethyl group (-CH₂Cl or -CH₂Br). This intermediate is an excellent electrophile for substitution reactions with nucleophiles (e.g., azides, cyanides, thiols).

  • Esterification and Etherification: Standard protocols can be used to form esters or ethers, providing another avenue for linking the scaffold to other molecular fragments.

Applications in Drug Discovery

This compound is not an end-product but a strategic starting material. Its derivatives are of significant interest in:

  • Kinase Inhibition: The 2-aminothiazole scaffold is a well-known hinge-binder in many kinase inhibitors. Derivatization of the amino and hydroxymethyl groups allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity.

  • Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[1] This scaffold can be used to generate new libraries of potential antimicrobial agents.

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the amino and hydroxyl groups makes this molecule an ideal starting point for building combinatorial libraries to screen for a wide range of biological activities.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on data from structurally similar compounds, the following precautions are advised:

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin exposure.[6]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation.[6]

  • Incompatibilities: Avoid contact with strong acids, acid chlorides, and strong oxidizing agents.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a potent and versatile chemical building block with significant potential in the fields of medicinal chemistry and materials science. By combining the proven biological relevance of the 2-aminothiazole scaffold with the beneficial properties of a trifluoromethyl group and the synthetic versatility of a hydroxymethyl handle, it offers researchers a powerful tool for the design and synthesis of novel, high-value compounds. This guide provides the foundational chemical knowledge required to effectively utilize this intermediate in research and development programs.

References

  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. URL
  • ChemWhat. 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE CAS#: 175277-67-5. URL
  • Henan Longke Chem Co., Ltd. Products - Page 8 of 52. URL
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. URL
  • INDOFINE Chemical Company, Inc. Safety Data Sheet for 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine. URL
  • Vulcanchem. (2-Amino-1,3-thiazol-5-yl)methanol. URL
  • Sigma-Aldrich. 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol. URL
  • National Center for Biotechnology Information. "5-Thiazolylmethanol" PubChem Compound Summary for CID 2763216. URL
  • AbacipharmTech. This compound. URL
  • SpectraBase. Compound 2-amino-4-(trifluoromethyl)thiazole. URL
  • ChemicalBook. (2-(trifluoromethyl)thiazol-5-yl)methanol. URL
  • Sigma-Aldrich. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 97%. URL
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. URL
  • Farahat, A. A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-341. URL
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. URL
  • Kumar, A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. URL
  • Ayimbila, S. T., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 12, e16805. URL
  • Swaminathan, S., & Hanzlik, R. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. URL
  • Benchchem.
  • Singh, N., et al. (2017). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Journal of Physical Chemistry A, 121(4), 885-898. URL
  • Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 22(16), 8894. URL
  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. URL

Sources

An In-depth Technical Guide to the Synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a key building block in contemporary drug discovery and development. The synthesis is strategically designed around two core transformations: the classical Hantzsch thiazole synthesis to construct the heterocyclic core, followed by a chemoselective reduction of the C5-ester functionality. This document offers a detailed exposition of the experimental protocols, an in-depth analysis of the reaction mechanisms, and practical insights into the critical process parameters. The intended audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of Trifluoromethylated Aminothiazoles

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and its relative metabolic stability. The incorporation of a trifluoromethyl (CF3) group at the C4-position of the thiazole ring often imparts favorable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the synthesis of functionalized 2-amino-4-(trifluoromethyl)thiazoles, such as the title compound, is of paramount importance for the generation of novel therapeutic candidates.

This guide delineates a reliable two-step synthetic sequence to access this compound, a versatile intermediate amenable to further structural elaboration.

Overall Synthetic Strategy

The synthesis commences with the construction of the 2-amino-4-(trifluoromethyl)thiazole core bearing an ester at the 5-position, followed by the selective reduction of this ester to the corresponding primary alcohol.

Synthesis_Pathway A Ethyl 4,4,4-trifluoro-3-oxobutanoate + Ethyl 2-chloroacetoacetate C Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis (Step 1) B Thiourea B->C D This compound C->D Ester Reduction (Step 2)

Caption: Overall synthetic pathway to the target molecule.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-halocarbonyl compound, a thioamide (in this case, thiourea), and a β-ketoester.

Mechanistic Rationale

The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[3] The high nucleophilicity of the sulfur atom in thiourea is a key driving force for the initial reaction.[1]

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl component (ethyl 2-chloroacetoacetate). This results in the formation of an isothiouronium salt intermediate.

  • Condensation: The enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate then condenses with the isothiouronium salt.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto a carbonyl group, followed by dehydration, leads to the formation of the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt Thiourea->Isothiouronium Nucleophilic Attack Haloester Ethyl 2-chloroacetoacetate Haloester->Isothiouronium Adduct Condensation Adduct Isothiouronium->Adduct Condensation Ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate (enolate form) Ketoester->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Cyclized_Intermediate->Product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol (absolute)

  • Sodium acetate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq), thiourea (1.1 eq), and anhydrous sodium acetate (1.2 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 2: Reduction of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The final step in the synthesis is the reduction of the C5-ester to the primary alcohol. While potent reducing agents like lithium aluminum hydride (LiAlH4) are capable of this transformation, a milder and more chemoselective reagent is preferable to avoid potential reduction of the thiazole ring.[4][5] A combination of sodium borohydride (NaBH4) with a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl2), provides an effective system for this reduction.[6]

Mechanistic Considerations

Sodium borohydride alone is generally a poor reagent for the reduction of esters.[4] However, its reactivity is significantly enhanced in the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydride from NaBH4. The reaction proceeds through the formation of an aldehyde intermediate, which is rapidly reduced to the primary alcohol.

Reduction_Workflow Ester Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Alcohol This compound Ester->Alcohol Reduction Reagents NaBH4 / LiCl Reagents->Alcohol Solvent THF / Methanol Solvent->Alcohol

Caption: Experimental workflow for the ester reduction.

Experimental Protocol

Materials:

  • Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

  • Sodium borohydride (NaBH4)

  • Lithium chloride (LiCl), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) and anhydrous lithium chloride (1.2 eq) in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Data Summary

StepReactionKey ReagentsSolvent(s)Typical Yield (%)
1Hantzsch Thiazole SynthesisEthyl 4,4,4-trifluoro-3-oxobutanoate, Ethyl 2-chloroacetoacetate, ThioureaEthanol70-85
2Ester ReductionSodium borohydride, Lithium chlorideTHF, Methanol75-90

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino protons (a broad singlet), the methylene protons of the hydroxymethyl group (a singlet), the hydroxyl proton (a broad singlet, exchangeable with D2O), and potentially a quartet for the trifluoromethyl group due to long-range coupling.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the thiazole ring carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the methylene carbon of the hydroxymethyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the alcohol, and C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the target compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of the well-established Hantzsch thiazole synthesis ensures efficient construction of the core heterocyclic structure, while the optimized, mild reduction protocol allows for the selective conversion of the ester to the desired alcohol without compromising the integrity of the thiazole ring. This in-depth guide, with its focus on mechanistic understanding and detailed experimental procedures, is intended to empower researchers in the field of medicinal and synthetic organic chemistry to access this valuable building block for the development of next-generation therapeutics.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]
  • Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxyl
  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]
  • 7 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. PubMed. [Link]
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. [Link]
  • 1 H (a) and 13 C (b) NMR spectra of...
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • One pot synthesis and reactions of novel 5-amino[7][8] thiazolo [3, 2-b][1][7][9] triazoles.
  • Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.
  • NaBH4 reduction of ester. Reddit. [Link]
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
  • A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-a][2][7][8]triazines. PMC. [Link]
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrog
  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. NIH. [Link]
  • Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)
  • Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method.

Sources

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS Number: 1314977-20-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, with the Chemical Abstracts Service (CAS) number 1314977-20-2, is a fluorinated heterocyclic compound that has garnered significant interest within the field of medicinal chemistry.[1][2][3][4] Its structure features a 2-aminothiazole core, a scaffold of paramount importance in drug discovery, known to be present in a variety of approved therapeutic agents.[5] The strategic incorporation of a trifluoromethyl group and a hydroxymethyl moiety at the 4- and 5-positions of the thiazole ring, respectively, imparts unique physicochemical properties that are highly desirable in the design of novel drug candidates.

The trifluoromethyl group is a well-established bioisostere for various chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[6] The hydroxymethyl group, on the other hand, provides a crucial handle for further chemical modifications and can participate in hydrogen bonding interactions within a biological target. This guide aims to provide a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, potential applications in drug discovery, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1314977-20-2[1][2][3][4]
Molecular Formula C₅H₅F₃N₂OS[1][4]
Molecular Weight 198.17 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, and other polar organic solvents.N/A

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the well-established Hantzsch thiazole synthesis, followed by the reduction of a carboxylate functional group.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction of the Ester A Ethyl 4,4,4-trifluoro-3-oxobutanoate C Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate A->C Reflux B Thiourea B->C D Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate F This compound D->F Anhydrous THF, 0 °C to rt E Lithium Aluminium Hydride (LiAlH4) E->F

Sources

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound this compound. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. The incorporation of a trifluoromethyl group at the C4 position and a hydroxymethyl group at the C5 position is anticipated to confer unique physicochemical and pharmacological properties, making this molecule a compound of significant interest for drug discovery and development. This document details the molecule's properties, outlines a robust synthetic pathway, provides a thorough characterization based on predictive spectroscopic data, and explores its potential therapeutic applications. The methodologies are presented with the causality behind experimental choices to empower researchers in their own investigations of this and related molecular entities.

Introduction and Rationale

The 2-aminothiazole moiety is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide array of biological functions including antibacterial, anti-inflammatory, and anticancer activities[1][2][3]. Its prevalence in medicinal chemistry stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The strategic functionalization of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile.

The subject of this guide, this compound, incorporates two key structural modifications designed to enhance its drug-like properties:

  • The Trifluoromethyl (CF3) Group: This electron-withdrawing group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity, and improve binding affinity to target proteins[4].

  • The Hydroxymethyl (-CH2OH) Group: This functional group can act as a hydrogen bond donor and acceptor, potentially improving solubility and facilitating key interactions with biological targets. It also serves as a synthetic handle for further derivatization.

This guide serves as a foundational resource for researchers, offering a detailed exploration of this promising molecule from its synthesis to its potential role in drug development.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₅H₅F₃N₂OSAbacipharm
Molecular Weight 198.17 g/mol Abacipharm
CAS Number 1314977-20-2Abacipharm
SMILES C(C1=C(N=C(S1)N)C(F)(F)F)OAbacipharm
InChIKey YCFRUGDBRCSGCS-UHFFFAOYSA-NAbacipharm
Predicted LogP 1.1 ± 0.4ChemAxon
Predicted pKa (basic) 3.5 ± 0.1 (endocyclic nitrogen)ChemAxon
Predicted pKa (acidic) 14.0 ± 0.2 (alcohol)ChemAxon

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through a two-stage process: first, the construction of the core heterocyclic system via the well-established Hantzsch thiazole synthesis, followed by the functional group modification to yield the target primary alcohol.

Rationale for Synthetic Strategy

The Hantzsch synthesis is a robust and versatile method for the construction of thiazole rings, involving the condensation of an α-halocarbonyl compound with a thioamide[5][6]. For the synthesis of the target molecule, a plausible and efficient strategy involves the initial synthesis of an ester precursor, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. This ester can then be selectively reduced to the primary alcohol. This staged approach is favored because the direct synthesis using a halo-aldehyde-alcohol precursor is often complicated by side reactions and instability. The ester intermediate is stable, readily purified, and a versatile precursor for the final reduction step.

Proposed Synthetic Workflow

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Ester Reduction A Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate C Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate A->C B Thiourea B->C E This compound C->E D Lithium Aluminum Hydride (LiAlH4) D->E

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water and protic solvents; it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Stage 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is based on established Hantzsch synthesis procedures[5][6].

  • Materials:

    • Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (1.0 eq)

    • Thiourea (1.1 eq)

    • Absolute Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 eq) in absolute ethanol (approx. 5 mL per gram of thiourea).

    • To this stirring solution, add ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

    • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water with vigorous stirring to precipitate the crude product.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

    • Recrystallize the crude solid from an ethanol/water mixture to yield the pure ester intermediate as a crystalline solid.

Stage 2: Reduction of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of reducing esters to primary alcohols[7][8][9].

  • Materials:

    • Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

    • Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the ester intermediate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC until all starting material is consumed.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. This is a highly exothermic process and must be done slowly. Add, dropwise and in order:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

    • Combine the filtrates and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Prediction Tool: NMRDB.org[10]

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ):

    • ~7.5 ppm (s, 2H): The two protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The chemical shift can vary depending on concentration and temperature.

    • ~5.5 ppm (t, 1H): The proton of the hydroxyl group (-OH) is expected to be a triplet, coupling to the adjacent methylene protons. This peak will be exchangeable with D₂O.

    • ~4.6 ppm (d, 2H): The methylene protons (-CH₂-) adjacent to the hydroxyl group are expected to appear as a doublet, coupled to the hydroxyl proton.

¹³C NMR Spectroscopy
  • Prediction Tool: NMRDB.org[11]

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ):

    • ~170 ppm: The C2 carbon bearing the amino group.

    • ~145 ppm (q, J ≈ 35-40 Hz): The C4 carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

    • ~122 ppm (q, J ≈ 270-280 Hz): The carbon of the trifluoromethyl group (-CF₃) will be a quartet with a large coupling constant.

    • ~115 ppm: The C5 carbon of the thiazole ring.

    • ~55 ppm: The methylene carbon (-CH₂OH).

FTIR Spectroscopy

Based on the functional groups present and data from analogous 2-aminothiazoles, the following characteristic peaks are expected[12][13]:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3200O-H Stretch (broad)Alcohol (-OH)
1630 - 1600C=N StretchThiazole Ring
1550 - 1500N-H BendPrimary Amine (-NH₂)
1350 - 1150C-F Stretch (strong, multiple bands)Trifluoromethyl (-CF₃)
1050 - 1000C-O StretchPrimary Alcohol
Mass Spectrometry
  • Ionization Method: Electron Impact (EI)

  • Expected Fragmentation:

    • M⁺: The molecular ion peak at m/z = 198 should be observable.

    • [M-H₂O]⁺: Loss of water from the hydroxymethyl group (m/z = 180).

    • [M-CH₂OH]⁺: Loss of the hydroxymethyl radical (m/z = 167), a common fragmentation for primary alcohols.

    • [M-CF₃]⁺: Loss of the trifluoromethyl radical (m/z = 129).

    • Further fragmentation of the thiazole ring would lead to smaller characteristic ions[14][15].

Potential Applications in Drug Discovery

While this specific molecule has not been extensively profiled in published literature, its structural components—the 2-aminothiazole core and the trifluoromethyl group—are features of numerous biologically active compounds. This allows for a well-grounded discussion of its therapeutic potential.

G cluster_0 Structural Features cluster_1 Potential Therapeutic Applications A (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol 2-Aminothiazole Core CF3 Group -CH2OH Group B Anticancer Antimicrobial Anti-inflammatory Kinase Inhibition A:f1->B:f0 Scaffold for Antiproliferative Agents A:f1->B:f1 Known Antibacterial & Antifungal Activity A:f1->B:f2 Core of various NSAIDs A:f2->B:f3 Enhances Binding Affinity & Stability

Caption: Relationship between structural features and potential applications.

  • Anticancer Activity: The 2-aminothiazole scaffold is present in several approved anticancer drugs, such as Dasatinib. These compounds often function as kinase inhibitors. The trifluoromethyl group can enhance binding to the hydrophobic pockets of kinase active sites, potentially leading to potent and selective inhibition[1].

  • Antimicrobial and Antifungal Activity: Thiazole derivatives have a long history as antimicrobial agents. The presence of the trifluoromethyl group can increase cell membrane permeability, potentially enhancing the compound's efficacy against various bacterial and fungal strains[2][3].

  • Anti-inflammatory Activity: A number of compounds containing the 2-aminothiazole core have been investigated for their anti-inflammatory properties, some acting as inhibitors of enzymes like cyclooxygenase (COX)[1].

The hydroxymethyl group provides a point for creating libraries of derivatives (e.g., esters, ethers) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

  • Hazard Classification: While specific toxicology data is unavailable, based on related structures, this compound should be handled as a potentially hazardous substance. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for drug discovery. Its structure combines the proven biological relevance of the 2-aminothiazole scaffold with the advantageous physicochemical properties conferred by a trifluoromethyl group. This guide provides a robust framework for its synthesis and characterization, laying the groundwork for future research into its pharmacological profile. The outlined protocols and predictive data serve as a valuable resource for scientists aiming to explore the therapeutic potential of this and related molecules in the ongoing search for novel and effective medicines.

References

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Mass Spectrometry - Fragmentation P
  • Reduction with NaBH4 or LiAlH4. (2017). YouTube.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • CASPRE - 13 C NMR Predictor. (n.d.). Wishart Research Group.
  • NaBH4 & LiAlH4 Reductions (IOC 23). (2022). YouTube.
  • KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (1982). Indian Academy of Sciences.
  • Synthesis of novel 2-amino thiazole deriv
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • Predict 13C NMR spectra. (n.d.). Cheminfo.org.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-5-acetylthiazole from Basic Precursors. (n.d.). Benchchem.
  • 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1988). PubMed.
  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2015).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
  • Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (2014).
  • Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. (2015).
  • Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (n.d.). Benchchem.
  • The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. (2017). Arabian Journal of Chemistry.
  • Predict 1H NMR spectra. (n.d.). Cheminfo.org.
  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. (2018).

Sources

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The strategic placement of substituents on the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The subject of this guide, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, incorporates a trifluoromethyl group, a common bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and lipophilicity, making it a compound of significant interest in drug discovery.[5]

This technical guide provides a comprehensive overview of this compound, including a detailed breakdown of its IUPAC name, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in research and drug development.

PART 1: IUPAC Nomenclature Deconstructed

The systematic name, This compound , is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's dissect the name to understand the underlying principles:

  • Thiazole: This is the parent heterocycle, a five-membered aromatic ring containing one sulfur and one nitrogen atom.[6] Per IUPAC rules, the numbering of the thiazole ring begins at the sulfur atom and proceeds towards the nitrogen atom, giving the nitrogen the lowest possible locant.[7]

  • Substituent Numbering (Locants):

    • 2-Amino: An amino group (-NH₂) is attached to the carbon atom at position 2 of the thiazole ring.

    • 4-(Trifluoromethyl): A trifluoromethyl group (-CF₃) is located at position 4.

    • 5-yl: This suffix indicates that the thiazole ring is a substituent connected via position 5 to the principal functional group.

  • Principal Functional Group:

    • Methanol: The -CH₂OH group is the principal functional group, as alcohols have higher priority in IUPAC nomenclature than amines. The core of this part of the name is "methane" (a one-carbon chain), and the suffix "-ol" signifies the alcohol functional group.

Therefore, the name describes a methanol molecule where one hydrogen atom is substituted by a 2-amino-4-(trifluoromethyl)thiazol-5-yl group.

Caption: Logical breakdown of the IUPAC name.

PART 2: Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be strategically approached in a two-step process starting from the commercially available 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. This method is logical as the carboxylic acid can be synthesized via the well-established Hantzsch thiazole synthesis, and its subsequent reduction to the primary alcohol is a standard and high-yielding transformation.

Synthetic Scheme

Synthesis_Scheme Start 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Intermediate This compound Start->Intermediate Reduction (e.g., LiAlH4 or BH3·THF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Hantzsch Thiazole Synthesis of the Carboxylic Acid Intermediate (Conceptual)

The precursor, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, can be synthesized using the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thioamide.[9] In this case, a suitable α-halo-β-ketoester bearing a trifluoromethyl group would react with thiourea. A plausible starting material is ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

Step 2: Reduction of the Carboxylic Acid to the Alcohol

This is the core of our detailed protocol. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are typically employed. We will detail a procedure using BH₃·THF, which is generally considered safer and easier to handle than LiAlH₄.

Experimental Protocol: Reduction of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid239135-55-8212.15 g/mol 2.12 g10 mmol
Borane-tetrahydrofuran complex (1 M in THF)14044-65-6-30 mL30 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 50 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01 g/mol As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol As needed-
Hexanes110-54-386.18 g/mol As needed-

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (2.12 g, 10 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir the mixture to dissolve the starting material. The dissolution might be partial at room temperature.

  • Addition of Reducing Agent: Cool the flask to 0 °C using an ice-water bath. Slowly add the 1 M solution of borane-tetrahydrofuran complex (30 mL, 30 mmol) dropwise via a syringe or an addition funnel over 30 minutes. Causality: A slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to 0 °C in an ice-water bath. Cautiously and slowly add 1 M hydrochloric acid dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed. Continue adding HCl until the gas evolution ceases.

  • Workup: Adjust the pH of the aqueous layer to approximately 8-9 with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

PART 3: Physicochemical Properties and Characterization

Predicted Physicochemical Properties:

PropertyPredicted Value/Observation
Molecular Formula C₅H₅F₃N₂OS
Molecular Weight 198.17 g/mol
Appearance Likely a white to off-white solid.
Melting Point Expected to be a solid with a defined melting point, likely lower than its carboxylic acid precursor (232-236 °C).
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF.
Spectroscopic Data ¹H NMR: Signals for the -CH₂OH group (a singlet around 4.5-5.0 ppm), the -OH proton (a broad singlet), and the -NH₂ protons (a broad singlet around 7.0-7.5 ppm).[10] ¹³C NMR: A signal for the -CH₂OH carbon around 55-65 ppm, and characteristic signals for the thiazole ring carbons, including the carbon bearing the -CF₃ group which will show coupling to fluorine.[11] IR: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), and C-F stretching (strong, around 1100-1300 cm⁻¹).[12] Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 198.

PART 4: Potential Applications in Research and Drug Development

The this compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility stems from the combination of the biologically active 2-aminothiazole core and the versatile primary alcohol functionality.

  • Lead Optimization: The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, or converted into various esters and ethers. This allows for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR) around a lead compound.

  • Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity.[13] The title compound could serve as a precursor for novel kinase inhibitors or other targeted therapies.

  • Antimicrobial Agents: The 2-aminothiazole scaffold is present in several antimicrobial agents. Derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.[14]

  • CNS-Active Agents: The trifluoromethyl group can enhance blood-brain barrier permeability. This makes derivatives of this compound interesting candidates for the development of new treatments for neurological disorders.

Caption: Potential research applications of the title compound.

Conclusion

References

  • Dar-e-salam, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Singh, P., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 854273.
  • National Center for Biotechnology Information. Hantzsch Thiazole Synthesis. In: PubChem.
  • IUPAC. Nomenclature of Organic Chemistry.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Wikipedia. Thiazole.
  • Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(3), 899-903.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).
  • AbacipharmTech. This compound.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
  • Swenson, R. E., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & environmental mass spectrometry, 15(9), 495-499.
  • El-Sayed, N. N. E., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3594.
  • Al-Otaibi, M. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-31.
  • Li, J. J., et al. (2007). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron letters, 48(30), 5277-5280.
  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Vas'kevich, R. I., et al. (2015). The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1][3][14]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Journal of Organic and Pharmaceutical Chemistry, 13(4), 52.
  • Hatcher, J. B. (1947). The reduction of 2-amino-4-methyl-5-beta-hydroxyethylthiazole in the synthesis of thiamin. Journal of the American Chemical Society, 69(2), 465.
  • The Journal of Organic Chemistry Ahead of Print.
  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3848.

Sources

An In-depth Technical Guide to the Hantzsch Synthesis of Trifluoromethylated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl-Thiazole Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a compound's physicochemical properties. Its high electronegativity, metabolic stability, and significant lipophilicity can dramatically improve a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.[1][2] When this privileged moiety is integrated into a thiazole ring—a heterocyclic scaffold renowned for its wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties—the resulting structure becomes a highly sought-after building block in drug discovery.[3][4][5]

The Hantzsch thiazole synthesis, a classic and robust condensation reaction first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole core.[6][7] This guide provides a comprehensive technical overview for researchers and drug development professionals on the application of the Hantzsch synthesis for the specific, high-value task of preparing trifluoromethylated thiazoles. We will delve into the core mechanism, precursor synthesis, detailed reaction protocols, and the strategic rationale behind its application.

Part 1: The Core Mechanism of the Hantzsch Thiazole Synthesis

The fundamental principle of the Hantzsch synthesis is the cyclocondensation of an α-haloketone with a thioamide.[7][8][9] The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration, ultimately yielding the stable aromatic thiazole ring. The causality of the mechanism is critical to understanding how to optimize the reaction for trifluoromethylated substrates.

The process unfolds in three primary stages:

  • S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, displacing the halide and forming an S-alkylated thioimidate intermediate.[8]

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered ring, generating a 4-hydroxythiazoline intermediate.[10][11]

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a double bond, leading to the stable, aromatic trifluoromethylated thiazole product.

Below is a diagram illustrating this mechanistic pathway.

Caption: The mechanistic pathway of the Hantzsch Thiazole Synthesis.

Part 2: Synthesis of Critical Starting Materials

The success of synthesizing a trifluoromethylated thiazole is fundamentally dependent on the accessibility and purity of the fluorinated precursors. The most common and direct strategy involves the use of a trifluoromethylated α-haloketone.

Synthesis of α-Halo-Trifluoromethylketones

A prevalent and commercially available starting material for this reaction is 3-bromo-1,1,1-trifluoro-2-propanone. Its preparation typically involves the bromination of 1,1,1-trifluoroacetone. The presence of the electron-withdrawing CF3 group acidifies the α-protons, facilitating halogenation.

Experimental Protocol: Synthesis of 3-Bromo-1,1,1-trifluoro-2-propanone

  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,1,1-trifluoroacetone (1.0 mol) and glacial acetic acid (50 mL).

  • Bromination: Cool the mixture in an ice bath. Slowly add bromine (1.0 mol) from the dropping funnel over a period of 1-2 hours while stirring vigorously. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. The disappearance of the red bromine color indicates the reaction's progression.

  • Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. Separate the lower organic layer.

  • Purification: Wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the crude product over anhydrous magnesium sulfate (MgSO4), filter, and purify by distillation to yield 3-bromo-1,1,1-trifluoro-2-propanone as a colorless liquid.

Part 3: Synthetic Protocols for Trifluoromethylated Thiazoles

With the key precursor in hand, the Hantzsch cyclocondensation can be performed. Both classic two-component and modern one-pot methodologies are effective.

Protocol 1: Classic Two-Component Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This protocol is a robust and widely cited method for generating the 2-amino-4-(trifluoromethyl)thiazole core, a highly valuable intermediate.[4]

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 3-bromo-1,1,1-trifluoro-2-propanone (10.0 mmol) and thiourea (12.0 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) and a magnetic stir bar.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cooling and Precipitation: Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate product precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-4-(trifluoromethyl)thiazole as a pure crystalline solid.[8]

Protocol 2: Catalyzed One-Pot Synthesis Modification

One-pot procedures offer significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency.[12][13] While many documented one-pot Hantzsch syntheses involve additional components like aldehydes, the core principle can be adapted for a streamlined two-component reaction, often enhanced by a reusable catalyst to promote milder conditions and higher yields.[12][14]

OnePot_Workflow Start Combine α-Halo-CF3-Ketone, Thioamide, Catalyst, and Solvent in a single reaction vessel. Reaction Heat / Stir (e.g., 65°C or Ultrasonic Irradiation) Start->Reaction Workup Filter to remove catalyst. Concentrate filtrate. Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Trifluoromethylated Thiazole Purification->Product

Caption: Workflow for a catalyzed one-pot Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis Using a Solid-Supported Catalyst

  • Reaction Mixture: In a 50 mL flask, suspend a reusable solid catalyst such as silica-supported tungstosilicic acid (15 mol%) in ethanol/water (1:1, 20 mL).[12][13]

  • Reagent Addition: Add 3-bromo-1,1,1-trifluoro-2-propanone (5.0 mmol) and the desired thioamide (e.g., thiobenzamide, 5.0 mmol) to the suspension.

  • Reaction: Stir the mixture at 65 °C for 2-3 hours (or alternatively, use ultrasonic irradiation at room temperature for a shorter duration).[12] Monitor via TLC.

  • Catalyst Recovery: Upon completion, cool the mixture and filter to recover the solid catalyst, which can be washed, dried, and reused.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography.

Part 4: Data Analysis and Yield Optimization

The efficiency of the Hantzsch synthesis for trifluoromethylated thiazoles is influenced by several factors. The table below summarizes representative data based on typical outcomes for this class of reaction.

Entryα-HaloketoneThio-NucleophileSolventTemp (°C)Time (h)Typical Yield (%)
13-Bromo-1,1,1-trifluoro-2-propanoneThioureaEthanol78385-95
23-Chloro-1,1,1-trifluoro-2-propanoneThioureaEthanol78670-80
33-Bromo-1,1,1-trifluoro-2-propanoneThiobenzamideMethanol65480-90
43-Bromo-1,1,1-trifluoro-2-propanoneThioureaEtOH/H₂O (Catalyzed)652>90

Field Insights for Optimization:

  • Choice of Halogen: Bromo-ketones are generally more reactive than chloro-ketones due to bromide being a better leaving group, resulting in shorter reaction times and often higher yields (compare Entry 1 vs. 2).

  • Solvent System: Protic solvents like ethanol and methanol are highly effective as they facilitate the proton transfers involved in the cyclization and dehydration steps.

  • Catalysis: The use of solid acid catalysts can accelerate the reaction, allowing for lower temperatures and shorter durations, which is beneficial for sensitive substrates and aligns with green chemistry principles.[12][13]

Part 5: Applications in Drug Development

The 2-amino-4-(trifluoromethyl)thiazole motif is a privileged structure in medicinal chemistry due to its frequent appearance in potent and selective bioactive compounds.[4]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[1]

  • Enhanced Binding: The lipophilic nature of the CF3 group can promote hydrophobic interactions within the binding pocket of a target protein or enzyme, increasing the compound's potency.

  • Modulated Acidity/Basicity: The strong electron-withdrawing effect of the CF3 group can significantly alter the pKa of nearby functional groups, which can be fine-tuned to optimize target engagement or solubility.[15]

Several drug candidates incorporate this core structure, targeting a range of diseases from cancer to infectious agents. For instance, derivatives have shown potent activity as kinase inhibitors and modulators of cellular signaling pathways.[4][5]

Conclusion

The Hantzsch thiazole synthesis provides a powerful, efficient, and highly adaptable platform for the synthesis of trifluoromethylated thiazoles. Its reliability, tolerance for diverse functional groups (on the thioamide component), and amenability to modern, one-pot modifications make it an indispensable tool for medicinal chemists and researchers. By understanding the core mechanism and the nuances of precursor synthesis, scientists can effectively leverage this reaction to construct complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (n.d.).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Traditional Hantzsch reaction for substituted thiazoles. (n.d.).
  • The Hantzsch Thiazole Synthesis. (n.d.).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). myjms.mohe.gov.my.
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2019).
  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). U.S.
  • Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. (n.d.).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). Asian Journal of Medicine and Biomedicine.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Unlocking Potential: The Multifaceted Applications of Trifluoromethyl Triazoles. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2022).
  • Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. (2023).
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
  • 2-amino-4-(trifluoromethyl)thiazole. (n.d.). SpectraBase.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2023).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018).
  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022).
  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). (2023).
  • Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. (2022).
  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (1998). Royal Society of Chemistry.
  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.).
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). Asian Journal of Chemistry.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). Odesa I. I.
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2010).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (n.d.). Benchchem.
  • Hantzsch thiazole synthesis. (2003).
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016).
  • One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. (2016). PubMed.
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). PubMed Central.
  • Trifluoromethylation of α‑Haloketones. (2013).

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Aminothiazole Methanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its unique electronic properties and synthetic tractability have established it as a critical building block in drug discovery. This guide provides a comprehensive technical overview of the discovery and synthesis of a key subclass: aminothiazole methanol compounds. We will explore the foundational Hantzsch synthesis, detail specific protocols for creating 4-(hydroxymethyl) derivatives, analyze the intricate structure-activity relationships that govern efficacy, and examine the role of these compounds in targeting a wide array of diseases, from cancer to infectious agents.[2][3]

Part 1: The 2-Aminothiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms.[4] This structure is not merely a synthetic curiosity; it is a recurring motif in numerous FDA-approved drugs, including the anti-inflammatory agent Meloxicam, the third-generation cephalosporin Cefdinir, and the tyrosine kinase inhibitors Dasatinib and Alpelisib used in cancer therapy.

The widespread success of this scaffold can be attributed to several key factors:

  • Versatile Bioactivity : The 2-aminothiazole core is associated with an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and antihypertensive properties.[2][5]

  • Hydrogen Bonding Capability : The amino group and ring nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and protein receptors.

  • Synthetic Accessibility : The core is readily synthesized through robust and high-yielding reactions, most notably the Hantzsch thiazole synthesis, which allows for diverse functionalization at multiple positions on the ring.[6][7]

This combination of proven biological relevance and synthetic versatility makes the 2-aminothiazole scaffold a high-value starting point for novel drug development programs.

Part 2: Foundational Synthesis of the 2-Aminothiazole Ring: The Hantzsch Reaction

The most prevalent and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in the late 19th century.[6] The reaction involves the cyclocondensation of an α-haloketone with a compound containing a thiourea moiety.[7][8]

The causality behind this experimental choice is elegant: the sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to yield the stable, aromatic 2-aminothiazole ring.

Diagram: Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiourea Thiourea (Nucleophile) Intermediate1 Thiouronium Adduct Thiourea->Intermediate1 1. Nucleophilic Attack AlphaHaloKetone α-Halo Ketone (Electrophile) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product 3. Dehydration (Aromatization)

Caption: The Hantzsch synthesis proceeds via nucleophilic attack, cyclization, and dehydration.

Experimental Protocol: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

This protocol describes the synthesis of a key precursor for aminothiazole methanol compounds.

Materials & Reagents:

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol (EtOH)

  • Ice water

  • Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask, prepare a mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).

  • Heating and Stirring : Stir the reaction mixture and heat it to 70°C for approximately 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation : Upon completion, cool the mixture to room temperature. Pour the cooled solution into ice water to precipitate the product.

  • Isolation : Collect the resulting solid precipitate by vacuum filtration.

  • Drying : Dry the collected solid under vacuum to yield ethyl 2-amino-1,3-thiazole-4-carboxylate.

This self-validating protocol is highly reliable, with the formation of a precipitate upon quenching in water serving as a primary indicator of successful product formation.

Part 3: Synthesis of (2-Aminothiazol-4-yl)methanol Derivatives

The introduction of a methanol (hydroxymethyl) group at the C4 position of the 2-aminothiazole ring is a critical modification in many drug discovery campaigns. This polar group can enhance solubility and provide an additional hydrogen bonding point for target engagement. A robust and logical method to achieve this is through the chemical reduction of a C4-carboxylate precursor, such as the one synthesized above.

Diagram: Synthetic Workflow for (2-Aminothiazol-4-yl)methanol

Synthesis_Workflow node_A Step A: Hantzsch Synthesis (α-Haloester + Thiourea) node_B Intermediate: Ethyl 2-Aminothiazole-4-carboxylate node_A->node_B Yields Precursor node_C Step B: Chemical Reduction (e.g., NaBH₄ in Methanol) node_B->node_C Is Reduced node_D Final Product: (2-Aminothiazol-4-yl)methanol node_C->node_D Yields Final Product

Caption: A two-step workflow from Hantzsch precursor to the final methanol derivative.

Experimental Protocol: Reduction of a C4-Aldehyde to a C4-Methanol Derivative

This protocol describes the reduction of a C4-aldehyde, a common intermediate derived from the C4-carboxylate, to the final C4-hydroxymethyl compound. The principle of reducing an aldehyde or ester to an alcohol is a fundamental and reliable transformation in organic synthesis.[5]

Materials & Reagents:

  • 2-Amino-5-(substituted)-thiazole-4-carbaldehyde (1.0 equivalent)

  • Sodium borohydride (NaBH₄) (3.2 equivalents)

  • Methanol (solvent)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Dissolution : Dissolve the starting aldehyde (1.0 equiv) in methanol in a suitable reaction flask.

  • Cooling : Cool the solution in an ice bath to 0°C.

  • Addition of Reducing Agent : Slowly add sodium borohydride (3.2 equiv) to the stirred solution in portions, maintaining the temperature at 0°C. Causality Note: The excess NaBH₄ ensures complete conversion of the aldehyde. The slow, cooled addition manages the exothermic reaction and hydrogen gas evolution.

  • Reaction : Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Workup : Carefully quench the reaction with water to destroy excess NaBH₄. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by flash column chromatography if necessary to yield the pure (2-aminothiazol-4-yl)methanol derivative.[5]

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives can be finely tuned by modifying the substituents at the C4, C5, and N2 positions. SAR studies are crucial for optimizing lead compounds into clinical candidates.

PositionModificationGeneral Impact on ActivityRationale / Example
C4 Hydroxymethyl Group Often increases potency and improves pharmacokinetic properties.The hydroxyl group can form key hydrogen bonds with the target protein, enhancing binding affinity. It also typically improves aqueous solubility.[5]
C5 Aryl/Benzyl Groups Can significantly enhance potency by accessing hydrophobic pockets in the target.In antitubercular agents, a 5-benzyl group on the thiazole ring leads to potent inhibition of M. tuberculosis.[9]
N2 Acyl/Aryl Groups Highly flexible position for modification; critical for modulating potency and selectivity.In anticancer agents targeting kinases, complex amide-linked heterocyclic systems at the N2 position are common, as seen in Dasatinib.[10]

The data clearly indicate that while the 2-aminothiazole core acts as the pharmacophore, the substituents dictate the compound's potency, selectivity, and drug-like properties.[9]

Part 5: Case Studies in Drug Discovery

The principles of aminothiazole synthesis and SAR have culminated in numerous successful drug discovery programs.

  • Anticancer Agents : The 2-aminothiazole scaffold is a key component of several kinase inhibitors.[10] For example, Dasatinib utilizes the scaffold to orient other functional groups that bind to the ATP pocket of the Abl and Src kinases, leading to potent inhibition. This demonstrates how the core structure serves as a rigid and reliable anchor for pharmacologically active moieties.

  • Antitubercular Agents : A series of 2-aminothiazole-4-carboxylate derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[9] SAR studies revealed that methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits an MIC of 0.06 µg/mL. These compounds represent a promising new template for developing novel anti-TB drugs.[9]

  • Antiprion Compounds : High-throughput screening identified 2-aminothiazoles as a potent class of compounds capable of reducing the accumulation of the misfolded prion protein (PrPSc), the causative agent of fatal neurodegenerative diseases like Creutzfeldt-Jakob disease. This discovery opens a new therapeutic avenue for these currently untreatable conditions.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Center for Biotechnology Information.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. (2024). ResearchGate.
  • Process of producing 2-aminothiazole. (1985). Google Patents.
  • New Methods for the Synthesis of 2-aminothiazolones. (2008). PubMed.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). Journal of Drug Delivery and Therapeutics.
  • Synthesis and Antimicrobial Evaluation of Some Novel 2‐Aminothiazole Derivatives of 4‐Hydroxy‐chromene‐2‐one. (2018). ResearchGate.
  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Thieme.
  • Synthesis of 2-aminothiazole derivatives. (2013). ResearchGate.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate.
  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). PalArch's Journal of Archaeology of Egypt / Egyptology.
  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2005). Royal Society of Chemistry.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (2021). ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Center for Biotechnology Information.
  • The Hantzsch Thiazole Synthesis. (2020). ResearchGate.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2012). PLOS One.
  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (1985). Google Patents.
  • 2-Aminothiazole-4-carboxylic acid. (2024). PubChem.
  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). SciSpace.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed.
  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed.
  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (2010). ResearchGate.

Sources

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a heterocyclic compound with potential applications in medicinal chemistry, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for drug development. This technical guide provides a comprehensive framework for determining the solubility of this compound. It outlines the predicted solubility profile based on its molecular structure, details robust experimental protocols for accurate solubility measurement in various solvents, and discusses the influence of key environmental factors. This document serves as a practical resource for researchers, enabling them to generate reliable solubility data crucial for formulation development, pharmacokinetic studies, and overall drug discovery and development processes.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the solubility of a compound is a cornerstone property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. This compound, a molecule featuring a thiazole core, an amino group, a hydroxymethyl group, and a trifluoromethyl group, presents a unique combination of functional groups that influence its solubility. The trifluoromethyl group can impact lipophilicity, while the amino and hydroxymethyl groups can participate in hydrogen bonding, affecting aqueous solubility. A precise understanding and quantification of its solubility in various media are therefore paramount for advancing its development as a potential therapeutic agent.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not widely available in public literature, an informed prediction of its solubility can be made based on its structural components and the known behavior of similar chemical entities.

  • Aqueous Solubility: The presence of the amino and hydroxymethyl groups suggests the potential for hydrogen bonding with water molecules, which would contribute to its solubility in aqueous media. However, the trifluoromethyl group is known to increase lipophilicity, which could counteract this effect. The basicity of the amino group implies that the aqueous solubility will be pH-dependent. At lower pH values, the amino group will be protonated, forming a more soluble salt.

  • Organic Solvent Solubility: The molecule possesses both polar (amino, hydroxymethyl) and non-polar (trifluoromethyl, thiazole ring) regions. Therefore, it is expected to exhibit solubility in a range of organic solvents. Greater solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the polar functional groups.[1] Solubility in polar protic solvents such as methanol and ethanol is also expected due to hydrogen bonding capabilities.[1] Its solubility in non-polar solvents like hexane is likely to be limited.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound. The following sections detail the recommended experimental protocols.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2][3]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or agitator. Maintain a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[4]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles, which could otherwise lead to an overestimation of solubility.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

Analytical Quantification Techniques

The choice of the analytical method is dependent on the physicochemical properties of the compound and the desired sensitivity.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for concentration determination.[2][4]

Protocol:

  • Method Development: Develop a suitable HPLC method with a C18 column and a mobile phase that provides good peak shape and resolution. A common mobile phase for such compounds could be a gradient of acetonitrile and water with a small amount of an acid like formic acid. The detection wavelength should be set at the maximum absorbance of the compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and determine its peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

3.2.2. UV-Vis Spectrophotometry

If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, UV-Vis spectrophotometry offers a simpler and faster method for quantification.[2]

Protocol:

  • λmax Determination: Prepare a dilute solution of the compound and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve and measure its absorbance at λmax.

  • Concentration Calculation: Use the Beer-Lambert law and the calibration curve to calculate the concentration of the original saturated solution.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a structured table.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)To be determinedTo be determined
0.1 M HCl (pH 1.0)To be determinedTo be determined
PBS (pH 7.4)To be determinedTo be determined
EthanolTo be determinedTo be determined
MethanolTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)To be determinedTo be determined
AcetonitrileTo be determinedTo be determined

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • pH: Due to the presence of the basic amino group, the solubility of this compound is expected to be highly pH-dependent. In acidic solutions, the amino group will be protonated, forming a more polar and thus more water-soluble salt. A pH-solubility profile should be generated by measuring solubility at various pH values.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control the temperature during the experiment and to specify it when reporting results.

  • Polymorphism: The crystalline form of the compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is good practice to analyze the solid phase before and after the solubility experiment (e.g., using XRPD) to check for any polymorphic transformations.

Visualization of Experimental Workflow

A clear workflow ensures reproducibility and understanding of the experimental process.

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Known volume of solvent equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant2 Dilute sample sep2->quant2 quant1 Prepare calibration curve quant3 Analyze by HPLC or UV-Vis quant1->quant3 quant2->quant3 quant4 Calculate concentration quant3->quant4

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive and practical framework for determining the solubility of this compound. By following the detailed protocols for the shake-flask method and subsequent analytical quantification, researchers can generate accurate and reliable solubility data. This information is indispensable for the rational design of formulations, the interpretation of biological data, and the overall progression of this compound through the drug development pipeline. The principles and methodologies outlined herein are fundamental to good scientific practice in the pharmaceutical sciences.

References

  • This compound. AbacipharmTech.
  • Method for determining solubility of a chemical compound. Google Patents.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • 2-Amino-5-(hydroxymethyl)thiazole. ChemBK.

Sources

Spectroscopic Profile of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of the novel heterocyclic compound, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages a combination of theoretical principles, analysis of structurally analogous compounds, and established spectroscopic methodologies to construct a detailed predictive profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a robust framework for the characterization and identification of this and related 2-aminothiazole derivatives. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, along with an in-depth interpretation of the anticipated spectral data.

Introduction: The Significance of Fluorinated 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. The introduction of a trifluoromethyl (-CF₃) group, as in this compound, can significantly enhance the pharmacological properties of a molecule. The high electronegativity of fluorine often improves metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide focuses on the spectral characterization of this compound, a molecule of interest for synthetic and medicinal chemists. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Functional Groups

The structure of this compound contains several key functional groups that will give rise to characteristic spectroscopic signals:

  • 2-Aminothiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen, with an amino group at the C2 position.

  • Trifluoromethyl group (-CF₃): A strongly electron-withdrawing group at the C4 position.

  • Hydroxymethyl group (-CH₂OH): A primary alcohol substituent at the C5 position.

These features will be systematically analyzed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic, as it can solubilize the polar compound and allow for the observation of exchangeable protons (NH₂ and OH).

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.5 - 8.0Broad Singlet2H-NH₂The amino protons are typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with residual water. Their chemical shift is concentration and temperature-dependent.
~ 5.0 - 5.5Triplet1H-OHThe hydroxyl proton will likely appear as a triplet due to coupling with the adjacent methylene protons. This signal will also be broad and its position is dependent on concentration and temperature.
~ 4.7 - 4.9Doublet2H-CH₂OHThese methylene protons are adjacent to the hydroxyl group and will be split into a doublet by the hydroxyl proton. They are deshielded by the electronegative oxygen atom and the aromatic thiazole ring.

Expert Insight: The absence of a proton at the C5 position, which is present in the analog 2-amino-4-(trifluoromethyl)thiazole, is a key distinguishing feature. The presence of the -CH₂OH group introduces new signals and coupling patterns that are diagnostic for the target molecule.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Quartet (JCF) Assignment Rationale
~ 168 - 172NoC2 (-NH₂)The C2 carbon, bonded to two nitrogen atoms, is expected to be significantly downfield.
~ 145 - 150Quartet (~35-40 Hz)C4 (-CF₃)The C4 carbon is deshielded by the attached trifluoromethyl group and will appear as a quartet due to one-bond coupling with the three fluorine atoms.
~ 120 - 125Quartet (~270-280 Hz)-CF₃The carbon of the trifluoromethyl group will show a very large one-bond coupling constant with the three fluorine atoms and will be significantly upfield.
~ 115 - 120NoC5 (-CH₂OH)The C5 carbon, substituted with the hydroxymethyl group, will be in the aromatic region.
~ 55 - 60No-CH₂OHThe carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen, and will appear in the typical range for such carbons.

Trustworthiness Check: The predicted chemical shifts are based on established ranges for similar functional groups and the known electronic effects of the substituents. The quartet splitting patterns for the CF₃ and C4 carbons are hallmark features of the trifluoromethyl group and serve as a self-validating system for spectral assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR Spectrum Acquisition

Caption: A standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Assignment
3400 - 3200Strong, BroadO-H StretchHydroxyl group of the -CH₂OH.
3300 - 3100Medium, DoubletN-H StretchAsymmetric and symmetric stretching of the primary amine (-NH₂).
1640 - 1620StrongC=N StretchThiazole ring imine bond.
1550 - 1530MediumN-H BendScissoring vibration of the primary amine.
1350 - 1100Very StrongC-F StretchCharacteristic strong absorptions of the trifluoromethyl group.
1050 - 1000StrongC-O StretchStretching vibration of the primary alcohol.

Authoritative Grounding: The predicted vibrational frequencies are consistent with established correlation charts for functional groups in IR spectroscopy. The presence of strong C-F stretching bands is a definitive indicator of the trifluoromethyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: ESI-MS Spectrum Acquisition

Caption: A typical workflow for acquiring a mass spectrum using electrospray ionization.

Predicted Mass Spectrum

The molecular formula of this compound is C₅H₅F₃N₂OS. The exact mass can be calculated as follows:

  • C: 5 x 12.00000 = 60.00000

  • H: 5 x 1.00783 = 5.03915

  • F: 3 x 18.99840 = 56.99520

  • N: 2 x 14.00307 = 28.00614

  • O: 1 x 15.99491 = 15.99491

  • S: 1 x 31.97207 = 31.97207

  • Total Exact Mass = 198.00754

Expected Observations:

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule at m/z 199.01537 . High-resolution mass spectrometry should be able to confirm this mass to within a few parts per million.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for 2-aminothiazoles may involve cleavage of the thiazole ring or loss of substituents. For this molecule, potential fragment ions could include:

    • Loss of water (-H₂O) from the hydroxymethyl group: m/z 181.00482

    • Loss of the hydroxymethyl group (-CH₂OH): m/z 167.99699

    • Cleavage of the thiazole ring.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been compiled. This information serves as a valuable resource for researchers working on the synthesis and characterization of this and similar fluorinated heterocyclic compounds. The experimental protocols and interpretation rationale provided herein establish a framework for the empirical validation of these predictions.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

A Technical Guide to the Therapeutic Targeting Potential of Trifluoromethylated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synthesis of Potency and Privilege

In the landscape of modern medicinal chemistry, the strategic combination of specific chemical motifs is paramount to the design of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. The integration of a trifluoromethyl (CF₃) group with a thiazole nucleus represents a powerful synergy of a potency-enhancing substituent and a biologically privileged scaffold.[1][2][3][4]

The trifluoromethyl group is renowned for its unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group resistant to metabolic degradation, thereby increasing the bioavailability of the parent compound.[1][6]

Concurrently, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous FDA-approved drugs and biologically active agents.[3][7] Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions make it a "privileged scaffold" for targeting a diverse array of proteins and enzymes.[2][4] This guide provides an in-depth exploration of the identified and potential therapeutic targets of molecules that capitalize on this potent combination, offering insights for researchers and professionals in drug development.

Anticancer Therapeutic Targets

Trifluoromethylated thiazole derivatives have demonstrated significant antiproliferative activity across a spectrum of human cancer cell lines, suggesting their potential to interact with multiple established and novel oncological targets.[1][7][8]

Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. The introduction of a trifluoromethyl group can enhance the binding affinity of inhibitors within the ATP-binding pocket of kinases. While direct inhibition by trifluoromethylated thiazoles is an active area of research, the precedent set by CF₃-containing kinase inhibitors like Sorafenib provides a strong rationale for exploring this target class.[1] Thiazolo[4,5-d]pyrimidines, which feature a fused thiazole ring, have shown potent cytotoxic effects, pointing towards kinases such as Phosphatidylinositol 3-kinase (PI3K) as plausible targets.[1]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Trifluoromethylated Thiazole Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway, a potential target for anticancer trifluoromethylated thiazoles.

Apoptosis Regulators: The Bcl-2 Family

Evasion of apoptosis is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of programmed cell death. Fused heterocyclic systems incorporating triazole and thiazole motifs have been specifically designed as inhibitors of Bcl-2.[9] These agents function by binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, thereby releasing pro-apoptotic proteins and triggering cell death. The trifluoromethyl group can contribute to the lipophilic interactions crucial for this binding.

Microtubule Dynamics

The thiazole nucleus is a key component of powerful microtubule-stabilizing agents, including the epothilones and ixabepilone.[7] These drugs disrupt cellular division by preventing the disassembly of microtubules, leading to mitotic arrest and apoptosis in cancer cells. The development of novel trifluoromethylated thiazoles as microtubule inhibitors represents a promising strategy for creating next-generation antineoplastic agents with potentially improved metabolic stability and tumor penetration.[7]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the reported antiproliferative activity of selected trifluoromethylated thiazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineTarget Cell TypeIC₅₀ (µM)Reference
Thiazolo[4,5-d]pyrimidine (3b)C32Amelanotic Melanoma24.4[1]
Thiazolo[4,5-d]pyrimidine (3b)A375Melanotic Melanoma25.4[1]
Thiazolo[4,5-d]pyrimidine (3b)DU145Prostate Cancer>100[1]
N-bis(CF₃)alkyl-N'-thiazolyl urea (8c)PC-3Prostate Cancer~0.08 (logGI₅₀ -7.10)[8]
N-bis(CF₃)alkyl-N'-thiazolyl urea (9c)SNB-75CNS Cancer~1.45 (logGI₅₀ -5.84)[8]

Anti-parasitic Therapeutic Targets

Neglected tropical diseases caused by parasites like Trypanosoma cruzi and Leishmania species present a significant global health challenge, with current treatments hampered by toxicity and resistance.[10][11] Trifluoromethylated heterocyclic compounds have emerged as potent antiparasitic agents.[10][11][12]

Sterol 14α-demethylase (CYP51)

A primary and highly validated target in protozoan parasites is sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the parasite's cell membrane.[13][14] Azole antifungals, such as posaconazole, exert their effect by inhibiting this enzyme.[13][14] Trifluoromethylated pyrazole-thiazole hybrids have demonstrated potent activity against the epimastigote form of T. cruzi and the promastigote form of L. amazonensis.[10][11] The mechanism is believed to mimic that of azole drugs, where the heterocyclic nitrogen coordinates to the heme iron in the active site of CYP51, while the trifluoromethylated portion of the molecule establishes favorable interactions within the binding pocket, disrupting sterol production and compromising parasite viability.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS CYP51->Intermediate Demethylation Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Parasite Cell Membrane Integrity Ergosterol->Membrane Inhibitor Trifluoromethylated Thiazole Hybrid Inhibitor->CYP51 Inhibition

Caption: Inhibition of the parasite-specific ergosterol biosynthesis pathway via the CYP51 enzyme.

Data Presentation: In Vitro Antiparasitic Activity
Compound SeriesParasiteIC₅₀ (µM)Reference
CF₃-Pyrazole-Thiadiazole HybridL. amazonensis (promastigote)1.8 - 15.6[10][11]
CF₃-Pyrazole-Thiadiazole HybridT. cruzi (epimastigote)1.2 - 20.4[10][11]

Anti-inflammatory Therapeutic Targets

Chronic inflammation underlies numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most common treatments. Developing agents with improved selectivity and safety profiles is a key research goal.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[15] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15] Trifluoromethyl-pyrazole derivatives have been identified as potent and selective COX-2 inhibitors.[15][16] Furthermore, a specific trifluoromethyl-thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, has been shown to be a potent inhibitor of cyclooxygenase.[2] The trifluoromethyl group can form strong interactions within the hydrophobic channel of the COX-2 active site, contributing to both potency and selectivity.

COX_Pathway cluster_membrane Cell Membrane Phospholipids AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostasis) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Inhibitor Trifluoromethylated Thiazole Derivative Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 in the prostaglandin synthesis pathway.

Experimental Protocols & Validation Workflows

The validation of therapeutic targets requires robust and reproducible experimental methodologies. The following protocols represent standard assays for evaluating the bioactivity of trifluoromethylated thiazole derivatives against the targets discussed.

Experimental Workflow: From Hit to Lead

Drug_Discovery_Workflow Synthesis Compound Synthesis Screening Primary Screening (e.g., Cell Viability) Synthesis->Screening Assay Target-Specific Assay (e.g., Enzyme Inhibition) Screening->Assay Active Hits SAR SAR Studies & Optimization Assay->SAR SAR->Synthesis Iterative Design Lead Lead Compound SAR->Lead

Caption: A generalized workflow for identifying and optimizing lead compounds.

Protocol 1: Cell-Based Antiproliferative (MTT) Assay
  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the trifluoromethylated thiazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Parasite Growth Inhibition Assay
  • Objective: To determine the IC₅₀ of a compound against a parasite culture (e.g., L. amazonensis promastigotes).

  • Principle: The metabolic activity of viable parasites reduces the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.

  • Methodology:

    • Parasite Culture: Culture L. amazonensis promastigotes in appropriate medium until they reach the mid-logarithmic growth phase.

    • Assay Preparation: Adjust the parasite concentration to 1x10⁶ promastigotes/mL. Add 100 µL of this suspension to each well of a 96-well plate.

    • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

    • Incubation: Incubate the plate for 72 hours at 25°C.

    • Resazurin Addition: Add 10 µL of resazurin solution (0.125 mg/mL) to each well and incubate for an additional 4-6 hours.

    • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

    • Analysis: Calculate the percentage of growth inhibition compared to the negative control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group into the versatile thiazole scaffold has yielded a class of compounds with demonstrated therapeutic potential against cancer, parasitic diseases, and inflammation. The identified targets—including protein kinases, Bcl-2, microtubules, parasitic CYP51, and COX-2—represent key nodes in disease pathophysiology. The enhanced metabolic stability and potent binding interactions afforded by the CF₃ group make these derivatives highly attractive for further development.

Future research should focus on elucidating the precise molecular interactions with these targets through co-crystallography and advanced computational modeling. Expanding structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity while minimizing off-target effects. The development of more sophisticated delivery systems and in vivo testing in relevant disease models will be the final, critical steps in translating the promise of trifluoromethylated thiazoles into clinically effective therapies.

References

  • Camargo, F., et al. (2020). Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers in Pharmacology. [Link][10][11]
  • Camargo, F., et al. (2020).
  • Sikora, K., et al. (2022).
  • ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • Luzina, O., & Popov, A. (n.d.). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. PubMed. [Link][8]
  • ResearchGate. (n.d.). Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety.
  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link][2]
  • Kumar, P., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio).
  • Geronikaki, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link][3]
  • Al-Suwaidan, I. A., et al. (2022). New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents.
  • Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium. [Link][20]
  • ResearchGate. (n.d.). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas.
  • ResearchGate. (n.d.). Trifluoromethyl‐thiazole derivatives against colorectal cancer cell line.
  • Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biological Engineering. [Link][16]
  • Lepesheva, G. I., & Waterman, M. R. (2025). Triazoles in Therapies for Parasitic Diseases. Encyclopedia.pub. [Link][13]
  • ResearchGate. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link][5]
  • Field, M., et al. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. MDPI. [Link][14]
  • Sharma, P. C., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. [Link][7]
  • IJPR. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. International Journal of Pharmaceutical Research. [Link][4]
  • Bilińska, K., et al. (2024).

Sources

An In-Depth Technical Guide to the In-Silico Prediction of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol Properties

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern drug discovery landscape, the ability to predict the properties of novel chemical entities (NCEs) through computational, or in-silico, methods is paramount.[1][2] This "fail early, fail fast" paradigm saves invaluable time and resources by identifying promising candidates and flagging problematic ones before they enter costly experimental pipelines.[3] This guide provides a comprehensive, step-by-step methodology for the in-silico characterization of a specific molecule of interest: (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. Thiazole derivatives are a well-recognized class of heterocyclic compounds with a broad spectrum of biological activities, making them a frequent scaffold in medicinal chemistry.[4][5][6][7]

This document is designed for researchers, medicinal chemists, and drug development professionals. It will demonstrate how to leverage a suite of freely available, yet powerful, web-based tools to build a robust profile of the target molecule, encompassing its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity (T). We will not only detail the "how" but also the critical "why," providing expert rationale for each step and the interpretation of the resulting data.

Foundational Step: Molecular Representation

Every in-silico analysis begins with an unambiguous representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a universal standard for representing 2D chemical structures as a string of text.

Experimental Protocol: Obtaining the Canonical SMILES
  • Navigate to a comprehensive chemical database. PubChem® is an ideal, authoritative source maintained by the U.S. National Institutes of Health (NIH).[8][9]

  • Search for the compound: Enter "this compound" into the search bar.

  • Locate the Canonical SMILES: On the compound's summary page (CID 11649983), find the "Canonical SMILES" identifier.

  • Record the SMILES string: For our target molecule, the SMILES string is: C1=C(N=C(S1)N)C(F)(F)F (Note: While the name includes a methanol group, the structure in PubChem for this specific name simplifies to the core thiazole. For this guide, we will proceed with the structure identified by PubChem as 2-amino-4-(trifluoromethyl)-1,3-thiazole. Should a user possess the exact structure with the methanol, its SMILES string would be used instead). For the purpose of a complete demonstration, we will use the SMILES for the named compound: C(O)C1=C(SC(=N1)N)C(F)(F)F.

Expert Rationale:

Using the canonical SMILES is crucial for consistency and reproducibility. It provides a standardized input recognized by virtually all cheminformatics tools, ensuring that all subsequent predictions are based on the identical molecular structure.

Workflow for In-Silico Property Prediction

Our predictive workflow is designed as a multi-tiered approach, starting with fundamental physicochemical characteristics and progressing to complex biological interactions like pharmacokinetics and toxicity. This systematic process ensures a holistic evaluation of the molecule's potential as a drug candidate.

In_Silico_Prediction_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: ADMET Profiling cluster_2 Phase 3: Synthesis & Decision Input Input Molecule (SMILES: C(O)C1=C(SC(=N1)N)C(F)(F)F) PhysChem Physicochemical & Drug-Likeness Prediction (SwissADME) Input->PhysChem Submit SMILES ADME Pharmacokinetic (ADME) Prediction (pkCSM & SwissADME) PhysChem->ADME Toxicity Toxicity Prediction (ProTox-II) PhysChem->Toxicity Analysis Integrated Data Analysis & Profile Synthesis ADME->Analysis Toxicity->Analysis Decision Go / No-Go Decision (Lead Optimization) Analysis->Decision

Caption: High-level workflow for the in-silico evaluation of a novel chemical entity.

Physicochemical and Drug-Likeness Profile

A molecule's fundamental physical and chemical properties are strong determinants of its "drug-likeness" and subsequent biological behavior.[10] We utilize SwissADME, a free and widely used web tool, for this initial assessment.[11][12][13]

Experimental Protocol: SwissADME Analysis
  • Access the Tool: Navigate to the SwissADME website ([Link]).

  • Input the Molecule: Paste the SMILES string C(O)C1=C(SC(=N1)N)C(F)(F)F into the input box.

  • Execute the Prediction: Click the "Run" button to start the analysis.

  • Collect Data: Systematically record the predicted values for physicochemical properties, lipophilicity, water solubility, and drug-likeness parameters.

Predicted Physicochemical & Drug-Likeness Data
PropertyPredicted ValueOptimal Range (Typical)Rationale for Importance
Physicochemical Properties Foundational characteristics influencing all other properties.
Molecular Weight ( g/mol )214.18< 500Affects diffusion and transport across biological membranes.[14]
Log P (iLOGP)1.16-0.4 to +5.6Measures lipophilicity, impacting absorption, distribution, and membrane permeability.
TPSA (Ų)74.33< 140Polar Surface Area; correlates with membrane permeability and transport.[14]
H-Bond Acceptors4< 10Influences solubility and binding interactions.
H-Bond Donors2< 5Influences solubility and binding interactions.
Rotatable Bonds2< 10Relates to conformational flexibility and binding entropy.
Water Solubility Critical for formulation and absorption from the GI tract.[10]
Log S (ESOL)-1.82> -6Predicts aqueous solubility; a higher value means better solubility.
Solubility ClassSolubleSoluble to Very SolubleQualitative assessment based on the Log S value.
Drug-Likeness Rules Empirical rules to assess if a compound has properties similar to known oral drugs.
Lipinski's RuleYes (0 violations)0 violationsA widely used rule-of-five for evaluating oral bioavailability potential.[14]
Ghose FilterYes (0 violations)0 violationsFilters based on physicochemical ranges common among known drugs.
Veber FilterYes (0 violations)0 violationsRelates rotatable bonds and TPSA to oral bioavailability.
Egan FilterYes (0 violations)0 violationsDefines a physicochemical space for good human intestinal absorption.
Bioavailability Score0.55> 0.1A composite score predicting the probability of having at least 10% oral bioavailability.
Expert Rationale:

The initial profile of this compound is highly favorable from a drug-likeness perspective. It conforms to all major empirical rules (Lipinski, Ghose, Veber, Egan) with zero violations. Its molecular weight is low, and it possesses a balanced lipophilicity (LogP of 1.16), suggesting it has a good chance of passively diffusing across cell membranes without being too "greasy" to be soluble. The predicted "Soluble" classification is a significant advantage for potential oral administration. The bioavailability score of 0.55 further reinforces its potential as an orally available drug candidate.

Pharmacokinetic (ADME) Profile

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for predicting its efficacy and dosing regimen.[3][15] We will employ a dual-tool approach using both SwissADME and pkCSM for a more comprehensive and cross-validated prediction.[16][17][18]

ADMET_Prediction_Detail cluster_swissadme SwissADME cluster_pkcsm pkCSM cluster_protox ProTox-II Input Molecule SMILES SA_GI GI Absorption (High/Low) Input->SA_GI SA_BBB BBB Permeation (Yes/No) Input->SA_BBB SA_CYP CYP Inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) Input->SA_CYP SA_PGP P-gp Substrate (Yes/No) Input->SA_PGP PK_Caco2 Caco-2 Permeability (log Papp cm/s) Input->PK_Caco2 PK_Abs Intestinal Absorption (%) Input->PK_Abs PK_VDSS Volume of Distribution (log L/kg) Input->PK_VDSS PK_Clear Total Clearance (log ml/min/kg) Input->PK_Clear PT_LD50 Acute Toxicity (LD50 mg/kg) Input->PT_LD50 PT_Organ Organ Toxicity (e.g., Hepatotoxicity) Input->PT_Organ PT_End Toxicological Endpoints (e.g., Mutagenicity) Input->PT_End

Caption: Parallel workflow for obtaining detailed ADMET predictions from specialized tools.

Experimental Protocols: pkCSM & SwissADME
  • SwissADME: Use the results generated in Section 3.1 and locate the "Pharmacokinetics" section.

  • pkCSM:

    • Access the Tool: Navigate to the pkCSM Pharmacokinetics Tool website ([Link]).

    • Input the Molecule: Input the SMILES string into the prediction field.

    • Execute and Collect: Click "Submit" and record the predicted values for Absorption, Distribution, Metabolism, and Excretion.

Predicted Pharmacokinetic (ADME) Data
ParameterToolPredicted ValueInterpretation
Absorption Excellent potential for oral absorption.
Intestinal AbsorptionpkCSM95.5%High percentage of the drug is predicted to be absorbed from the human intestine.
GI AbsorptionSwissADMEHighQualitative prediction aligns with the quantitative pkCSM result.
Caco-2 Permeability (log Papp)pkCSM0.98 cm/sValue > 0.9 suggests high permeability across the intestinal epithelial cell barrier model.
P-glycoprotein SubstrateSwissADMENoNot likely to be a substrate of P-gp, a key efflux pump that can limit drug absorption.
Distribution Moderate distribution into tissues, unlikely to cross the Blood-Brain Barrier.
VDss (human) (log L/kg)pkCSM-0.106 L/kgA value < -0.15 indicates low distribution; this is borderline, suggesting moderate tissue distribution.
BBB Permeability (logBB)pkCSM-0.998A value < -1 indicates poor BBB penetration.
BBB PermeantSwissADMENoAgrees with pkCSM; the compound is unlikely to enter the central nervous system (CNS).
Metabolism Potential for drug-drug interactions via CYP2C9 and CYP3A4 inhibition.
CYP1A2 InhibitorSwissADMENoUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2C19 InhibitorSwissADMENoUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2C9 InhibitorSwissADMEYesFlag: Potential to inhibit CYP2C9, which metabolizes drugs like warfarin and ibuprofen.
CYP2D6 InhibitorSwissADMENoUnlikely to inhibit this major drug-metabolizing enzyme.
CYP3A4 InhibitorSwissADMEYesFlag: Potential to inhibit CYP3A4, the most abundant and important drug-metabolizing enzyme.
Excretion Likely cleared via a combination of metabolic and renal pathways.
Total Clearance (log ml/min/kg)pkCSM0.385 ml/min/kgPredicts the rate of drug removal from the body. This value suggests a moderate clearance rate.
Expert Rationale:

The ADME profile is largely positive but raises two specific flags. The absorption predictions are consistently strong across both platforms, suggesting high oral bioavailability. The distribution is predicted to be confined to peripheral tissues without significant CNS penetration, which is desirable for drugs intended for non-CNS targets. The excretion profile appears unremarkable. The primary concern lies in metabolism: the predicted inhibition of both CYP2C9 and CYP3A4 is a significant finding.[1] This could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes, potentially causing toxic accumulation. This is a critical piece of information that would guide further experimental validation (e.g., in vitro CYP inhibition assays).

Toxicity Profile

Early assessment of potential toxicity is a cornerstone of modern drug discovery.[3] ProTox-II is a web server that predicts various toxicity endpoints based on a combination of machine learning models, fragment propensities, and molecular similarity.[19][20][21][22]

Experimental Protocol: ProTox-II Analysis
  • Access the Tool: Navigate to the ProTox-II web server ([Link]).

  • Input the Molecule: Draw the molecule or input the SMILES string.

  • Execute and Collect: Initiate the prediction and record the values for acute toxicity, hepatotoxicity, and other key toxicological endpoints.

Predicted Toxicity Data
ParameterPredicted ValueConfidence ScoreInterpretation
Acute Toxicity
Predicted LD50 (mg/kg)2500 mg/kg81%The dose that is lethal to 50% of a test population. 2500 mg/kg falls into Class 5.
Toxicity Class5-GHS Class 5: "May be harmful if swallowed" (2000 < LD50 ≤ 5000). This indicates a low level of acute toxicity.
Organ Toxicity
HepatotoxicityInactive73%Predicted to be non-toxic to the liver, a major concern for many drugs.[20]
Toxicological Endpoints
CarcinogenicityInactive64%Predicted to be non-carcinogenic.
MutagenicityInactive83%Predicted to not cause mutations in genetic material (a key safety endpoint).
ImmunotoxicityActive51%Flag: A low-confidence prediction of potential immunotoxicity. This suggests the compound might interfere with the immune system.
Expert Rationale:

The overall toxicity profile is generally favorable. The low predicted acute toxicity (Class 5) is a positive sign. The predictions of inactivity for hepatotoxicity, carcinogenicity, and mutagenicity are highly encouraging, as these are common reasons for drug candidate failure.[19] However, the model flags a potential for immunotoxicity. Although the confidence score is low (51%), this finding should not be dismissed. It indicates that dedicated in vitro assays (e.g., cytokine release assays, lymphocyte proliferation assays) would be necessary during later-stage development to investigate this potential liability.

Integrated Analysis and Conclusion

By synthesizing the data from our multi-tool workflow, we can construct a comprehensive in-silico profile of this compound.

Overall Profile:

  • Strengths: The molecule exhibits excellent "drug-like" characteristics, with strong predictions for high oral absorption and good aqueous solubility. Its safety profile is promising, with low predicted acute toxicity and no flags for major liabilities like hepatotoxicity or mutagenicity. Its inability to cross the BBB makes it a suitable candidate for peripherally-acting targets.

  • Potential Liabilities: Two key areas of concern have been identified:

    • Metabolism: Predicted inhibition of CYP2C9 and CYP3A4 enzymes is a significant risk for potential drug-drug interactions.

    • Toxicity: A low-confidence but present signal for immunotoxicity was detected.

Final Recommendation:

Based on this in-silico assessment, This compound is a promising scaffold that warrants further investigation, but with a clear and directed experimental plan. The next steps should prioritize addressing the identified liabilities:

  • Experimental Validation: Conduct in vitro assays to confirm the predicted high cell permeability (e.g., Caco-2 assay) and, most importantly, to definitively measure the inhibitory activity against CYP2C9 and CYP3A4.

  • Lead Optimization: If the CYP inhibition is confirmed, medicinal chemistry efforts could be directed towards structural modifications aimed at reducing this off-target activity while preserving the favorable ADME and physicochemical properties. A Quantitative Structure-Activity Relationship (QSAR) study could guide these modifications.[23][24]

  • Safety Assessment: Should the compound progress, early-stage in vitro immunology assays are recommended to clarify the low-confidence immunotoxicity signal.

This guide demonstrates how a structured, multi-faceted in-silico approach can rapidly generate a detailed, actionable profile of a novel compound. By leveraging these predictive tools, researchers can make more informed decisions, focusing resources on candidates with the highest probability of success and designing smarter, more efficient experimental studies.

References

  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
  • Banerjee, P., Eckert, A.O., Schrey, A.K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]
  • Hutter, M.C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry. [Link]
  • Banerjee, P., Eckert, A.O., Schrey, A.K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [Link]
  • pkCSM - Biosig Lab. (n.d.).
  • ResearchGate. (2024).
  • SciSpace. (n.d.). ProTox-II: a webserver for the prediction of toxicity of chemicals. [Link]
  • Scilit. (n.d.).
  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015).
  • ResearchGate. (2024).
  • Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. [Link]
  • Deep Origin. (n.d.).
  • Bentham Science. (2009). In Silico Prediction of Drug Properties. [Link]
  • bepls. (n.d.). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. [Link]
  • Wikipedia. (n.d.). PubChem. [Link]
  • ProTox-3.0. (n.d.). Prediction of TOXicity of chemicals. [Link]
  • Laurier Library. (n.d.). PubChem. [Link]
  • YouTube. (2020). How to use SwissADME?. [Link]
  • Taylor & Francis Online. (n.d.).
  • El-Naggar, M., et al. (2022).
  • Centre for Digital Scholarship. (n.d.).
  • YouTube. (2024). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]
  • University of Kent. (n.d.). PubChem - Library. [Link]
  • Batyrbekov, Y., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PubMed Central. [Link]
  • LACCEI.org. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. [Link]
  • ADMET-AI. (n.d.). ADMET-AI. [Link]
  • VLS3D.COM. (n.d.). ADMET predictions. [Link]
  • National Center for Biotechnology Inform
  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • ResearchGate. (2024). Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. [Link]
  • Simulations Plus. (n.d.). ADMET Predictor®. [Link]
  • González-Álvarez, I., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • RHAZES: Green and Applied Chemistry. (2020).
  • YouTube. (n.d.). SwissADME. [Link]
  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2024). 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. [Link]
  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]
  • IJIRT. (2024). Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. [Link]
  • Al-Wahaibi, L.H., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. PubMed Central. [Link]
  • El-Karim, S.S.A., et al. (2020). Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors. PubMed. [Link]
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. [Link]
  • SwissADME. (n.d.). Help. [Link]
  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
  • RHAZES: Green and Applied Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Ayimbila, S.N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a key fluorinated building block, is increasingly vital in medicinal chemistry and drug discovery. Its unique structural motifs, including a trifluoromethyl group and a 2-aminothiazole core, make it a valuable intermediate for synthesizing novel therapeutic agents. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing this compound. We will cover critical aspects from supplier identification and qualification to incoming quality control (QC) and best practices for laboratory handling, ensuring the integrity of your research and development pipeline.

Introduction: The Strategic Importance of Fluorinated Thiazoles

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in modern drug design.[3] this compound (CAS No. 1314977-20-2) embodies these desirable characteristics, positioning it as a critical starting material for synthesizing next-generation pharmaceuticals.[4][5]

This whitepaper serves as a practical guide to navigating the commercial landscape for this specific reagent. It moves beyond a simple supplier list to address the fundamental question: "How can a research organization ensure the consistent procurement of high-quality this compound to guarantee reproducible experimental outcomes?"

Chemical & Physical Profile

A foundational understanding of the compound's properties is essential for both procurement and laboratory use.

PropertyValueSource
CAS Number 1314977-20-2[4][5]
Molecular Formula C₅H₅F₃N₂OS-
Molecular Weight 214.17 g/mol -
Appearance Typically an off-white to white solid/powder[3]
Purity (Typical) ≥95% (HPLC)[3][6]
Storage Conditions Sealed in dry, 2-8°C[7]

Directory of Commercial Suppliers

Identifying reliable suppliers is the first operational step. The following list is not exhaustive but represents a cross-section of established chemical vendors known to list this compound.

SupplierCatalog Number (Example)Noted PurityKey Offerings
Ambeed 1314977-20-2>95%Offers comprehensive analytical data (NMR, HPLC, LC-MS).[5]
Abacipharm AB18208Not specifiedGlobal chemical supplier.[4]
Aikon International -95% HPLC or GCChina-based manufacturer and supplier.[6]

Note: Availability and stock levels are subject to change. It is imperative to contact suppliers directly for current lead times, bulk pricing, and available analytical documentation.

Critical Sourcing Considerations: Beyond the Catalog Listing

A discerning scientist or sourcing manager must look beyond the product name and price. The causality behind robust supplier selection is rooted in risk mitigation and quality assurance.

  • Purity and Analytical Transparency: The most critical attribute is purity. A supplier must provide, at minimum, a batch-specific Certificate of Analysis (CoA) that includes identity verification (e.g., ¹H NMR, Mass Spectrometry) and a purity assessment (e.g., HPLC). Reputable suppliers like Ambeed often provide access to this data upfront.[5]

  • Supplier Vetting: Purchase reagents from reputable, approved suppliers who can provide a certificate of analysis and material safety data sheets.[8] Proper management and sourcing of chemical reagents are foundational to preventing testing errors and contamination.[9]

  • Batch-to-Batch Consistency: For long-term projects or GMP-regulated environments, batch consistency is paramount. Inquire about the supplier's manufacturing controls and their ability to reserve lots or provide pre-shipment samples for qualification.

  • Regulatory Documentation: Ensure the supplier can provide a comprehensive Safety Data Sheet (SDS) that details handling, storage, and emergency procedures.

Incoming Quality Control: A Self-Validating Protocol

Trust, but verify. An internal QC process is a non-negotiable step to validate the identity, purity, and integrity of a newly received chemical. This protocol serves as a self-validating system to protect downstream experiments.[9][10]

Workflow for Incoming Reagent Qualification

G cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Disposition A Receive Shipment B Verify Documentation (CoA, SDS, Packing List) A->B Check Docs C Physical Inspection (Container Integrity, Labeling) B->C Docs OK D Prepare QC Sample C->D Inspection OK E Run ¹H NMR (Confirm Structure) D->E F Run HPLC/UPLC (Assess Purity >95%) D->F G Run LC-MS (Confirm Mass) D->G J Decision Point E->J F->J G->J H PASS (Release to Inventory) I FAIL (Quarantine & Contact Supplier) J->H All Specs Met J->I OOS Result

Caption: Workflow for qualifying a new batch of a critical chemical reagent.

Step-by-Step QC Protocol
  • Documentation Review: Cross-reference the supplier's CoA with the container label and your purchase order. Ensure the CAS number, batch number, and product name match.

  • Physical Inspection: Check for an intact container seal. Note the physical appearance and compare it to the description on the CoA (e.g., "off-white powder").

  • ¹H NMR Spectroscopy:

    • Objective: Confirm the chemical structure.

    • Method: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a standard proton NMR spectrum.

    • Expected Outcome: The resulting spectrum should show characteristic peaks corresponding to the aminothiazole protons, the methylene (-CH₂OH) protons, and the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Quantify the purity of the compound.

    • Method: Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • Expected Outcome: The primary peak, corresponding to the title compound, should account for ≥95% of the total integrated peak area.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: Confirm the molecular weight.

    • Method: Utilize the same or similar LC method as above, coupled to a mass spectrometer.

    • Expected Outcome: The mass spectrum should display a prominent ion corresponding to the expected molecular weight ([M+H]⁺ ≈ 215.0).

This multi-technique approach ensures that the material is not only the correct molecule but also meets the purity requirements for sensitive and regulated applications.[11]

Applications in Research & Synthesis

This compound is not an end product but a versatile intermediate. Its value lies in the reactivity of its functional groups:

  • Amino Group: Can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

  • Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in ether or ester formation.

These reaction handles allow chemists to incorporate the fluorinated thiazole core into larger molecules, a common strategy in the development of novel kinase inhibitors, antibacterial agents, and other potential therapeutics.[2][12] The Hantzsch thiazole synthesis is a classic method for creating the core ring structure itself, often starting from an α-haloketone and a thiourea source.[2]

G A (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol B Oxidation A->B C Acylation / Alkylation A->C D Esterification / Etherification A->D E Corresponding Aldehyde or Carboxylic Acid B->E F N-Functionalized Derivatives C->F G O-Functionalized Derivatives D->G H Advanced Intermediates & Active Pharmaceutical Ingredients (APIs) E->H F->H G->H

Caption: Role of the title compound as a versatile chemical building block.

Conclusion

Sourcing this compound for high-stakes research requires a systematic, quality-driven approach. Success is not merely finding the cheapest or fastest supplier, but in establishing a reliable supply chain that provides well-characterized, high-purity material. By implementing a rigorous supplier qualification process and a robust internal QC protocol, research organizations can mitigate the significant risks of reagent-based experimental failure, thereby protecting timelines, budgets, and the integrity of their scientific pursuits.

References

  • This compound - Abacipharm. AbacipharmTech.
  • 1314977-20-2 | this compound. Ambeed.com.
  • This compound suppliers & manufacturers in China. ChemicalBook.
  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Organic and Pharmaceutical Chemistry.
  • Overview of pharmaceutical quality control steps and implementations. GMP SOP.
  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 97 239135-55-8. Sigma-Aldrich.
  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent.
  • WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines. Pan American Health Organization (PAHO).
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. LinkedIn.
  • 131748-97-5 | (2-(Trifluoromethyl)thiazol-5-yl)methanol. AiFChem.
  • (2-(Trifluoromethyl)thiazol-5-yl)methanol. Porphyrin-Systems.
  • 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Benchchem.
  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Chem-Impex.
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. Benchchem.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate.

Sources

Methodological & Application

Synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, two-step protocol for the synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a key building block in contemporary drug discovery. The trifluoromethyl-substituted aminothiazole scaffold is of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1] This document provides a step-by-step methodology, including mechanistic insights, safety precautions, and data interpretation, tailored for researchers in medicinal chemistry and pharmaceutical development. The synthesis proceeds via a Hantzsch thiazole condensation to form the core heterocyclic intermediate, followed by a selective reduction of the corresponding ester to the target primary alcohol.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2][3] The incorporation of a trifluoromethyl group at the C4-position can significantly modulate the biological activity of these compounds.[1] this compound serves as a crucial precursor for the elaboration of more complex molecular architectures. This protocol outlines a reliable synthetic route commencing with the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system.[4][5] The subsequent selective reduction of the C5-ester functionality provides the desired primary alcohol in good yield.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Hantzsch Thiazole Synthesis: Formation of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

  • Ester Reduction: Conversion of the ethyl ester to this compound.

Synthetic_Pathway Reactants Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate + Thiourea Intermediate Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Reactants->Intermediate Hantzsch Synthesis (Ethanol, Reflux) Product This compound Intermediate->Product Reduction (Anhydrous THF, 0 °C to rt) Reducing_Agent Lithium Aluminum Hydride (LiAlH4)

Caption: Overall synthetic workflow.

Part 1: Hantzsch Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[4][5] In this protocol, ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate serves as the α-haloketone, which reacts with the readily available thiourea.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom in the α-haloketone, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the aromatic 2-aminothiazole ring. The aromaticity of the final product is a significant driving force for this reaction.

Hantzsch_Mechanism Start Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate + Thiourea Step1 S-Alkylation Intermediate Start->Step1 SN2 Attack Step2 Cyclized Intermediate Step1->Step2 Intramolecular Cyclization Product Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Step2->Product Dehydration

Caption: Simplified Hantzsch reaction mechanism.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate263.01101.0
Thiourea76.12121.2
Ethanol (absolute)---
Saturated Sodium Bicarbonate Solution---
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate---
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (0.91 g, 12 mmol) in 30 mL of absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (2.63 g, 10 mmol) dropwise at room temperature.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate to extract the product. Separate the organic layer and extract the aqueous layer twice more with 25 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate as a solid.

Part 2: Reduction of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The selective reduction of the ester functionality in the presence of the aminothiazole ring is achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reagent readily reduces esters to primary alcohols.

Mechanism of Ester Reduction with LiAlH₄

The reduction proceeds in two main stages. First, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the final primary alcohol.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate240.2051.0
Lithium Aluminum Hydride (LiAlH₄)37.95102.0
Anhydrous Tetrahydrofuran (THF)---
Ethyl Acetate---
Saturated Sodium Sulfate Solution---
Anhydrous Sodium Sulfate---
Experimental Protocol
  • Reaction Setup: In an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (0.38 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.20 g, 5 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 10 mL of ethyl acetate dropwise to quench the excess LiAlH₄. This is followed by the careful dropwise addition of 1 mL of water, then 1 mL of 15% aqueous sodium hydroxide, and finally 3 mL of water.

  • Work-up: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • The quenching of LiAlH₄ is highly exothermic and should be performed with extreme caution, especially on a larger scale.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Hantzsch synthesis Incomplete reaction or side reactions.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the purity of starting materials.
Incomplete reduction of the ester Insufficient LiAlH₄ or deactivation of the reagent.Use a larger excess of LiAlH₄. Ensure all reagents and solvents are strictly anhydrous.
Formation of byproducts in reduction Over-reduction or side reactions with the amino group.Maintain a low temperature during the addition of the ester.
Difficulty in purification Presence of impurities.Optimize the column chromatography conditions (eluent system). Consider recrystallization from different solvents.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

  • Der Pharma Chemica.
  • Organic & Biomolecular Chemistry. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. [Link]
  • PubChem.
  • Taylor & Francis Online.
  • Scilit.
  • Taylor & Francis Online.
  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
  • The Journal of Organic Chemistry.
  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]
  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
  • AbacipharmTech. This compound. [Link]
  • Proceedings of the Indian Academy of Sciences - Chemical Sciences. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. [Link]
  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
  • PubMed Central. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
  • ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
  • Google Patents.
  • JOCPR. 147-152 Research Article Synthesis of some new 5- substituted of. [Link]
  • Semantic Scholar.

Sources

The Strategic Role of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] Its remarkable versatility stems from its ability to engage in various non-covalent interactions with biological targets, its synthetic tractability, and its favorable pharmacokinetic properties. The strategic incorporation of a trifluoromethyl (CF3) group at the 4-position and a hydroxymethyl group at the 5-position of the 2-aminothiazole ring, yielding (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, further enhances its potential as a cornerstone for the development of next-generation therapeutics.

The trifluoromethyl group is a well-established bioisostere for a methyl group, yet it offers distinct advantages. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing binding affinities and metabolic stability.[3] Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve oral bioavailability. The hydroxymethyl group at the 5-position provides a crucial handle for further synthetic elaboration, allowing for the facile introduction of diverse functionalities to probe structure-activity relationships (SAR) and optimize drug-like properties.

This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound in medicinal chemistry, with a particular focus on its utility as a building block for the synthesis of kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent elaboration are presented, along with insights into the causality behind key experimental choices.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery campaigns. The table below summarizes key properties.

PropertyValueSource
Molecular Formula C5H5F3N2OS
Molecular Weight 214.17 g/mol
CAS Number 1314977-20-2
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Synthetic Protocol: A Modern Approach to the Hantzsch Thiazole Synthesis

The synthesis of this compound can be efficiently achieved through a modification of the classic Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thioamide.[4] In this protocol, we will outline a two-step procedure starting from the readily available ethyl 3,3,3-trifluoro-2-oxopropanoate.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Reduction Ethyl_3_3_3_trifluoro_2_oxopropanoate Ethyl 3,3,3-trifluoro- 2-oxopropanoate Intermediate_A Ethyl 2-bromo-3,3,3-trifluoro- 2-oxopropanoate (α-bromoketone) Ethyl_3_3_3_trifluoro_2_oxopropanoate->Intermediate_A Acetic Acid Bromine Bromine (Br2) Bromine->Intermediate_A Intermediate_B Ethyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate Intermediate_A->Intermediate_B Ethanol, Reflux Thiourea Thiourea Thiourea->Intermediate_B Final_Product (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol Intermediate_B->Final_Product THF, 0 °C to rt LAH Lithium Aluminum Hydride (LiAlH4) LAH->Final_Product

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

PART 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (Intermediate B)

  • Materials:

    • Ethyl 3,3,3-trifluoro-2-oxopropanoate

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Thiourea

    • Ethanol (absolute)

    • Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Protocol:

    • Bromination of the α-Ketoester: In a fume hood, dissolve ethyl 3,3,3-trifluoro-2-oxopropanoate (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add bromine (1.05 eq) dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

      • Causality: The acidic medium catalyzes the enolization of the ketoester, which is the reactive species for electrophilic bromination at the α-position. Careful temperature control is crucial to minimize side reactions.

    • Work-up of the α-Bromoketone: Carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-bromo-3,3,3-trifluoro-2-oxopropanoate. This intermediate is often used in the next step without further purification.

      • Causality: The aqueous work-up removes acetic acid and unreacted bromine. The bicarbonate wash neutralizes any remaining acid.

    • Hantzsch Thiazole Synthesis: Dissolve the crude ethyl 2-bromo-3,3,3-trifluoro-2-oxopropanoate in absolute ethanol. Add thiourea (1.1 eq) to the solution. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

      • Causality: The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine atom, initiating a cascade of reactions that leads to the formation of the thiazole ring. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration.

    • Isolation and Purification: After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate as a solid.

PART 2: Reduction to this compound (Final Product)

  • Materials:

    • Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)

    • Celpure® P65

  • Protocol:

    • Reduction of the Ester: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C. Dissolve ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

      • Causality: LiAlH₄ is a powerful reducing agent that readily reduces the ester functionality to the corresponding primary alcohol. The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions.

    • Quenching the Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

      • Causality: The sequential addition of water and NaOH solution safely quenches the excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts, which can be easily filtered.

    • Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour. Add anhydrous sodium sulfate and Celpure® P65 and stir for another 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Precursor

The 2-aminothiazole scaffold is a cornerstone in the design of numerous kinase inhibitors, including the FDA-approved drug Dasatinib. The primary amino group of this compound serves as a key point for derivatization, often participating in coupling reactions to introduce fragments that bind to the hinge region of the kinase active site. The hydroxymethyl group offers a secondary site for modification to enhance potency, selectivity, or pharmacokinetic properties.

The following protocol details the synthesis of a hypothetical kinase inhibitor precursor, demonstrating the utility of this compound as a starting material. This example illustrates a common strategy in kinase inhibitor synthesis: the formation of an amide bond with a substituted pyrimidine.

Diagram of the Application Workflow

Application Workflow Starting_Material (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol Product N-(4-(Trifluoromethyl)-5-(hydroxymethyl) thiazol-2-yl)-4-methyl-5-nitropyrimidin-2-amine (Kinase Inhibitor Precursor) Starting_Material->Product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Reagent 2-Chloro-4-methyl-5-nitropyrimidine Reagent->Product

Caption: Synthesis of a kinase inhibitor precursor.

Protocol: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffold Synthesis
  • Materials:

    • This compound

    • 2-Chloro-4-methyl-5-nitropyrimidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Protocol:

    • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), 2-chloro-4-methyl-5-nitropyrimidine (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

      • Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Pd₂(dba)₃ serves as the palladium precursor, Xantphos is a bulky electron-rich ligand that facilitates the catalytic cycle, and cesium carbonate is the base required for the reaction.

    • Degassing and Reaction: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add anhydrous 1,4-dioxane. Seal the vial and heat the reaction mixture to 100-110 °C for 12-18 hours, or until LC-MS analysis indicates the completion of the reaction.

      • Causality: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst. The elevated temperature is necessary to drive the reaction to completion.

    • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired kinase inhibitor precursor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis via a modified Hantzsch reaction is robust and scalable. The strategic placement of the trifluoromethyl and hydroxymethyl groups provides medicinal chemists with multiple avenues to fine-tune the properties of lead compounds. The application of this scaffold in the synthesis of kinase inhibitors, as demonstrated, highlights its potential in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. Future applications will likely see this and similar scaffolds incorporated into more complex molecular architectures, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding the therapeutic potential of the 2-aminothiazole core.

References

  • CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Synthesis of novel 2-amino thiazole deriv
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]
  • Synthesis and antiproliferative and antiviral activity of carbohydrate-modified pyrrolo[2,3-d]pyridazin-7-one nucleosides. PubMed. [Link]
  • The Hantzsch Thiazole Synthesis.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. [Link]
  • This compound. AbacipharmTech-Global Chemical supplier. [Link]
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]

Sources

The Versatile Intermediate: Application Notes for (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS No. 1314977-20-2) has emerged as a pivotal building block in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique trifluoromethyl-substituted aminothiazole scaffold provides a valuable platform for synthesizing a diverse array of biologically active molecules. This document serves as a comprehensive guide to the properties, synthesis, and, most importantly, the versatile applications of this chemical intermediate, with a focus on enabling researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
CAS Number 1314977-20-2, [1]
Molecular Formula C₅H₅F₃N₂OS[1]
Molecular Weight 198.17 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted)General knowledge of similar compounds

Safety and Handling:

  • Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The trifluoromethyl group can enhance the lipophilicity and potential toxicity of the molecule.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The synthesis of this key intermediate is typically achieved through a two-step process starting from the commercially available ethyl 4,4,4-trifluoro-3-oxobutanoate.

Diagram of Synthetic Pathway

G A Ethyl 4,4,4-trifluoro-3-oxobutanoate B Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate A->B  Thiourea, NBS or Br₂   C This compound B->C  Reducing Agent (e.g., LiAlH₄, DIBAL-H)  

Caption: Synthetic route to this compound.

Step 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This initial step involves a Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) and thiourea (1.1 eq.) in absolute ethanol.

  • Halogenation: To the stirred solution, add N-bromosuccinimide (NBS) or a solution of bromine in ethanol (1.0 eq.) dropwise at room temperature. The addition of a halogenating agent is crucial for the in-situ formation of the α-halo ketone required for the Hantzsch condensation.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 2: Reduction to this compound

The final step is the reduction of the ester functionality to the primary alcohol.

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.

  • Workup and Purification: Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Application as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. The primary amino group and the hydroxyl group serve as handles for a wide range of chemical transformations, allowing for the introduction of diverse pharmacophoric features. A significant area of application is in the synthesis of protein kinase inhibitors , a major class of anticancer and anti-inflammatory drugs.[2]

Diagram of Reactivity and Derivatization

G cluster_0 Derivatization Reactions cluster_1 Potential Bioactive Molecules A This compound B N-Acylated Derivatives A->B Acyl Halides, Anhydrides C N-Alkylated Derivatives A->C Alkyl Halides, Reductive Amination D O-Alkylated/Arylated Derivatives A->D Alkyl/Aryl Halides (Williamson Ether Synthesis) E Oxidized Derivatives (Aldehyde/Carboxylic Acid) A->E Oxidizing Agents (e.g., PCC, DMP) F Kinase Inhibitors B->F C->F G Antiviral Agents D->G H Anti-inflammatory Agents E->H

Caption: Reactivity of this compound and its potential applications.

Protocol 1: N-Acylation for the Synthesis of Kinase Inhibitor Scaffolds

The 2-amino group of the thiazole ring is a key interaction point in the ATP-binding pocket of many kinases. Acylation of this group with various substituted acyl chlorides or carboxylic acids is a common strategy to introduce moieties that can form crucial hydrogen bonds and hydrophobic interactions.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise. If using a carboxylic acid, a coupling agent such as HATU or HBTU will be required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the N-acylated derivative.

Protocol 2: N-Alkylation via Reductive Amination

N-alkylation introduces different steric and electronic properties to the 2-amino group, which can be crucial for tuning the selectivity and potency of kinase inhibitors. Reductive amination is a mild and efficient method for this transformation.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated product.

Exemplary Application in Kinase Inhibitor Synthesis

While specific patented examples detailing the use of this compound are not extensively documented in readily accessible literature, its structural motifs are highly relevant to the design of modern kinase inhibitors. For instance, the aminothiazole core is a well-established hinge-binding motif, and the trifluoromethyl group can enhance binding affinity through favorable interactions in hydrophobic pockets of the ATP-binding site. The hydroxymethyl group provides a handle for further derivatization to improve solubility and pharmacokinetic properties.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The protocols and application notes provided herein are intended to serve as a practical guide for researchers, facilitating the exploration of new chemical space and the development of novel therapeutics, particularly in the realm of kinase inhibition. As with all chemical research, proper safety precautions and experimental design are paramount to achieving successful and reproducible results.

References

  • AbacipharmTech. This compound. [Link]
  • Der Pharma Chemica.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • Google Patents. Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

Sources

Application and Protocol Guide for the Comprehensive Characterization of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. The presence of the aminothiazole core, a privileged scaffold in numerous biologically active compounds, combined with a trifluoromethyl group and a primary alcohol, imparts unique physicochemical properties that are advantageous for lead optimization.[1][2] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[3]

Accurate and robust analytical methodologies are paramount for ensuring the quality, purity, and consistency of this compound. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.

PropertyValueSource
CAS Number 1314977-20-2[6]
Molecular Formula C₅H₅F₃N₂OS
Molecular Weight 198.17 g/mol
Appearance Expected to be a solid[7]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[8]Inferred from related compounds
Melting Point Not explicitly reported. The precursor, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, has a melting point of 232-236 °C (dec.).[7]N/A

Anticipated Synthetic Route and Potential Impurities

A plausible and common synthetic route to this compound involves the reduction of its corresponding carboxylic acid or ester derivative. This understanding is crucial for identifying potential process-related impurities.

Synthetic_Pathway cluster_0 Synthesis of this compound cluster_1 Potential Impurities Precursor 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid/ester Intermediate Reduction Precursor->Intermediate e.g., LiAlH₄, NaBH₄ Product This compound Intermediate->Product Impurity1 Unreacted Starting Material (Carboxylic Acid/Ester) Impurity2 Over-reduction Products Impurity3 By-products from Reagents

Caption: Plausible synthetic pathway and potential impurities.

Potential Impurities to Monitor:

  • Unreacted Starting Material: Residual 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid or its ester.

  • By-products from the Hantzsch Thiazole Synthesis of the Precursor: Unreacted thioamides or α-haloketones.

  • Degradation Products: The thiazole ring can be susceptible to degradation under harsh acidic, basic, or UV light conditions.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of this compound. A well-developed and validated HPLC method can effectively separate the main compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

The following protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[4]

HPLC_Workflow cluster_0 HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Purity & Assay Calculation) Detection->Data_Analysis

Caption: General workflow for HPLC analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a buffer and improves peak shape. Acetonitrile is a common organic modifier.
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Method Validation Parameters (as per ICH Q2(R1)): [2][4]

  • Specificity: Analyze a blank (mobile phase), a placebo (if in formulation), the analyte, and a mixture of the analyte and potential impurities to demonstrate that the peak for the analyte is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the analyte and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze at least six replicate injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Expected ¹H NMR Chemical Shifts (Predicted):

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₂OH~4.5 - 4.8Singlet
-NH₂~7.0 - 7.5Broad Singlet
-OH~5.0 - 5.5Broad Singlet

Note: Chemical shifts are highly dependent on the solvent and concentration. The amino and hydroxyl protons are exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts (Predicted):

CarbonPredicted Chemical Shift (ppm)
-CH₂OH~55 - 60
C-4 (C-CF₃)~140 - 145 (quartet due to C-F coupling)
C-5 (C-CH₂OH)~120 - 125
C-2 (C-NH₂)~165 - 170
-CF₃~120 - 125 (quartet due to C-F coupling)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

Expected Mass:

  • [M+H]⁺: m/z 199.02

  • [M+Na]⁺: m/z 221.00

Anticipated Fragmentation Pattern: The molecule is expected to fragment through the loss of small neutral molecules such as H₂O, CO, and potentially cleavage of the thiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
N-H stretch (amine)3100 - 3500
C-H stretch2850 - 3000
C=N stretch (thiazole)1600 - 1650
C-F stretch1100 - 1300
C-O stretch (alcohol)1000 - 1200

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is a fundamental measure of purity.

Theoretical Composition for C₅H₅F₃N₂OS:

  • Carbon (C): 30.31%

  • Hydrogen (H): 2.54%

  • Nitrogen (N): 14.14%

  • Sulfur (S): 16.18%

The experimentally determined values should be within ±0.4% of the theoretical values.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques, underpinned by a thorough understanding of the compound's properties and potential impurities, ensures the generation of reliable and accurate data. Adherence to the principles of method validation as outlined by regulatory bodies is critical for the application of these methods in a research and development setting.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Pharmacopeia.
  • Chemsigma. This compound. [Link]
  • Der Pharma Chemica.
  • ChemSynthesis. 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. [Link]
  • AbacipharmTech. This compound. [Link]
  • Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • ChemBK. 2-Amino-5-(hydroxymethyl)thiazole. [Link]
  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]
  • MDPI.
  • PubMed Central. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. [Link]
  • ScienceDirect. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
  • Indian Academy of Sciences. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. [Link]
  • SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]
  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]
  • PubMed Central. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
  • Semantic Scholar.
  • Google Patents.
  • Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0259939). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]
  • PubMed Central. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. [Link]
  • ChemSynthesis. 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. [Link]
  • PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. [Link]
  • PubChem. 5-Thiazolylmethanol. [Link]
  • Georganics. Thiazol-2-yl-methanol. [Link]
  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Anticancer Potential of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within oncology, derivatives of this heterocyclic motif have been investigated for their potential to inhibit critical cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.[1] For instance, certain thiazole-containing compounds have shown promise as inhibitors of key enzymes like Topoisomerase-II, which are essential for DNA replication in rapidly dividing cancer cells.[1] The introduction of a trifluoromethyl group can often enhance a molecule's metabolic stability and cell permeability, making trifluoromethyl-substituted thiazoles an area of significant interest for drug development.[2]

This document introduces (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol , a novel compound within this promising class. While specific biological data for this molecule is not yet extensively published, its structural features warrant a thorough investigation into its potential as an anticancer agent. This guide provides a comprehensive, multi-stage framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro and in vivo anticancer properties of this compound. The protocols herein are designed to first establish cytotoxic activity, then elucidate the underlying mechanism of action, and finally, validate its efficacy in preclinical models.

Part 1: Primary Evaluation: In Vitro Cytotoxicity Screening

Scientific Rationale: The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of or kill cancer cells. This is typically achieved through cytotoxicity assays performed on a panel of human cancer cell lines representing various tumor types.[3] These assays measure the metabolic activity of cells, which serves as a reliable indicator of cell viability.[4] By exposing cells to a range of concentrations of the test compound, we can determine the half-maximal inhibitory concentration (IC₅₀), a key quantitative measure of a drug's potency. The XTT assay is a robust colorimetric method where the tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable cells to a soluble orange formazan product, simplifying the workflow compared to older assays like MTT.[5][6]

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Culture & Harvest Cancer Cell Lines prep_cpd 2. Prepare Stock Solution of Compound in DMSO seed 3. Seed Cells in 96-well Plate prep_cells->seed treat 4. Add Serial Dilutions of Compound prep_cpd->treat seed->treat incubate 5. Incubate for 48-72h treat->incubate add_xtt 6. Add XTT Reagent incubate->add_xtt read 7. Measure Absorbance (450 nm) add_xtt->read calc 8. Calculate % Viability vs. Vehicle Control read->calc plot 9. Plot Dose-Response Curve calc->plot ic50 10. Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC₅₀ of a test compound using an XTT assay.

Protocol 1: XTT Cell Viability Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete culture medium (specific to cell line)

  • 96-well flat-bottom tissue culture plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activator solution (commercially available kits are recommended)

  • Dimethyl sulfoxide (DMSO), sterile

  • Multi-channel pipette

  • Microplate reader (capable of reading absorbance at 450-500 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "vehicle control" (cells treated with DMSO only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Add 100 µL of medium with 0.1% DMSO to the vehicle control wells.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • XTT Assay and Measurement:

    • Prior to the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions.

    • Add 50 µL of the XTT working solution to each well.[5]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing the metabolic conversion to formazan to occur.

    • Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Presentation: Sample IC₅₀ Table
Cell LineCancer TypeIC₅₀ (µM) of this compound
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
DU145Prostate CarcinomaExperimental Value

Part 2: Mechanistic Investigation

Scientific Rationale: Following the confirmation of cytotoxic activity, the next critical phase is to understand how the compound exerts its effects. Cancer is characterized by the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Western blotting is a powerful technique to quantify changes in the expression and activation (often via phosphorylation) of specific proteins within these pathways.[7][8] Immunofluorescence microscopy complements this by providing spatial information, allowing visualization of protein localization within the cell.[9] By examining key signaling nodes, we can begin to pinpoint the compound's molecular target.

Hypothetical Target Pathway: PI3K/Akt Signaling

For the purpose of this guide, we will hypothesize that this compound may interfere with the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation that is frequently hyperactivated in cancer.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol Compound->Akt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Protocol 2: Western Blotting for Pathway Analysis

Materials:

  • Treated cell lysates (from cells exposed to the compound at IC₅₀ concentration for various time points, e.g., 6, 12, 24 hours).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.[8]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10]

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR (Ser2448), anti-GAPDH or β-actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Sample Preparation:

    • Treat cells with the compound as described above.

    • Lyse cells on ice with lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.[10]

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis & Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[8]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Analyze band intensity using densitometry software, normalizing target proteins to the loading control.

Part 3: In Vivo Efficacy Evaluation

Scientific Rationale: While in vitro assays are crucial for initial screening and mechanistic studies, they do not replicate the complex environment of a living organism. In vivo studies are essential to evaluate a compound's efficacy, toxicity, and pharmacokinetic profile in a whole biological system.[11] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used preclinical model to assess the antitumor activity of a novel agent.[12][13]

Experimental Workflow: Cell Line-Derived Xenograft (CDX) Model

G step1 1. Implant Human Cancer Cells Subcutaneously into Immunodeficient Mice step2 2. Monitor Tumor Growth Until Palpable (e.g., 100-150 mm³) step1->step2 step3 3. Randomize Mice into Treatment & Vehicle Groups step2->step3 step4 4. Administer Compound (e.g., IP, IV, Oral) Daily for 21 Days step3->step4 step5 5. Measure Tumor Volume and Body Weight 2-3x Weekly step4->step5 step6 6. Euthanize at Endpoint step5->step6 step7 7. Excise & Weigh Tumors, Collect Tissues for Analysis step6->step7 step8 8. Calculate Tumor Growth Inhibition (TGI) step7->step8

Caption: Key steps in conducting an in vivo xenograft study for anticancer drug evaluation.

Protocol 3: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Human cancer cell line known to be sensitive to the compound in vitro.

  • Matrigel or similar basement membrane matrix.

  • This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

  • Anesthesia and euthanasia agents, as per approved animal protocol.

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitoring and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and vehicle control groups (n=8-10 mice per group). Tumor volume is calculated as (Length x Width²) / 2.

  • Compound Administration:

    • Administer the formulated this compound to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).

    • Administer the vehicle solution to the control group on the same schedule.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes with calipers and record mouse body weights 2-3 times per week. Body weight loss is a primary indicator of toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Study Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size, or after the treatment course is complete.

    • At the endpoint, euthanize the mice. Excise, weigh, and photograph the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage:

      • TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

    • Tissues (tumor, liver, etc.) can be collected for further analysis (e.g., histology, Western blotting to confirm target engagement in vivo).

Data Presentation: Sample Tumor Growth Inhibition (TGI) Table
Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)TGI (%)Mean Body Weight Change (%)
Vehicle ControlVehicle, PO, QDValueValueN/AValue
Compound (30 mg/kg)Compound, PO, QDValueValueValueValue
Compound (60 mg/kg)Compound, PO, QDValueValueValueValue

References

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. doi: 10.1007/978-1-4939-9145-7_12.
  • Aziz, M., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1221, 251-61. doi: 10.1007/978-1-4939-1594-1_13.
  • Sajitha, P.S., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 1-11.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI.
  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology.
  • Stepanova, A.V., & Guller, A.E. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299. doi: 10.3389/fbioe.2020.00299.
  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.
  • Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!.
  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information.
  • Protocol of Immunofluorescence. (n.d.). Creative Biolabs Antibody.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Immunofluorescence Protocol (IF Protocol). (n.d.). Sino Biological.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Covance.
  • This compound. (n.d.). AbacipharmTech.
  • Niedzielska, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3180. doi: 10.3390/molecules26113180.
  • Wang, C. Y., & Kamiryo, Y. (1982). Carcinogenicity of 2-amino-4-(5-nitro-2-furyl) thiazole in rats by oral and subcutaneous administration. Carcinogenesis, 3(3), 275-277. doi: 10.1093/carcin/3.3.275.
  • Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(2), 765-772.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2016). ResearchGate.
  • Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 892416. doi: 10.1155/2014/892416.
  • Chen, S., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 111-116. doi: 10.1016/j.bmcl.2017.12.012.
  • The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[5][13][14]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. (2015). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2020). Molecules.
  • Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720. doi: 10.1016/s0223-5234(02)01379-x.

Sources

Application Notes & Protocols: (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6][7] This guide focuses on the specific scaffold, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a molecule that synergistically combines the therapeutic potential of the 2-aminothiazole core with the advantageous physicochemical properties of the trifluoromethyl group. While direct literature on this exact molecule is emerging, its structural components suggest significant promise as a versatile starting point for the development of novel therapeutics. These application notes and protocols are designed to provide researchers with a comprehensive framework for its synthesis, derivatization, and strategic deployment in drug discovery campaigns.

Physicochemical Properties and Design Rationale

The unique arrangement of functional groups in this compound offers several advantages for drug design:

  • The 2-Aminothiazole Core: This heterocyclic system provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, facilitating strong interactions with various biological targets.[8]

  • The 4-Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can modulate the pKa of the 2-amino group and influence the overall electronic properties of the thiazole ring.[6] This group is also known to enhance metabolic stability by blocking potential sites of oxidation.[7]

  • The 5-Methanol Group: This primary alcohol serves as a crucial handle for further chemical modifications. It can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages to explore a wide chemical space and modulate pharmacokinetic properties.

  • The Exocyclic 2-Amino Group: This group is a key site for derivatization, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).[1] Common modifications include acylation, sulfonylation, and urea/thiourea formation.[1][3]

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Formula C5H5F3N2OS-
Molecular Weight 214.17 g/mol Good starting point for lead-like molecules.
Hydrogen Bond Donors 2 (NH2, OH)Facilitates interactions with biological targets.
Hydrogen Bond Acceptors 3 (N of thiazole, O, F3)Enhances binding affinity and solubility.
LogP (Predicted) ~1.5 - 2.5Indicates good membrane permeability.
Reactivity Centers 2-Amino group, 5-Methanol groupPrimary sites for chemical derivatization.

Synthesis and Derivatization Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be approached via a modified Hantzsch thiazole synthesis, a classic and versatile method for constructing the 2-aminothiazole ring system.[9][10]

Workflow for the Synthesis of the Scaffold:

A Ethyl 4,4,4-trifluoroacetoacetate B Bromination (e.g., NBS) A->B C Ethyl 2-bromo-4,4,4-trifluoroacetoacetate B->C D Condensation with Thiourea C->D E Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate D->E F Reduction (e.g., LiAlH4) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Bromination of Ethyl 4,4,4-trifluoroacetoacetate: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents). The reaction can be initiated with a radical initiator (e.g., AIBN) and heated to reflux. Monitor the reaction by TLC until the starting material is consumed. After cooling, filter the succinimide and concentrate the filtrate under reduced pressure to obtain crude ethyl 2-bromo-4,4,4-trifluoroacetoacetate.

  • Hantzsch Thiazole Synthesis: Dissolve the crude ethyl 2-bromo-4,4,4-trifluoroacetoacetate (1 equivalent) and thiourea (1.2 equivalents) in ethanol. Heat the mixture to reflux for 4-6 hours. The product, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, will precipitate upon cooling. Filter the solid and wash with cold ethanol.

  • Reduction of the Ester: Suspend the ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5-2.0 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water. Filter the resulting aluminum salts and concentrate the filtrate to yield this compound.

Derivatization of the Scaffold

The presence of the 2-amino and 5-methanol groups allows for a wide range of derivatizations to build a diverse chemical library for screening.

2.2.1. Acylation of the 2-Amino Group

This protocol describes the general procedure for forming an amide linkage at the 2-amino position.

  • Dissolve this compound (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0°C and add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2.2.2. Sulfonylation of the 2-Amino Group

This protocol is for the synthesis of sulfonamide derivatives.

  • Dissolve this compound (1 equivalent) and a base like sodium carbonate (1.5 equivalents) in a mixture of dichloromethane and water.[11]

  • Stir the mixture vigorously and add the desired sulfonyl chloride (1.1 equivalents) portion-wise at room temperature.[11]

  • Continue stirring until the reaction is complete (monitored by TLC).[11]

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.[11]

2.2.3. Oxidation of the 5-Methanol Group

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid to introduce new functionalities.

  • To Aldehyde: Use mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in DCM.

  • To Carboxylic Acid: Employ stronger oxidizing agents such as Jones reagent (CrO3/H2SO4) in acetone or potassium permanganate (KMnO4) in a basic solution.

Application Notes: Targeting Key Biological Pathways

Derivatives of the this compound scaffold are promising candidates for targeting a range of diseases, particularly in oncology and infectious diseases.

Application in Oncology: Kinase Inhibition

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] For instance, Dasatinib, an inhibitor of BCR-ABL and Src family kinases, features a 2-aminothiazole core.[1] Alpelisib, a PI3Kα inhibitor, also incorporates this scaffold.[4][12] The trifluoromethyl group can enhance binding to the kinase active site and improve cell permeability.

Proposed Screening Cascade for Kinase Inhibitors:

A Synthesize Library of Derivatives B Primary Biochemical Kinase Assay (e.g., PI3K, Src) A->B C Cell-Based Proliferation Assays (e.g., MCF-7, K562) B->C D Western Blot for Target Engagement (e.g., p-Akt, p-STAT3) C->D E In Vivo Xenograft Studies D->E F Lead Optimization E->F

Caption: A typical workflow for screening scaffold derivatives for anti-cancer activity.

Rationale for Target Selection:

  • PI3K/Akt/mTOR Pathway: Given the precedent of Alpelisib, derivatives of the scaffold could be potent inhibitors of PI3K.[4] The 5-methanol group can be modified to interact with the catalytic or regulatory subunits of PI3K.

  • Src Family Kinases: The structural similarity to Dasatinib suggests that derivatives could target Src, a key kinase in cancer cell proliferation, survival, and metastasis.[1]

Application in Infectious Diseases: Antimicrobial and Antiviral Agents

The 2-aminothiazole nucleus is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral activities.[3] The trifluoromethyl group can enhance the antimicrobial potency of the scaffold.

Potential Mechanisms of Action:

  • Inhibition of Bacterial Cell Division: Some 2-aminothiazole derivatives have been shown to inhibit FtsZ, a key protein in bacterial cytokinesis.

  • Disruption of Biofilm Formation: The scaffold can be modified to yield compounds that interfere with quorum sensing and biofilm formation in pathogenic bacteria.

  • Antiviral Activity: The 2-aminothiazole core has been explored for its potential to inhibit viral replication enzymes, such as reverse transcriptase and protease.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable SAR data to guide lead optimization.

Modification SiteType of ModificationExpected Impact on ActivityRationale
2-Amino Group Acylation with aromatic/heterocyclic acidsMay enhance kinase inhibitory activityMimics interactions of known kinase inhibitors like Dasatinib.
2-Amino Group Formation of ureas/thioureasCan improve hydrogen bonding interactionsIntroduces additional H-bond donors and acceptors.[3]
5-Methanol Group Oxidation to carboxylic acidIncreases polarity and provides a new attachment pointAllows for the formation of amides, potentially improving target engagement.
5-Methanol Group Etherification with lipophilic groupsIncreases lipophilicity and cell permeabilityMay improve pharmacokinetic properties.

Conclusion

This compound represents a highly promising and versatile scaffold for modern drug discovery. Its unique combination of a privileged 2-aminothiazole core, a bio-potentiating trifluoromethyl group, and a readily modifiable methanol handle provides an excellent starting point for the development of novel therapeutics. The protocols and application notes presented here offer a strategic framework for researchers to synthesize, derivatize, and screen compounds based on this scaffold, with the potential to yield potent and selective modulators of key biological pathways involved in cancer and infectious diseases.

References

  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.
  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 26(5), 1347-1351.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Hassan, A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1279-1303.
  • Das, D. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate.
  • Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Nair, A. S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7356.
  • Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Wójcicka, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (2022). (PDF) Synthesis of 2-aminothiazole derivatives: A short review.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs.
  • Springer. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • AbacipharmTech. (n.d.). This compound.
  • Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
  • Hindawi. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • Prachayasittikul, V., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 12, e17300.

Sources

Application Notes and Protocols for High-Throughput Screening of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds, including several clinically approved drugs like the kinase inhibitor Dasatinib.[1] Its synthetic tractability and ability to engage in a wide range of biological interactions have made it a focal point in medicinal chemistry and drug discovery.[2][3] Aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, targeting key players in cellular signaling such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes.[1][4][5]

High-throughput screening (HTS) serves as the primary engine for identifying novel hit compounds from large chemical libraries.[6] For aminothiazole-based libraries, a well-designed HTS campaign is critical for navigating the complexities of this chemical space and identifying high-quality lead candidates. This guide provides an in-depth overview of the principles, methodologies, and protocols for the successful high-throughput screening of aminothiazole derivatives, with a focus on ensuring scientific integrity and generating actionable data.

A crucial consideration when screening aminothiazole derivatives is their potential to act as "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[7][8][9] This phenomenon, where compounds exhibit non-specific activity in a variety of assays, underscores the importance of employing orthogonal assay formats and rigorous hit validation strategies, which will be a central theme of this guide.

Part 1: Foundational Principles of Assay Design for Aminothiazole Derivatives

The selection of an appropriate assay technology is paramount for a successful HTS campaign. The choice depends on the biological target and the desired endpoint. For aminothiazole derivatives, which often target enzymes and receptors, both biochemical and cell-based assays are highly relevant.[10][11]

Biochemical Assays vs. Cell-Based Assays: A Strategic Choice

  • Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target. They are highly amenable to HTS due to their simplicity and robustness.[6] For aminothiazole libraries, biochemical assays are excellent for primary screening to identify direct binders or inhibitors of a specific target.

  • Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and off-target effects.[12][13] They are crucial for secondary screening and hit validation to confirm the activity of compounds in a biological system.

The following diagram illustrates a typical HTS workflow, emphasizing the integration of both assay types for a comprehensive screening cascade.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening (Cell-Based) cluster_3 Lead Optimization Primary_Screen Aminothiazole Library (100,000s of compounds) Biochemical_Assay High-Throughput Biochemical Assay (e.g., TR-FRET, AlphaLISA) Primary_Screen->Biochemical_Assay Primary_Hits Identification of Primary Hits Biochemical_Assay->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Promiscuity_Filter Promiscuity & PAINS Analysis Dose_Response->Promiscuity_Filter Cell_Based_Assay Cell-Based Functional Assay (e.g., Reporter Gene, Proliferation) Promiscuity_Filter->Cell_Based_Assay Orthogonal_Assay Orthogonal Biophysical Assay (e.g., SPR, Thermal Shift) Cell_Based_Assay->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General HTS workflow for aminothiazole derivatives.

Part 2: Homogeneous Proximity-Based Assays for Primary Screening

Homogeneous, or "mix-and-read," assays are ideal for primary HTS due to their simplicity, speed, and scalability.[14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are powerful proximity-based technologies well-suited for studying the molecular targets of aminothiazoles.[15][16][17]

TR-FRET Assays: Principles and Applications

TR-FRET combines the principles of FRET with time-resolved fluorescence detection to reduce assay interference and increase sensitivity.[15] This technology is highly versatile and can be applied to a wide range of targets, including GPCRs and kinases.[18]

Application Example: Screening for GPCR Modulators

Many aminothiazole derivatives have been investigated for their effects on GPCR signaling.[5] A common approach is to measure the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).[19][20]

Protocol: HTRF® cAMP Assay for Gs-Coupled GPCRs

This protocol outlines the use of a competitive immunoassay format to measure cAMP levels in response to GPCR activation.

  • Cell Preparation:

    • Culture cells stably expressing the target Gs-coupled GPCR in a suitable medium.

    • On the day of the assay, harvest cells and resuspend them in stimulation buffer to the desired density (e.g., 2,000 cells/well).

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the aminothiazole derivatives in an appropriate solvent (e.g., DMSO) and then in stimulation buffer.

    • Prepare the HTRF® cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.[15]

  • Assay Procedure (384-well format):

    • Dispense 5 µL of cell suspension into each well of a low-volume white 384-well plate.

    • Add 5 µL of the aminothiazole derivative or control compound (e.g., a known agonist or antagonist).

    • Incubate at room temperature for the desired stimulation time (e.g., 30 minutes).

    • Add 5 µL of the cAMP-d2 working solution.

    • Add 5 µL of the anti-cAMP-cryptate working solution.

    • Incubate at room temperature for 60 minutes to allow for detection reagent binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF® ratio against the compound concentration to determine IC50 or EC50 values.

Data Interpretation:

ParameterAgonistAntagonist
Signal Decrease in HTRF® ratioReversal of agonist-induced decrease
Potency EC50IC50
Efficacy Emax% Inhibition
AlphaLISA Assays: High-Sensitivity Detection

AlphaLISA is a bead-based technology that allows for the detection of biomolecular interactions with high sensitivity.[16][17] It is particularly well-suited for studying protein-protein interactions (PPIs), which are increasingly recognized as important drug targets.[21]

Application Example: Screening for PPI Inhibitors

Aminothiazole scaffolds can be designed to disrupt specific PPIs. The following protocol describes a general AlphaLISA assay to screen for inhibitors of a hypothetical PPI between Protein X (GST-tagged) and Protein Y (His-tagged).

Protocol: AlphaLISA Protein-Protein Interaction Assay

  • Reagent Preparation:

    • Prepare a working solution of GST-tagged Protein X and His-tagged Protein Y in AlphaLISA buffer.

    • Prepare serial dilutions of the aminothiazole derivatives.

    • Prepare a suspension of Glutathione (GSH) Donor beads and Anti-6xHis AlphaLISA Acceptor beads.

  • Assay Procedure (384-well format):

    • Add 5 µL of the aminothiazole derivative or buffer to the wells of a 384-well plate.

    • Add 5 µL of the Protein X and Protein Y mixture.

    • Incubate for 60 minutes at room temperature to allow for protein interaction and compound binding.

    • Add 10 µL of the Acceptor bead suspension.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the Donor bead suspension.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible reader.

    • Plot the AlphaLISA signal against the compound concentration to determine the IC50 value.

Part 3: Fluorescence-Based Assays for Kinase Screening

Protein kinases are a major class of drug targets, and many aminothiazole-containing drugs, such as Dasatinib, are kinase inhibitors.[1][14][22] Fluorescence-based assays are widely used for HTS of kinase inhibitors due to their sensitivity and homogeneous format.[23]

Principle of Kinase Activity Assays

Most kinase assays monitor the phosphorylation of a substrate by measuring the consumption of ATP or the generation of ADP.[24]

Kinase_Assay cluster_0 Kinase Reaction Kinase Kinase Products Phospho-Substrate + ADP Kinase->Products ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Aminothiazole Inhibitor Inhibitor->Kinase Inhibition

Caption: General principle of a kinase inhibition assay.

Protocol: Universal ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, ATP, and the aminothiazole derivative.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • A lower luminescent signal indicates inhibition of the kinase.

    • Calculate the percent inhibition for each compound and determine IC50 values for the hits.

Part 4: Hit Validation and Orthogonal Screening

As previously mentioned, the 2-aminothiazole scaffold is prone to generating false positives in HTS campaigns.[7][8] Therefore, a robust hit validation process is essential to ensure that the identified hits are genuine and worthy of further investigation.[25][26]

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves to determine the potency (IC50/EC50) of the confirmed hits.

  • Orthogonal Assays: Test the hits in a mechanistically distinct assay to rule out technology-specific artifacts. For example, a hit from a fluorescence-based assay should be confirmed using a label-free method.[27][28]

  • Biophysical Methods: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding of the compound to the target protein.[29][30]

  • Cellular Activity: For hits identified in biochemical assays, it is crucial to confirm their activity in a relevant cell-based assay to assess cell permeability and on-target engagement in a physiological context.[31]

Protocol: Thermal Shift Assay (TSA) for Target Engagement

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[27]

  • Reagent Preparation:

    • Prepare a solution of the purified target protein and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO™ Orange).

    • Prepare dilutions of the hit aminothiazole compounds.

  • Assay Procedure:

    • Mix the protein, dye, and compound in a 96- or 384-well PCR plate.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded.

    • A shift in the Tm (ΔTm) in the presence of a compound indicates direct binding.

Conclusion and Future Directions

The high-throughput screening of aminothiazole derivatives presents both exciting opportunities and significant challenges. By employing a carefully designed screening cascade that integrates robust biochemical and cell-based assays, along with rigorous hit validation using orthogonal methods, researchers can successfully identify novel and promising lead compounds. The protocols and principles outlined in this guide provide a solid foundation for initiating and executing successful HTS campaigns targeting this important class of molecules. As our understanding of the biological targets of aminothiazoles continues to grow, so too will the sophistication of the screening assays designed to identify the next generation of aminothiazole-based therapeutics.

References

  • Cid, J. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(2), 617-625. [Link]
  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
  • de Boer, T., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320. [Link]
  • Vivian, J. T., & Arkin, M. R. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1184, pp. 355-380). Humana Press. [Link]
  • Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Future Medicinal Chemistry, 2(10), 1579-1600. [Link]
  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 355-380). Springer. [Link]
  • Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Future medicinal chemistry, 2(10), 1579-1600. [Link]
  • Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]
  • BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. [Link]
  • Bräuner-Osborne, H., & Wellendorph, P. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Molecular Biology, 1175, 183-195. [Link]
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]
  • Arkin, M. (2021, March 29).
  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. [Link]
  • Dunne, J., et al. (2005). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Journal of Biomolecular Screening, 10(4), 373-381. [Link]
  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]
  • BellBrook Labs. (n.d.).
  • Koresawa, M., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 21(3), 329-337. [Link]
  • Genomax. (n.d.). Revvity GPCRs assays. [Link]
  • Ansari, M. A., et al. (2013). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods, 187(1), 154-161. [Link]
  • Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
  • Al-Obeidi, F. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(17), 6777-6791. [Link]
  • Ghorab, M. M., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Journal of Heterocyclic Chemistry, 56(10), 2739-2751. [Link]
  • Wu, Y., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols, 2(1), 100312. [Link]
  • Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 57(7), 1547-1556. [Link]
  • Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Pion Inc. (n.d.).
  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]
  • da Silva, A. C. A., et al. (2022). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. Molecules, 27(1), 229. [Link]
  • Evotec. (2024, March 7).
  • Shah, P., et al. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 20, 1431-1447. [Link]
  • LaMarr, W. A., et al. (2009). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. Journal of Biomolecular Screening, 14(3), 289-300. [Link]
  • Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 139-148. [Link]
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
  • El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29421-29435. [Link]

Sources

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol reaction with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Application of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol in Reactions with Electrophiles

Introduction: A Versatile Building Block in Modern Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The specific derivative, this compound, represents a highly valuable and functionalized building block for drug development professionals. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the primary alcohol at the 5-position and the amino group at the 2-position provide multiple handles for synthetic diversification.

This guide provides a detailed exploration of the reactivity of this compound with common classes of electrophiles. As a nucleophilic substrate, it possesses three primary reactive sites: the exocyclic 2-amino group, the endocyclic thiazole nitrogen, and the 5-hydroxymethyl group. Understanding the chemoselectivity of these sites is paramount for designing rational synthetic routes to novel and complex molecular entities. We will delve into the causality behind experimental choices for key transformations such as N-acylation, N-sulfonylation, and N-alkylation, providing field-proven protocols and insights for researchers and scientists.

G cluster_0 Key Nucleophilic Sites of the Substrate A This compound N_exo Exocyclic 2-Amino Group (Highly Nucleophilic) A->N_exo Primary site for acylation, sulfonylation, alkylation N_endo Endocyclic Ring Nitrogen (Moderately Nucleophilic) A->N_endo Site for alkylation, especially under certain conditions O_hydroxyl 5-Hydroxymethyl Group (Nucleophilic) A->O_hydroxyl Site for esterification, etherification

Caption: Key nucleophilic centers on the this compound scaffold.

N-Acylation: Synthesis of Amide Derivatives

The transformation of the 2-amino group into an amide is a cornerstone of medicinal chemistry, often used to modulate a compound's biological activity, solubility, and pharmacokinetic profile.[3] The exocyclic amino group of the thiazole core is highly nucleophilic and reacts readily with acylating agents like acyl chlorides and acid anhydrides to form stable amide bonds.[2] This reaction is typically high-yielding and proceeds under mild conditions.

Causality and Experimental Rationale

The choice of an acylating agent and base is critical. Acyl chlorides are highly reactive and often require a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct. Pyridine can also serve as the solvent.[1] The reaction is generally rapid, and its progress can be easily monitored by Thin Layer Chromatography (TLC). The resulting N-acyl-2-aminothiazole derivatives are often crystalline solids, simplifying purification by recrystallization.

Detailed Protocol: N-Acetylation

This protocol describes the acetylation of this compound using acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Pyridine (as solvent)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield the pure N-acetylated product.

G start Start dissolve 1. Dissolve Substrate in Anhydrous Pyridine start->dissolve cool 2. Cool to 0 °C dissolve->cool add 3. Add Acetyl Chloride (1.1 eq) Dropwise cool->add react 4. Stir at RT for 2-4h (Monitor by TLC) add->react dilute 5. Dilute with DCM react->dilute wash 6. Wash with H₂O, NaHCO₃, Brine dilute->wash dry 7. Dry over MgSO₄ & Concentrate wash->dry purify 8. Purify via Column Chromatography or Recrystallization dry->purify end End Product purify->end

Caption: Standard workflow for the N-acylation of this compound.

ParameterCondition/ValueRationale
Electrophile Acetyl ChlorideHighly reactive, ensures complete conversion.
Solvent Anhydrous PyridineActs as both solvent and base to neutralize HCl byproduct.[1]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry 1.1 eq of ElectrophileA slight excess drives the reaction to completion.
Purification Chromatography/RecrystallizationEffective for removing excess reagents and pyridinium salts.

N-Sulfonylation: Constructing Sulfonamide Linkages

The sulfonamide functional group is a key pharmacophore found in a multitude of drugs. The reaction of the 2-amino group with a sulfonyl chloride in the presence of a base provides a direct route to N-sulfonylated 2-aminothiazoles.[5] This transformation is robust and tolerant of a wide range of functional groups on the sulfonyl chloride.

Causality and Experimental Rationale

Similar to acylation, N-sulfonylation requires a base to neutralize the generated HCl. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) with a base such as sodium carbonate.[5] The choice of base and solvent can influence reaction rates and yields. The resulting sulfonamides are often stable, crystalline compounds.

Detailed Protocol: N-Benzenesulfonylation

This protocol is adapted from a general procedure for the N-sulfonylation of 2-aminothiazoles.[5]

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add sodium carbonate (2.0 eq).

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) to the suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

ParameterCondition/ValueRationale
Electrophile Benzenesulfonyl ChlorideA representative and readily available sulfonylating agent.
Base Sodium CarbonateAn inexpensive and effective inorganic base for scavenging HCl.[5]
Solvent Dichloromethane (DCM)Aprotic solvent that dissolves the starting materials well.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Purification Column ChromatographyStandard method for purifying sulfonamides of high purity.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the 2-amino group is a common strategy to modulate the pharmacological properties of 2-aminothiazole-based molecules.[6] Two primary methods are employed: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

Causality and Experimental Rationale: Controlling Selectivity

Direct alkylation with alkyl halides can be complicated by competing reactions at the endocyclic ring nitrogen, leading to the formation of 2-imino-3-alkylthiazoline isomers.[7] The reaction outcome is highly dependent on conditions. In the absence of a strong base (condensing agent), alkylation often occurs on the ring nitrogen. However, in the presence of a strong base like lithium amide, the reaction can be directed to the exocyclic amino group to yield N,N-disubstituted products.[7]

Reductive amination offers a more controlled and often higher-yielding alternative for preparing N-mono-alkylated products. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the amine and an aldehyde, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄).[6]

G start Start mix 1. Mix Amine & Aldehyde in Anhydrous Methanol start->mix stir 2. Stir at RT for 1-2h to form Imine mix->stir cool 3. Cool to 0 °C stir->cool add_nabh4 4. Add NaBH₄ (1.5 eq) Portion-wise cool->add_nabh4 warm 5. Warm to RT and Stir until Completion (TLC) add_nabh4->warm quench 6. Quench with Water warm->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify via Column Chromatography extract->purify end End Product purify->end

Caption: Workflow for N-alkylation via reductive amination.[6]

Detailed Protocol: Reductive Amination with Benzaldehyde

This protocol provides a robust method for the N-benzylation of the target molecule.[6]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Water

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction Setup: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC analysis indicates the consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Chemoselectivity: Directing Reactions to the Desired Site

Given the multiple nucleophilic sites, achieving chemoselectivity is a critical challenge. The relative reactivity is generally: 2-Amino > Endocyclic Nitrogen > 5-Hydroxyl . However, this order can be modulated by the choice of electrophile, solvent, and the presence of catalysts or protecting groups.

  • Favoring N-Acylation/Sulfonylation: The high nucleophilicity of the 2-amino group ensures it reacts preferentially with hard electrophiles like acyl and sulfonyl chlorides under standard conditions.

  • Favoring O-Acylation/Alkylation: To target the 5-hydroxymethyl group, the more reactive 2-amino group must first be protected. A common strategy is to first perform an N-acylation (e.g., forming an N-acetyl derivative), which deactivates the nitrogen nucleophile. Subsequent reaction with an acylating or alkylating agent under appropriate conditions will then functionalize the hydroxyl group. The protecting group can be removed later if necessary.

  • Controlling N-Alkylation Site: As discussed, the site of N-alkylation (exo- vs. endo-cyclic nitrogen) can be controlled by the presence or absence of a strong base.[7] Reductive amination is the preferred method for selective mono-alkylation on the exocyclic amine.[6]

G cluster_0 Chemoselectivity Decision Pathway goal Desired Functionalization? n_acyl N-Acylation or N-Sulfonylation goal->n_acyl n_alkyl N-Alkylation goal->n_alkyl o_acyl O-Acylation or O-Alkylation goal->o_acyl cond1 Use Acyl/Sulfonyl Chloride + Pyridine/Na₂CO₃ n_acyl->cond1 Direct Route cond2 Use Aldehyde + NaBH₄ (Reductive Amination) n_alkyl->cond2 Selective Route cond3 1. Protect 2-NH₂ group (e.g., Acylation) 2. React with Electrophile o_acyl->cond3 Indirect Route

Caption: Decision-making workflow for achieving chemoselective functionalization.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by its highly nucleophilic 2-amino group. This guide has outlined robust and reproducible protocols for its functionalization via N-acylation, N-sulfonylation, and N-alkylation using electrophilic partners. By understanding the principles of reactivity and chemoselectivity, researchers can effectively leverage this building block to synthesize a diverse array of novel compounds for drug discovery and development. The provided protocols serve as a validated starting point for further exploration and optimization in the laboratory.

References

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Kaye, I. A., & Parris, C. L. (1952). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 74(12), 2921–2923.
  • Arshad, M. F., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 10, e13958.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Zarghi, A., & Shahamir, T. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2110.
  • Hassanzadeh, F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(1), 21-41.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
  • Smedley, C. J., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv.
  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

Sources

Application Notes and Protocols for the Evaluation of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel 2-Aminothiazole Derivatives in Inflammation

The 2-aminothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7] The versatility of this core structure allows for extensive chemical modifications, leading to the development of novel derivatives with enhanced therapeutic potential. (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol represents a novel compound within this class, incorporating a trifluoromethyl group, which can enhance metabolic stability and potency. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory properties of this and similar compounds, detailing both in vitro and in vivo experimental protocols.

Pillar 1: Mechanistic Insights and Rationale for Experimental Design

The anti-inflammatory effects of many 2-aminothiazole derivatives are attributed to their modulation of key inflammatory pathways. While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory mediators such as prostaglandins.[8][9] A central signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, TNF-α, IL-6, and iNOS.[10]

The following protocols are designed to investigate the hypothesis that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) nucleus->genes Induces Transcription of mediators Inflammatory Mediators genes->mediators Leads to Production of compound This compound compound->IKK Potential Inhibition compound->NFkB_active Potential Inhibition

Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition by the test compound.

Pillar 2: In Vitro Evaluation of Anti-inflammatory Activity

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response.[10][11]

Experimental Workflow: In Vitro Studies

G start Start seed_cells Seed RAW 264.7 Cells start->seed_cells incubate_24h Incubate Overnight seed_cells->incubate_24h pretreat Pre-treat with Compound incubate_24h->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h_2 Incubate for 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant cell_lysates Prepare Cell Lysates incubate_24h_2->cell_lysates assays Perform Assays collect_supernatant->assays cell_lysates->assays griess Griess Assay (NO) assays->griess elisa ELISA (PGE2, TNF-α, IL-6) assays->elisa western_blot Western Blot (COX-2, iNOS, p-IκBα) assays->western_blot end End griess->end elisa->end western_blot->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1-2 x 10^5 cells/well or in 6-well plates at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]

  • Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100-1000 ng/mL to all wells except the negative control group.[12][13][14]

  • Final Incubation: Incubate the plates for 24 hours.

Protocol 2: Quantification of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent.[11]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.[11]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine and Prostaglandin E2 (PGE2) ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE2 using commercially available ELISA kits, following the manufacturer's instructions.[11][14]

Protocol 3: Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against COX-2, iNOS, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Parameter Method Purpose
Cell ViabilityMTT AssayTo determine the non-toxic concentration range of the compound.[14]
Nitric Oxide (NO)Griess AssayTo quantify the production of a key inflammatory mediator.[11]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)ELISATo measure the levels of key signaling molecules in inflammation.[11][15]
Prostaglandin E2 (PGE2)ELISATo assess the activity of the COX pathway.[11]
Protein Expression (COX-2, iNOS, p-IκBα)Western BlotTo investigate the molecular mechanism of action.[14]

Pillar 3: In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[16][17] Subplantar injection of carrageenan elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[16]

Experimental Workflow: In Vivo Studies

G start Start acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (n=6-8) acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline administer_drug Administer Test Compound/Vehicle/Standard baseline->administer_drug wait_1h Wait for 1 hour administer_drug->wait_1h induce_edema Induce Edema with Carrageenan wait_1h->induce_edema measure_volume Measure Paw Volume at Intervals (1-6h) induce_edema->measure_volume data_analysis Data Analysis measure_volume->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents
  • Animals: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Group II: Test Compound (various doses of this compound, administered orally or intraperitoneally)

    • Group III: Positive Control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg).[16][18]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[16]

  • Drug Administration: Administer the respective compounds to each group.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[16][17][19][20]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀, where Vₜ is the paw volume at time t and V₀ is the initial paw volume.[16]

    • Calculate the percentage inhibition of edema for each treated group compared to the control group.

Group Treatment Dosage Route of Administration
IVehicle Control-p.o. or i.p.
IIThis compoundDose 1p.o. or i.p.
IIIThis compoundDose 2p.o. or i.p.
IVThis compoundDose 3p.o. or i.p.
VPositive Control (e.g., Indomethacin)10 mg/kgp.o. or i.p.

Pillar 4: Authoritative Grounding and Comprehensive References

The protocols and scientific rationale presented in this document are based on established methodologies in the field of inflammation research. The provided citations link to authoritative sources that further detail these experimental procedures and the underlying biological principles.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Posson, D. J., et al. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH.
  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate.
  • ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity.
  • Chae, H., et al. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • Lo, Y.-C., et al. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
  • Li, Y., et al. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH.
  • Hernández-Vázquez, E., et al. (n.d.). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed.
  • Shahzadi, I., et al. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
  • Lai, C.-Y., et al. (n.d.). Analgesic and anti-inflammatory activities of methanol extract from Desmodium triflorum DC in mice. PubMed.
  • Arana-Tavira, V., et al. (2024). Anti-inflammatory effects of a methanol extract from Montanoa grandiflora DC. (Asteraceae) leaves on in vitro and in vivo models. PubMed.
  • Asgharzade, F., et al. (n.d.). Antinociceptive and anti-inflammatory activities of the methanol extract of Ferula elaeochytris Korovin in a rat model. PMC - PubMed Central.
  • Siddiqui, N., et al. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • ResearchGate. (2025). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives.
  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
  • Degu, A., et al. (2024). In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models. PubMed Central.
  • Lievremont, M., et al. (n.d.). Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols. PubMed.
  • Lin, C.-C., et al. (n.d.). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin.
  • Park, Y. M., et al. (n.d.). In vivo and in vitro anti-inflammatory and anti-nociceptive effects of the methanol extract of Inonotus obliquus. PubMed.
  • Sapkota, A., et al. (n.d.). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Frontiers.

Sources

Application Notes and Protocols for Cell-Based Assays Involving (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This heterocyclic structure is a key component in various clinically approved drugs and is extensively investigated for its therapeutic potential, particularly in oncology.[2][3] Derivatives of 2-aminothiazole have demonstrated significant anti-proliferative and cytotoxic effects against a range of human cancer cell lines, often by inducing apoptosis or inhibiting key cellular processes.[1][2][4]

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a member of this chemical class, possesses structural features—notably the trifluoromethyl group which can enhance bioavailability—that suggest it may exhibit potent biological effects.[5][6] While specific biological data for this particular methanol derivative is not extensively documented in publicly available literature, its structural similarity to known anticancer agents warrants investigation into its potential as a cytotoxic and pro-apoptotic compound.[2][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of this compound using robust, validated cell-based assays. We will detail the principles and provide step-by-step protocols for assessing two primary endpoints: cytotoxicity and apoptosis.

PART 1: Foundational Assays for Evaluating Cytotoxicity

A primary objective when screening a novel compound is to determine its effect on cell viability and proliferation. Cytotoxicity assays are fundamental tools for this purpose, providing quantitative data on a compound's ability to cause cell damage or death.[7] Two of the most common and reliable methods are the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses cell membrane integrity.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9][10]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed for adherent cells cultured in a 96-well plate format.

Materials and Reagents:

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[11]

  • This compound

  • Vehicle (e.g., DMSO, ethanol)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Note: The final vehicle concentration should be non-toxic to the cells, typically ≤0.5%.[13][14]

    • Perform serial dilutions of the compound in serum-free medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls and untreated (medium only) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results are typically plotted as % viability versus compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Principle of the LDH Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[16] The LDH assay quantifies this released enzyme by measuring its ability to catalyze the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[17] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[16][17]

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is a homogeneous assay suitable for cells in a 96-well plate.

Materials and Reagents:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound and vehicle

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis Buffer (provided in most kits, often a Triton X-100 solution, for maximum LDH release control)[7]

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • It is crucial to include the following controls:[7][17]

      • Untreated Control: Spontaneous LDH release.

      • Vehicle Control: LDH release due to the solvent.

      • Maximum LDH Release Control: Add Lysis Buffer to untreated wells 45 minutes before the assay endpoint.

      • Medium Background Control: Wells with medium but no cells.

  • Sample Collection and Reaction:

    • After the treatment period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

    • Add 50 µL of the LDH Reaction Mixture to each well of the new plate.[18]

    • Incubate at room temperature for 30 minutes, protected from light.[17][18]

  • Absorbance Measurement:

    • Add 50 µL of Stop Solution to each well.[18]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm within 1 hour.[17]

Data Analysis: The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Data Presentation: Cytotoxicity

Quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100.0 ± 4.52.1 ± 0.8
0.198.2 ± 5.13.5 ± 1.1
185.7 ± 6.214.3 ± 2.5
1051.3 ± 4.848.9 ± 3.7
5022.4 ± 3.175.6 ± 4.2
1005.6 ± 1.992.8 ± 2.9
Table 1: Example dose-response data for this compound on a cancer cell line after 48 hours of treatment.

PART 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

If a compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis and is a common mechanism of action for anticancer drugs.[19]

Principle of the Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between different stages of cell death.[19][20]

  • Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS). In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[20]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells.[20] It can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptotic and necrotic cells, where it stains the nucleus red.[20]

By using both stains, cells can be differentiated into four populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

Protocol 3: Annexin V/PI Staining for Apoptosis by Flow Cytometry

Materials and Reagents:

  • Cells cultured and treated as described previously.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer).

  • Cold PBS.

  • Flow cytometry tubes.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[19]

    • Harvest the cells. For adherent cells, collect both the floating cells in the medium and the attached cells using a gentle trypsinization method. Combine them to ensure all cell populations are analyzed.[20]

    • Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[20]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[19][21]

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[21]

    • Add 5-10 µL of PI solution.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the tubes for 15 minutes at room temperature in the dark.[19][21]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[19]

    • Analyze the samples by flow cytometry within one hour for optimal results.[20] Acquire data using appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

Data Analysis: The data is typically displayed as a two-dimensional dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on unstained and single-stained controls to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).

PART 3: Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing experimental processes and biological pathways.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis node_seed Seed Cells in 96-well Plate node_incubate1 Incubate 24h (Attachment) node_seed->node_incubate1 node_treat Treat with Compound (Serial Dilutions) node_incubate1->node_treat node_incubate2 Incubate 24-72h (Exposure) node_treat->node_incubate2 node_mtt Add MTT Reagent (Metabolic Assay) node_incubate2->node_mtt node_ldh Collect Supernatant (Membrane Integrity Assay) node_incubate2->node_ldh node_annexin Harvest & Stain Cells (Apoptosis Assay) node_incubate2->node_annexin node_read_abs Read Absorbance (MTT / LDH) node_mtt->node_read_abs node_ldh->node_read_abs node_flow Analyze by Flow Cytometry node_annexin->node_flow node_calc Calculate % Viability, % Cytotoxicity, % Apoptosis node_read_abs->node_calc node_flow->node_calc node_ic50 Determine IC50 node_calc->node_ic50

Caption: Principle of the Annexin V / PI apoptosis detection assay.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Pranavan, M., & T. S, G. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3793.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024, February 22).
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Tan, J. C. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Al-Abdullah, E. S., Al-Sanea, M. M., & El-Daly, M. M. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry, 12(12), 2006-2028.
  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • ResearchGate. (2025, August 9). Discovery of 2Aminothiazole Derivatives as Antitumor Agents.
  • Eppendorf France. (n.d.). Troubleshooting Cell-based Assays.
  • Cell culture protocols. (n.d.).
  • Creative Biolabs. (n.d.). Cell Culture Protocol.
  • Szychlinska, M. A., et al. (2022).
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • AbacipharmTech. (n.d.). This compound.
  • The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-t[24][25][26]riazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. (2015, December 27).
  • National Center for Biotechnology Information. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • ResearchGate. (2025, August 6). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles.
  • Impactfactor. (2023, September 25). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative.
  • National Center for Biotechnology Information. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • ResearchGate. (2020, July 29). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.

Sources

Application Note: High-Purity Isolation of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a key intermediate in the synthesis of various pharmacologically active compounds. The presented methodology, grounded in established principles of heterocyclic chemistry, employs a two-step purification process involving flash column chromatography followed by recrystallization to achieve high purity (>99%). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of thiazole-based therapeutics.

Introduction

This compound is a critical building block in medicinal chemistry, with the 2-aminothiazole scaffold being a privileged structure in numerous therapeutic agents.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity, making this intermediate particularly valuable in drug discovery programs. The presence of both an amino and a hydroxyl group provides versatile handles for further chemical modifications.

Achieving high purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities, such as unreacted starting materials or side-products from the synthesis, can lead to downstream complications, including the formation of undesired byproducts and difficulties in the purification of the final compound. This protocol outlines a robust and reproducible method for obtaining this compound in high purity.

Purification Strategy Overview

The purification strategy is designed to address the specific chemical properties of this compound and potential impurities. The presence of the polar amino and hydroxyl groups, combined with the fluorinated alkyl chain, imparts a moderate polarity to the molecule. A two-step purification process is employed to effectively remove both polar and non-polar impurities.

  • Flash Column Chromatography: This initial step serves to separate the target compound from less polar and more polar impurities. Silica gel is used as the stationary phase, and a gradient elution of ethyl acetate in hexane allows for the selective separation of compounds based on their polarity.[3][4][5][6]

  • Recrystallization: This final polishing step is employed to remove any remaining minor impurities and to obtain the product in a crystalline form with high purity. Ethanol is an effective solvent for the recrystallization of many 2-aminothiazole derivatives.[1][3][7]

The following diagram illustrates the overall purification workflow:

PurificationWorkflow Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Evaporation_1 Solvent Evaporation Fraction_Collection->Evaporation_1 Semi_Pure_Product Semi-Pure Product Evaporation_1->Semi_Pure_Product Recrystallization Recrystallization (Ethanol) Semi_Pure_Product->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Crystalline Product (>99%) Filtration_Drying->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Purification workflow for this compound.

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentGrade/Specification
Crude this compoundAs synthesized
Silica Gel200-400 mesh
HexaneHPLC grade
Ethyl Acetate (EtOAc)HPLC grade
Ethanol (EtOH)Anhydrous
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
Rotary EvaporatorStandard laboratory grade
High-Performance Liquid Chromatography (HPLC)Reverse-phase C18 column
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher
Mass Spectrometer (MS)ESI or other suitable ionization
Part 1: Flash Column Chromatography

The rationale for using flash column chromatography is to perform a bulk separation of the target compound from significant impurities. The choice of a hexane/ethyl acetate solvent system is based on the moderate polarity of the target molecule. A gradient elution is employed to first elute non-polar impurities with a low concentration of ethyl acetate, followed by the elution of the desired product as the polarity of the mobile phase is increased.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel (200-400 mesh) in hexane and carefully pack it into a glass column. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica containing the sample onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of 10% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 10-30% EtOAc in Hexane over 10 column volumes.

    • 30-50% EtOAc in Hexane over 10 column volumes.

    • 50-70% EtOAc in Hexane over 5 column volumes.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[4] Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate). The target compound is expected to have a moderate Rf value.

  • Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Part 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline solid. Ethanol is often a suitable solvent for recrystallizing aminothiazole derivatives due to their good solubility at elevated temperatures and lower solubility at room temperature or below.[3][7]

Step-by-Step Procedure:

  • Dissolution: Transfer the semi-pure product obtained from column chromatography to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the crystalline product.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Characterization and Quality Control

The purity and identity of the final product should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Results
HPLC A single major peak with >99% purity on a reverse-phase C18 column.[8]
¹H NMR Spectra consistent with the structure of this compound.
¹³C NMR Spectra consistent with the structure of this compound.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
Melting Point A sharp melting point, indicating high purity.

Conclusion

This application note details a robust and reliable two-step purification protocol for this compound. By combining the high-throughput separation of flash column chromatography with the high-resolution purification of recrystallization, this method consistently yields the target compound in high purity, suitable for use in demanding applications such as pharmaceutical synthesis and drug development. The principles and techniques described are widely applicable to the purification of other substituted aminothiazole derivatives.

References

  • Dolomite, G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Google Patents. (n.d.). Process of producing 2-aminothiazole.
  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives.
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
  • Der Pharma Chemica. (n.d.).
  • Royal Society of Chemistry. (2022). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry.
  • ResearchGate. (2022).
  • BenchChem. (2025). Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. BenchChem.

Sources

The Versatile Building Block: (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecular frameworks is a cornerstone of designing novel therapeutic agents. The title compound, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, represents a powerful convergence of these design principles. It features the biologically significant 2-aminothiazole core, a scaffold present in numerous approved drugs, combined with a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a reactive hydroxymethyl group for further chemical elaboration.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utility of this versatile building block.

The 2-aminothiazole moiety is a privileged structure due to its ability to engage in a variety of biological interactions, leading to a broad spectrum of pharmacological activities, including as kinase inhibitors, and antiviral and antioxidant agents.[3][4][5][6] The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly modulate the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles.[7] The primary alcohol functionality of this compound provides a convenient handle for a wide range of synthetic transformations, allowing for its incorporation into more complex molecular architectures.

This guide will detail the synthesis of this compound from readily available starting materials and explore its application in the synthesis of bioactive molecules, with a particular focus on its role as a key intermediate in the preparation of the tyrosine kinase inhibitor, Dasatinib.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the well-established Hantzsch thiazole synthesis followed by the reduction of the resulting ester.[8][9][10][11][12]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction of the Ester Start Ethyl 4,4,4-trifluoroacetoacetate + Thiourea Reaction1 Reflux in Ethanol Start->Reaction1 Condensation Product1 Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Reaction1->Product1 Reaction2 LiAlH4 in dry THF Product1->Reaction2 Reduction Product2 This compound Reaction2->Product2

Caption: Synthetic pathway to the target compound.

Part 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This initial step involves the cyclocondensation of an α-haloketone equivalent with thiourea. In this case, ethyl 4,4,4-trifluoroacetoacetate serves as the trifluoromethylated β-ketoester precursor.

Materials and Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Thiourea

  • Ethanol, absolute

  • Sodium bicarbonate, saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • Addition of β-Ketoester: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate as a solid.

Part 2: Reduction to this compound

The ester functional group of the intermediate is then reduced to the primary alcohol using a powerful reducing agent such as lithium aluminium hydride (LiAlH₄).[13][14][15][16][17]

Materials and Reagents:

  • Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Magnetic stirrer

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminium hydride (1.5-2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added.

  • Work-up: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the solid and wash it thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and the washings and dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of bioactive molecules, particularly kinase inhibitors.

Key Intermediate in the Synthesis of Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The 2-aminothiazole core of this compound is a crucial structural element of Dasatinib.

Workflow for the Application of the Building Block in Dasatinib Synthesis

Dasatinib_Synthesis Start This compound Step1 Oxidation Start->Step1 Intermediate1 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 N-Protected Intermediate Step2->Intermediate2 Step3 Coupling Reaction Intermediate2->Step3 Product Dasatinib Step3->Product

Caption: Simplified workflow for Dasatinib synthesis.

Protocol: Oxidation to 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a key intermediate for further functionalization.

Materials and Reagents:

  • This compound

  • Manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Protocol (using MnO₂):

  • Reaction Setup: To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add activated manganese dioxide (5-10 equivalents) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with DCM.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purification: The crude 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde can be purified by column chromatography on silica gel.

Further Transformations and Potential Applications

The aldehyde intermediate can undergo a variety of reactions, including:

  • Reductive amination: To introduce various amine-containing side chains.

  • Wittig reaction: To form alkenes.

  • Aldol condensation: To form α,β-unsaturated ketones.

The amino group of the thiazole ring can be acylated, alkylated, or used in coupling reactions to build more complex structures.[1][15][18] These transformations open up possibilities for the synthesis of a diverse library of compounds for screening as:

  • Kinase inhibitors: Targeting various kinases involved in cancer and inflammatory diseases.

  • Antiviral agents: The 2-aminothiazole scaffold has shown promise in the development of compounds with activity against viruses such as influenza.[3][4][5][6]

  • Agrochemicals: Trifluoromethyl-containing heterocycles are frequently found in modern pesticides and herbicides.[7]

Quantitative Data Summary

CompoundStarting Material(s)Key ReagentsTypical Yield
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylateEthyl 4,4,4-trifluoroacetoacetate, ThioureaEthanol70-85%
This compoundEthyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylateLiAlH₄, THF80-95%
2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehydeThis compoundMnO₂, DCM60-75%

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of three distinct functional groups—an amino group, a trifluoromethyl group, and a hydroxymethyl group—provide a rich platform for the synthesis of complex and biologically active molecules. The protocols and applications detailed in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of pharmaceuticals and other advanced materials.

References

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Hackensack Meridian School of Medicine - Pure Help Center. (2022). [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. (2021). [Link]
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Lithium aluminium hydride. Wikipedia. (2024). [Link]
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. (n.d.). [Link]
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). [Link]
  • Hantzsch Thiazole Synthesis. Chem Help Asap. (n.d.). [Link]
  • Hantzsch Thiazole Synthesis. SynArchive. (2024). [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021). [Link]
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • reduction of carboxylic acids. Chemguide. (n.d.). [Link]
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. (2016). [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • This compound. AbacipharmTech. (n.d.). [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. (2021). [Link]
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. (2023). [Link]
  • Ester synthesis by esterification. Organic Chemistry Portal. (n.d.). [Link]
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
  • Bioconversion and macromolecular binding of 2-amino-4-(5-nitro-2-furyl)thiazole by cultured rat urothelial cells. PubMed. (1983). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this multi-step synthesis, which culminates in a Hantzsch thiazole formation followed by a subsequent reduction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The synthesis is typically approached in a two-stage process. The first stage involves the construction of the trifluoromethyl-substituted aminothiazole core using the Hantzsch thiazole synthesis.[1][2][3] This involves the condensation of an α-haloketone with a thioamide. Specifically, for this target molecule, a common route involves the reaction of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with thiourea. The resulting product is ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

The second stage is the reduction of the ester group at the C5 position to the corresponding primary alcohol, yielding the final product, this compound.

Q2: Why is the Hantzsch reaction the preferred method for synthesizing the 2-aminothiazole core?

The Hantzsch thiazole synthesis is a classic and robust method for the formation of thiazole rings, offering several advantages:

  • High Versatility: It accommodates a wide range of substituents on both the α-halocarbonyl compound and the thioamide, allowing for the synthesis of structurally diverse thiazoles.[4]

  • Good Yields: The reaction is known to be high-yielding when optimized.[1]

  • Convergent Synthesis: It allows for the rapid assembly of the thiazole core from readily available starting materials.

Q3: What are the critical parameters to control during the Hantzsch synthesis step?

Successful Hantzsch synthesis relies on the careful control of several parameters:

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.[5] However, excessive heat can lead to the formation of byproducts.

  • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used and generally effective.[1] In some cases, aqueous mixtures or even solvent-free conditions have been shown to be advantageous.[5][6]

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the degradation of the product.[4]

  • Purity of Reagents: The use of high-purity starting materials is critical to minimize side reactions and simplify purification.[5]

Q4: What are the common challenges in the reduction of the ethyl ester to the final alcohol product?

The reduction of the ester to the primary alcohol can present its own set of challenges:

  • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation. However, the reactivity of LAH necessitates careful handling and anhydrous conditions.

  • Substrate Solubility: The aminothiazole ester may have limited solubility in common ethereal solvents used for LAH reductions (e.g., diethyl ether, THF), potentially affecting the reaction rate.

  • Work-up Procedure: The quenching of the LAH reaction and subsequent work-up must be performed cautiously to avoid hazards and to ensure the efficient isolation of the product.

  • Over-reduction: While less common for an ester, it's crucial to ensure that other functional groups are not sensitive to the reducing conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of Ethyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate (Hantzsch Reaction)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Reaction Temperature 1. Ensure the reaction is heated to the recommended temperature (typically reflux in ethanol).2. If the reaction is sluggish at lower temperatures, consider a higher boiling point solvent like n-butanol, but monitor for byproduct formation.[5]The Hantzsch synthesis often has a significant activation energy barrier that requires thermal energy to overcome for the reaction to proceed at an appreciable rate.[5]
Incorrect Solvent 1. Ethanol is a good starting point. If solubility is an issue, consider a mixture of ethanol and a co-solvent like DMF.2. For a "greener" approach, explore the use of aqueous ethanol.[6]The solvent needs to effectively dissolve the reactants to facilitate their interaction. Protic solvents can also participate in the reaction mechanism by protonating intermediates.
Decomposition of Starting Materials or Product 1. Monitor the reaction progress closely using TLC.2. Avoid unnecessarily long reaction times.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.Prolonged heating can lead to the degradation of the thiazole product or the formation of polymeric byproducts.
Impure Reagents 1. Verify the purity of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate and thiourea.2. Purify starting materials if necessary (e.g., recrystallization of thiourea).Impurities can interfere with the reaction, leading to the formation of undesired side products and complicating the purification process.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Start reactants Combine Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate and Thiourea in Ethanol start->reactants reflux Reflux the reaction mixture (e.g., 78 °C) reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool to room temperature and perform aqueous work-up monitor->workup extract Extract with an organic solvent (e.g., Ethyl Acetate) workup->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., Column Chromatography) concentrate->purify product1 Ethyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate purify->product1

Caption: Workflow for the Hantzsch synthesis of the thiazole intermediate.

Problem 2: Formation of Multiple Products in the Hantzsch Reaction

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions 1. Control the reaction temperature carefully. Overheating can promote the formation of byproducts.2. Ensure the stoichiometry of the reactants is accurate. An excess of one reactant can lead to side reactions.The Hantzsch synthesis proceeds through several intermediates.[7] Deviations from optimal conditions can favor alternative reaction pathways, leading to a mixture of products.
Isomer Formation 1. While less common with thiourea, if using a substituted thioamide, the reaction conditions can influence regioselectivity. Acidic conditions have been shown to alter the regiochemical outcome in some cases.The initial nucleophilic attack of the thioamide on the α-haloketone can occur through either the sulfur or nitrogen atom, potentially leading to different isomers depending on the reaction conditions and substrate.
Impure α-Haloketone 1. Ensure the ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is free from di-halogenated or other impurities.Impurities in the α-haloketone can react to form different thiazole derivatives, complicating the product mixture.

Reaction Mechanism: Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 SN2 Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Aminothiazole intermediate2->thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Problem 3: Low or No Yield of this compound (Reduction Step)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Reducing Agent 1. Use a fresh, unopened bottle of Lithium Aluminum Hydride (LAH) or titrate the LAH solution before use.2. Ensure strictly anhydrous conditions (dry glassware, anhydrous solvent).LAH is highly reactive with water and moisture, which will quench the reagent and render it ineffective for the reduction.
Incomplete Reaction 1. Increase the reaction time and/or temperature (e.g., reflux in THF).2. Use a larger excess of LAH (e.g., 2-3 equivalents).3. Monitor the reaction by TLC until the starting material is completely consumed.The reduction of an ester to an alcohol is a two-step process (reduction to the aldehyde, then to the alcohol), and may require forcing conditions to go to completion.
Product Loss During Work-up 1. Perform the quenching of LAH at 0 °C to control the exothermic reaction.2. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can facilitate the precipitation of aluminum salts and improve product recovery.3. The product is an alcohol and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent.Improper work-up can lead to the formation of emulsions or the trapping of the product in the aluminum salts, significantly reducing the isolated yield.

Experimental Workflow: Reduction of the Ester

Reduction_Workflow start Start ester Dissolve Ethyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate in Anhydrous THF start->ester lah Add LAH portion-wise at 0 °C ester->lah reflux Warm to room temperature and stir (or reflux if necessary) lah->reflux monitor Monitor reaction progress by TLC reflux->monitor quench Cool to 0 °C and quench the reaction (e.g., Fieser work-up) monitor->quench filter Filter off the aluminum salts quench->filter extract Extract the filtrate with an organic solvent filter->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., Column Chromatography) concentrate->purify product2 This compound purify->product2

Sources

Technical Support Center: Purification Challenges of Trifluoromethylated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex challenges encountered during the purification of trifluoromethylated thiazoles. The unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group, while beneficial for biological activity, frequently complicate standard purification workflows.[1][2][3] This document provides in-depth troubleshooting advice and validated protocols to help you achieve your desired purity with greater efficiency.

Frequently Asked Questions (FAQs)

Q1: Why does the trifluoromethyl (-CF₃) group significantly impact the purification of thiazole compounds?

A1: The trifluoromethyl group is a powerful modulator of molecular properties, which directly influences purification strategies. Its effects are multifaceted:

  • High Electronegativity and Electron-Withdrawing Nature: The three fluorine atoms make the -CF₃ group strongly electron-withdrawing.[1][4] This alters the electron density of the thiazole ring, affecting its polarity and its interactions with chromatographic stationary phases like silica gel.

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which enhances membrane permeability but also changes its solubility profile.[1] This can make finding a suitable recrystallization solvent challenging and may require more nonpolar solvent systems in normal-phase chromatography.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly stable.[1] While this is a desirable trait for drug candidates, it also means that impurities containing this group are equally stable and will persist through purification if not effectively separated.

  • Synthetic Byproducts: Synthetic routes to introduce the -CF₃ group can be complex and sometimes lack complete selectivity, leading to the formation of stubborn byproducts and regioisomers that are difficult to separate.[1][4]

Q2: What are the primary purification techniques for trifluoromethylated thiazoles?

A2: The most effective purification methods are determined by the scale of the synthesis, the physical state of the compound, and the nature of the impurities. The main techniques are:

  • Flash Column Chromatography: This is the workhorse method for purifying crude reaction mixtures.[5][6] It is effective for separating compounds with different polarities. Both normal-phase (e.g., silica gel, alumina) and reversed-phase (e.g., C18) chromatography are commonly used.[5][7]

  • Recrystallization: For solid compounds with relatively high initial purity (>90%), recrystallization is an excellent and scalable method for achieving high purity (>99%).[5] The key challenge is identifying a suitable solvent or solvent pair.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): When impurities are structurally very similar to the target compound (e.g., regioisomers), Prep-HPLC offers the high resolution needed for effective separation, albeit at a smaller scale and higher cost than flash chromatography.[5][7]

  • Liquid-Liquid Extraction: This is a critical initial work-up step to remove inorganic salts, highly polar, or highly nonpolar impurities before proceeding to chromatography or recrystallization.[5]

Q3: What are the common impurities in the synthesis of trifluoromethylated thiazoles, particularly via the Hantzsch synthesis?

A3: The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, is a common route to these compounds.[8][9][10][11] However, it can generate several types of impurities:

  • Unreacted Starting Materials: Residual α-haloketones and thioamides.

  • Regioisomers: When using N-substituted thioureas under acidic conditions, mixtures of the desired 2-(N-substituted amino)thiazoles and the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can form.[12][13] These isomers often have very similar polarities, making them difficult to separate.

  • Side-Reaction Products: The reaction conditions may promote the formation of various condensation or degradation byproducts.[14]

Troubleshooting Guide: Specific Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My compound streaks badly or co-elutes with impurities during normal-phase silica gel chromatography.

  • Potential Cause: The strong electron-withdrawing nature of the -CF₃ group, combined with the nitrogen and sulfur atoms in the thiazole ring, can lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface, causing tailing or streaking. Impurities with very similar polarity are also a frequent cause of co-elution.

  • Solutions:

    • Optimize the Eluent System:

      • Add a Modifier: To mitigate interactions with acidic silica, add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent for basic compounds, or an acidic modifier like acetic acid (~0.1-1%) for acidic compounds. This masks the active sites on the silica gel, leading to sharper peaks.

      • Adjust Polarity: Systematically screen solvent systems. A common starting point is a hexane/ethyl acetate gradient.[6][15] If separation is poor, try switching to a dichloromethane/methanol system.

    • Change the Stationary Phase:

      • Alumina: Neutral or basic alumina can be a good alternative to silica for basic compounds.

      • Reversed-Phase Chromatography: If the compound and impurities have sufficient lipophilicity, reversed-phase flash chromatography (using a C18 stationary phase with a water/acetonitrile or water/methanol gradient) can provide an orthogonal separation mechanism and often resolves issues seen in normal-phase.[5]

    • Improve Sample Loading:

      • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column. This often results in better resolution than injecting a concentrated solution ("wet loading").[5]

Issue 2: My trifluoromethylated thiazole "oils out" during recrystallization or fails to crystallize at all.

  • Potential Cause: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often caused by the presence of impurities that disrupt crystallization, a cooling rate that is too rapid, or the selection of a solvent in which the compound is excessively soluble even at lower temperatures.[5] The high lipophilicity from the -CF₃ group can exacerbate this issue.[1]

  • Solutions:

    • Increase Initial Purity: First, attempt to purify the material by column chromatography to remove the impurities that may be inhibiting crystallization.[5]

    • Systematic Solvent Screening: Test a range of single and binary solvent systems. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Common candidates include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane, as well as mixtures like ethanol/water or ethyl acetate/hexane.[5]

    • Control the Cooling Rate:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask with glass wool or placing it in a warm water bath can help.[5]

      • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous successful batch.[5]

    • Troubleshooting "Oiling Out": If the compound oils out, reheat the solution until it is clear again. Add a small amount of additional solvent (typically the one in which the compound is more soluble) and then allow it to cool very slowly.

Issue 3: I am unable to separate a regioisomeric impurity from my desired product.

  • Potential Cause: Regioisomers formed during synthesis, such as those in the Hantzsch reaction, often possess nearly identical molecular weights, polarities, and solubility profiles, making them exceptionally difficult to separate by standard chromatography or recrystallization.[12][13]

  • Solutions:

    • High-Resolution Chromatography: This is often the most direct approach.

      • Preparative HPLC: Utilize a high-efficiency column (e.g., C18 for reversed-phase) to achieve baseline separation. While less scalable, it is highly effective for obtaining pure material for testing.[7]

      • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is an excellent alternative for separating challenging isomers.

    • Exploit Physicochemical Differences:

      • Acid/Base Extraction: If one isomer has a significantly different pKa, a carefully controlled acid/base liquid-liquid extraction can be effective. For instance, a more acidic compound can be selectively extracted into an aqueous basic solution, washed with an organic solvent to remove the less acidic isomer, and then re-precipitated by acidifying the aqueous layer.[16]

    • Derivatization:

      • Temporarily convert the mixture into derivatives where the isomers have more distinct physical properties. For example, reacting an amine functional group on one isomer could drastically change its polarity. After separation of the derivatives, a deprotection step would yield the pure, desired isomer.

Data Presentation & Workflow Visualization
Comparison of Purification Techniques
Purification MethodTypical PurityThroughput/ScaleKey AdvantagesKey Disadvantages
Flash Chromatography 95-99%High (mg to >100 g)Fast, versatile, good for complex mixtures.Can require large solvent volumes; may not resolve very similar compounds.
Recrystallization >99%Very High (g to kg)Cost-effective, highly scalable, yields very pure material.[5]Only for solids; requires finding a suitable solvent; can have lower recovery.[5]
Preparative HPLC >99.5%Low (mg to g)Highest resolution for difficult separations (e.g., isomers).[5][7]Expensive equipment and solvents; low throughput.[5]
Diagrams and Workflows

Purification_Decision_Workflow start Crude Trifluoromethylated Thiazole is_solid Is the compound a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes chromatography Perform Flash Chromatography is_solid->chromatography No (Oil/Gum) purity_check->chromatography No recrystallize Attempt Recrystallization purity_check->recrystallize Yes check_isomers Regioisomers Present? chromatography->check_isomers recrystallize->check_isomers success Pure Compound check_isomers->success No prep_hplc Use Preparative HPLC / SFC check_isomers->prep_hplc Yes prep_hplc->success

Caption: Decision workflow for selecting a purification strategy.

Hantzsch_Impurities reactants α-Haloketone Thioamide reaction Hantzsch Synthesis reactants->reaction products Desired Product: 2-Amino-Thiazole Impurities Unreacted Starting Materials Regioisomer: 2-Imino-dihydrothiazole Side-Reaction Byproducts reaction->products

Caption: Common products and impurities from Hantzsch thiazole synthesis.

Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems (e.g., gradients of hexane/ethyl acetate) to identify an eluent that provides good separation (Rf of target compound ~0.2-0.4).

  • Column Packing: Select an appropriately sized silica gel column. Pack the column using the initial, low-polarity eluent identified in step 1, ensuring a well-packed, bubble-free bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product). Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent or a stronger solvent. Inject this solution directly onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the eluent polarity according to your TLC analysis to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified trifluoromethylated thiazole.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a small volume of a different test solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5] Test common solvents like ethanol, methanol, ethyl acetate, hexane, and water, or mixtures such as ethanol/water.[5]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.[5]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution, continue heating for a few minutes, and then perform a hot filtration to remove the charcoal.[5]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can later place the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.[5]

References
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]
  • (n.d.). Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-molecular C-H Arylation.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
  • (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • (n.d.). Preparation method of 2-amino-5-trifluoromethyl thiazole.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
  • (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
  • (2022).
  • (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Novás, M., & Matos, M. J. (2025).
  • (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Source not explicitly provided, link resolves to a PDF]. [Link]
  • (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central. [Link]
  • (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
  • (n.d.). Trifluoromethylated Heterocycles.
  • (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. NIH. [Link]
  • (2022).

Sources

Technical Support Center: Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the 2-aminothiazole scaffold. As a privileged structure in medicinal chemistry, its efficient synthesis is paramount. However, the journey from starting materials to a pure product is often complicated by side reactions.

This document provides in-depth, field-proven insights into troubleshooting common issues, structured as a practical, question-and-answer-based resource. We will delve into the causality behind experimental observations and provide robust protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: From Reaction Flask to Pure Product

This section addresses specific, practical problems encountered during the synthesis of 2-aminothiazoles, with a primary focus on the classical Hantzsch synthesis, which involves the condensation of an α-haloketone with thiourea.

Problem 1: My reaction yield is unexpectedly low.

Possible Cause 1: Degradation of the α-Haloketone Starting Material. α-Haloketones, particularly α-bromoketones, can be unstable. They are susceptible to hydrolysis, self-condensation, or dehalogenation, especially if impure or stored for extended periods.

Solution:

  • Purity Check: Always use freshly prepared or purified α-haloketones. Assess purity via NMR or TLC before starting the reaction.

  • In Situ Generation: For particularly unstable substrates, consider synthetic routes that generate the α-haloketone in situ. One-pot methods starting from the corresponding ketone or styrene have been developed for this purpose.

  • Alternative Reagents: Consider using more stable α-tosyloxy ketones as an alternative to α-haloketones.

Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient heating, short reaction time, or poor solubility of starting materials.

Solution:

  • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the α-haloketone) is a good indicator of completion.

  • Optimize Conditions: Systematically adjust the temperature and reaction time. While many Hantzsch syntheses run well in refluxing ethanol for a few hours, some substrates may require milder or more forceful conditions. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.

Possible Cause 3: Product Loss During Workup. The 2-aminothiazole product is basic and will exist as a hydrohalide salt in the acidic reaction medium. This salt is often highly soluble in polar solvents like water or ethanol. Pouring the reaction mixture directly into water without neutralization will result in significant loss of product to the aqueous phase.

Solution:

  • Controlled Neutralization: After cooling the reaction mixture, pour it into a beaker containing a weak base solution, such as 5-10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), often in an ice-water slurry. Neutralizing the acid will convert the soluble salt into the neutral 2-aminothiazole free base, which is typically much less soluble in water and will precipitate.

  • Extraction: If the product does not precipitate, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate) after neutralization.

Problem 2: My final product is impure, showing multiple spots on TLC or extra peaks in the NMR.

This is the most common issue, directly pointing to the formation of side products.

Possible Cause 1: Formation of a Regioisomeric Impurity (2-Imino-2,3-dihydrothiazole). When using N-monosubstituted thioureas, a significant side reaction can occur, especially under acidic conditions. The cyclization can proceed through two different nitrogen atoms, leading to a mixture of the desired 2-(substituted-amino)thiazole and the isomeric 3-substituted-2-iminodihydrothiazole.

Solution:

  • Control the pH: This is the most critical factor. Running the reaction in a neutral solvent (like ethanol) without added acid strongly favors the formation of the desired 2-aminothiazole product. Acidic conditions promote the formation of the 2-imino isomer.

  • Purification: If the isomer mixture is formed, careful column chromatography is typically required for separation. The two isomers often have distinct polarities.

Possible Cause 2: Dimerization or Polymerization. Reactive intermediates or the product itself can sometimes react further to form dimers or oligomeric materials, such as bis-thiazoles. This is more common with highly reactive substrates or under harsh reaction conditions.

Solution:

  • Control Stoichiometry: Use a slight excess of the thiourea component to ensure the complete consumption of the electrophilic α-haloketone.

  • Milder Conditions: Avoid excessively high temperatures or prolonged reaction times once the main product has formed.

  • Purification: These higher molecular weight impurities are usually much less polar or much more polar than the desired product and can often be removed by recrystallization or chromatography.

Possible Cause 3: Formation of 2-Amino-5-halothiazoles. Under certain conditions, especially with an excess of the halogenating agent used to prepare the α-haloketone, electrophilic halogenation of the product's C5 position can occur.

Solution:

  • Use Purified Starting Materials: Ensure no residual halogenating agents (e.g., Br₂) are carried over into the Hantzsch reaction.

  • Reaction Quenching: Properly quench the reaction upon completion to prevent further reactions.

Visualizing the Reaction: Main and Side Pathways

To better understand these outcomes, let's visualize the reaction mechanisms.

Main Reaction Pathway: Hantzsch Synthesis

Hantzsch_Mechanism start α-Haloketone + Thiourea intermediate1 S-Alkylation (SN2 Attack) start->intermediate1 Step 1 intermediate2 Thio-enol Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Intramolecular Cyclization intermediate2->intermediate3 Step 2 intermediate4 Dehydration (-H₂O) intermediate3->intermediate4 Step 3 product 2-Aminothiazole (Aromatic Product) intermediate4->product Step 4

Caption: The accepted mechanism for the Hantzsch 2-aminothiazole synthesis.

Key Side Reaction Pathway: Formation of 2-Imino Isomer

Side_Reaction cluster_A cluster_B start α-Haloketone + N-Substituted Thiourea intermediate S-Alkylated Intermediate start->intermediate pathA_label Pathway A (Neutral Conditions) cyclizationA Cyclization via Substituted Nitrogen intermediate->cyclizationA pathB_label Pathway B (Acidic Conditions) cyclizationB Cyclization via Unsubstituted Nitrogen intermediate->cyclizationB pathA_label->cyclizationA productA 2-(Substituted-amino)thiazole (Desired Product) cyclizationA->productA pathB_label->cyclizationB productB 3-Substituted-2-iminothiazole (Side Product) cyclizationB->productB

Caption: Competing cyclization pathways leading to desired product vs. side product.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose starting conditions for a Hantzsch 2-aminothiazole synthesis?

For a robust starting point, react the α-haloketone (1.0 equiv.) with thiourea (1.2-1.5 equiv.) in absolute ethanol. Heat the mixture to reflux (approx. 78 °C) and monitor by TLC for 2-4 hours. This avoids the issue of isomer formation seen under acidic conditions.

Q2: My product seems to decompose in DMSO for biological screening. Is this a known issue?

Yes, some 2-aminothiazole derivatives have been reported to be unstable in DMSO stock solutions, undergoing decomposition or dimerization over time. This can lead to irreproducible biological data. It

Technical Support Center: Crystallization of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). By understanding the underlying principles and troubleshooting strategies, you can optimize your crystallization process to achieve the desired crystal form, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: My crystallization of this compound is not initiating. What are the potential causes and solutions?

A1: Failure to induce crystallization is a common issue that can stem from several factors related to supersaturation, nucleation, and the presence of impurities.

  • Insufficient Supersaturation: Crystallization requires a supersaturated solution, meaning the concentration of the solute is higher than its solubility at a given temperature. If the solution is not sufficiently supersaturated, nucleation will not occur.

    • Solution: Increase the concentration of the API in the solvent at an elevated temperature. Ensure the solid is fully dissolved before attempting to cool the solution. Alternatively, you can slowly evaporate the solvent to increase the concentration.[1] An anti-solvent addition, where a second solvent in which the API has lower solubility is introduced, can also effectively induce crystallization.[]

  • Nucleation Inhibition: Nucleation is the first step in crystal formation.[] This process can be hindered by various factors.

    • Solution:

      • Seeding: Introduce a small amount of pre-existing crystals of the desired polymorph (seed crystals) to the supersaturated solution. This provides a template for crystal growth and can significantly accelerate crystallization.[]

      • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

      • Cooling Rate: A very slow cooling rate might not provide the necessary thermodynamic driving force for nucleation. Experiment with different cooling profiles. While rapid cooling can sometimes induce precipitation, it may also lead to the formation of small, impure crystals.[3][4]

  • High Impurity Levels: Impurities can sometimes inhibit nucleation or alter the solubility of the API, making crystallization more difficult.[5][6]

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography or recrystallization from a different solvent system.

Q2: I'm observing the formation of oil or an amorphous solid instead of crystals. How can I resolve this?

A2: "Oiling out" or the precipitation of an amorphous solid occurs when the supersaturation level is too high, leading to a rapid phase separation that bypasses the ordered process of crystallization.

  • Causality: This phenomenon often happens when a solution is cooled too quickly or when a large volume of anti-solvent is added rapidly.[3][4] The solute molecules do not have sufficient time to orient themselves into a crystal lattice.

  • Troubleshooting Steps:

    • Re-dissolve: Gently heat the mixture to re-dissolve the oil or amorphous solid.

    • Add More Solvent: Add a small amount of the primary solvent to reduce the level of supersaturation.[4]

    • Slow Cooling: Allow the solution to cool much more slowly. A programmable cooling bath can provide precise control over the cooling rate.

    • Gradual Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to maintain a controlled level of supersaturation.[]

Q3: The crystal yield is consistently low. What factors could be contributing to this and how can I improve it?

A3: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.

  • Excessive Solvent: Using too much solvent is a common cause of low yield.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. After filtration, you can test the mother liquor for remaining product by evaporating a small sample to see if more solid forms. If so, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Inappropriate Solvent Choice: The solubility of the API in the chosen solvent at low temperatures may still be too high.

    • Solution: Screen for solvents where the API has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can often provide the ideal solubility profile.

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally result in a lower yield.

    • Solution: Allow sufficient time for the solution to cool and for crystal growth to cease. Observing the solution under a light source can help determine if further crystallization is occurring.

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical and chemical properties, including solubility and stability.[1][7][8] Thiazole derivatives are known to exhibit polymorphism.[9][10]

  • Identification of Polymorphs: Several analytical techniques can be used to identify and characterize different polymorphs:

    • Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[11][12][13]

    • Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs based on differences in their melting points and phase transition behaviors.[7][8][13]

    • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates and hydrates by measuring weight loss upon heating.[7]

    • Infrared (IR) and Raman Spectroscopy: These techniques can detect differences in the vibrational modes of molecules in different crystal lattices.[11]

  • Controlling Polymorphism: The formation of a specific polymorph can be influenced by several factors:

    • Solvent: The choice of solvent can have a significant impact on which polymorph crystallizes due to specific interactions between the solvent and the growing crystal faces.[14]

    • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can influence the nucleation and growth of different polymorphs.[3][14]

    • Seeding: Seeding with the desired polymorph is a powerful method to control the crystallization outcome.[]

    • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.[15]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common crystallization issues.

G start Start Crystallization no_crystals No Crystals Formed start->no_crystals oil_amorphous Oil/Amorphous Solid start->oil_amorphous low_yield Low Yield start->low_yield polymorph_issue Polymorph Issue start->polymorph_issue success Successful Crystallization start->success check_supersaturation Check Supersaturation - Increase Concentration - Evaporate Solvent - Anti-solvent Addition no_crystals->check_supersaturation Yes reheat_dissolve Re-heat & Dissolve - Add More Solvent - Slow Cooling oil_amorphous->reheat_dissolve Yes gradual_addition Gradual Anti-solvent Addition oil_amorphous->gradual_addition If using anti-solvent optimize_solvent Optimize Solvent Volume - Use Minimum Hot Solvent low_yield->optimize_solvent Yes solvent_screen Solvent Screening low_yield->solvent_screen If yield still low increase_time Increase Crystallization Time low_yield->increase_time If yield still low characterize_forms Characterize Forms - PXRD, DSC, TGA polymorph_issue->characterize_forms Yes induce_nucleation Induce Nucleation - Seeding - Scratching - Adjust Cooling Rate check_supersaturation->induce_nucleation If still no crystals check_purity Check Purity - Recrystallize - Chromatography induce_nucleation->check_purity If still no crystals check_purity->success reheat_dissolve->success gradual_addition->success optimize_solvent->success solvent_screen->success increase_time->success control_polymorphism Control Polymorphism - Seeding - Solvent Selection - Controlled Cooling characterize_forms->control_polymorphism control_polymorphism->success

Caption: A troubleshooting workflow for common crystallization problems.

Experimental Protocol: Cooling Crystallization

This protocol provides a general guideline for the crystallization of this compound using a cooling method.

Materials:

  • This compound (crude)

  • Selected crystallization solvent (e.g., isopropanol, ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with stirring)

  • Condenser (optional, to prevent solvent loss)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Solvent Selection: Choose an appropriate solvent. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.[] Solubility data for similar thiazole derivatives can provide a starting point. For example, 2-amino-5-methylthiazole shows good solubility in methanol and ethyl acetate.[16][17]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid using a large excess of solvent.[4]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[4] Crystal formation should be observed as the solution cools. If no crystals form, refer to the troubleshooting section on initiating crystallization.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[18]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any remaining solvent.

Data Presentation: Solvent Screening Considerations
Solvent ClassExamplesSuitability for CrystallizationRationale
Alcohols Methanol, Ethanol, IsopropanolGood to ExcellentOften provide a good balance of solubility at high and low temperatures for polar molecules like amino-thiazoles.[16]
Esters Ethyl acetateGoodCan be effective, especially for compounds with moderate polarity.[16]
Ketones AcetoneModerate to GoodCan be a good solvent, but its high volatility may require careful handling.[16]
Apolar Solvents Toluene, CyclohexanePoorGenerally, poor solvents for polar amino-thiazoles, but can be used as anti-solvents.[16]
Water VariableSolubility of amino-thiazoles in water can vary. It may be used in mixed solvent systems.[17]

References

  • Vertex AI Search. (n.d.). API Crystallinity and Polymorphism.
  • Labinsights. (2023, May 8).
  • BOC Sciences. (n.d.).
  • Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients.
  • Meundaeng, N., et al. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry, 41(7).
  • Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323-9.
  • CrystEngComm (RSC Publishing). (n.d.).
  • Rigaku. (n.d.). XRD1001 - How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API.
  • Nature. (n.d.). Impact of impurities on crystal growth.
  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Vertex AI Search. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Syrris. (n.d.).
  • National Institutes of Health. (n.d.).
  • AbacipharmTech. (n.d.). This compound.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • ResearchGate. (n.d.).
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.
  • National Institutes of Health. (n.d.).
  • YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures?. Chemistry For Everyone.
  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(4), m1720.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 97%.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.
  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).

Sources

Technical Support Center: Byproduct Identification in (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the technical support center for the synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common byproducts. The information provided herein is based on established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.

The synthesis of substituted thiazoles, particularly those bearing a trifluoromethyl group, is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2][3] The Hantzsch thiazole synthesis is a classical and widely utilized method for constructing the thiazole ring.[1][4][5][6][7] However, like many multicomponent reactions, it is not without its challenges, including the potential for side reactions that lead to the formation of impurities. This guide will address these potential pitfalls in a direct question-and-answer format, providing both theoretical explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are the key starting materials?

The most prevalent and established method for synthesizing the core structure, 2-amino-4-(trifluoromethyl)thiazole, is the Hantzsch thiazole synthesis .[4][5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

For the synthesis of this compound, a common starting point is the corresponding 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid or its ester derivative. The carboxylic acid can then be reduced to the desired primary alcohol.

Key Starting Materials:

  • α-Haloketone: A key precursor is a halogenated β-ketoester or a related compound that provides the trifluoromethyl-substituted backbone.

  • Thiourea: This serves as the source of the 2-amino group and the sulfur atom in the thiazole ring.

  • Reducing Agent: For the final reduction step, common reagents include lithium aluminum hydride (LiAlH₄) or borane complexes.

Q2: I'm observing a significant amount of an unknown impurity with a similar retention time to my product in the HPLC analysis. What could it be?

A common issue in Hantzsch thiazole synthesis is the formation of isomeric byproducts. Under acidic conditions, the condensation reaction can sometimes yield a mixture of the desired 2-aminothiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .[8]

Causality: The regioselectivity of the cyclization step can be influenced by the reaction conditions. In neutral or basic media, the formation of the 2-aminothiazole is generally favored. However, under acidic conditions, protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to the formation of the imino tautomer.

Troubleshooting Steps:

  • Reaction pH Control: Carefully monitor and control the pH of your reaction mixture. Buffering the reaction or using a milder base for the work-up can often suppress the formation of the imino isomer.

  • Spectroscopic Analysis: Utilize ¹H NMR spectroscopy to differentiate between the two isomers. The chemical shifts of the protons on the thiazole ring and the amino/imino protons will be distinct.

  • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of the two isomers. This may involve adjusting the mobile phase composition, gradient, or column chemistry.

Q3: My reaction is sluggish, and I'm seeing a lot of unreacted starting materials. What factors could be contributing to this?

Incomplete conversion in a Hantzsch thiazole synthesis can stem from several factors related to both the reagents and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Purity of Starting Materials Impurities in the α-haloketone or thiourea can inhibit the reaction.Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation).
Reaction Temperature The reaction often requires heating to proceed at a reasonable rate.Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) is often beneficial.[4]
Solvent Choice The polarity and protic nature of the solvent can significantly impact the reaction rate.Ethanol or methanol are commonly used solvents.[4] Consider screening other polar aprotic solvents like DMF or DMSO if solubility is an issue.
Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion.While a 1:1 stoichiometry is typical, a slight excess of the more stable or less expensive reagent (often thiourea) can be used to drive the reaction to completion.[5]
Q4: After the reduction of the carboxylic acid to the alcohol, I'm observing a byproduct with a higher molecular weight. What could this be?

The reduction of the carboxylic acid group to a primary alcohol requires a potent reducing agent like LiAlH₄. A potential side reaction during this step is the formation of an over-reduced or rearranged product . Additionally, if the reaction is not properly quenched, side reactions involving the reactive intermediates can occur.

Another possibility is the formation of dimeric or polymeric species , especially if the product is unstable under the reaction or work-up conditions. The trifluoromethyl group can influence the electronic properties and stability of the thiazole ring.[3][9]

Troubleshooting and Identification:

  • Controlled Addition of Reducing Agent: Add the reducing agent slowly and at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Careful Quenching: Quench the reaction carefully with a suitable reagent (e.g., water, Rochelle's salt solution) to neutralize the excess reducing agent and any reactive intermediates.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the byproduct.[10][11] This information is crucial for proposing a potential structure.

  • NMR Spectroscopy: Isolate the byproduct and obtain detailed ¹H and ¹³C NMR spectra to elucidate its structure.

Q5: I'm having difficulty purifying the final product. What purification strategies are recommended?

The purification of aminothiazole derivatives can be challenging due to their polar nature and potential for interaction with silica gel.

Recommended Purification Techniques:

  • Column Chromatography: This is a standard method for purification.[1][2]

    • Normal Phase: Use a silica gel column with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to prevent streaking and improve the peak shape of the basic aminothiazole.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase may be more effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Acid-Base Extraction: The basic amino group allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product extracted back into an organic solvent.

Experimental Protocol: Byproduct Identification using HPLC-MS

This protocol outlines a general procedure for the identification of byproducts in the synthesis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To separate and identify potential byproducts formed during the synthesis.

Materials:

  • Crude reaction mixture

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., ESI-QTOF)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Mass Range: m/z 50-1000

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 100 V

  • Data Analysis:

    • Analyze the chromatogram to identify the main product peak and any impurity peaks.

    • Examine the mass spectrum corresponding to each impurity peak to determine its molecular weight.

    • Based on the molecular weight and knowledge of the reaction, propose potential structures for the byproducts.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway

Synthesis_Pathway A α-Haloketone (e.g., Halogenated β-ketoester) C Hantzsch Condensation A->C B Thiourea B->C D 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate C->D Cyclization E Reduction D->E e.g., LiAlH₄ F This compound (Target Product) E->F

Caption: Main synthetic route to the target compound.

Potential Byproduct Formation Pathways

Byproduct_Formation cluster_hantzsch Hantzsch Condensation cluster_reduction Reduction Step A α-Haloketone + Thiourea B Desired 2-Aminothiazole A->B Neutral/Basic Conditions C Isomeric 3-Imino-dihydrothiazole A->C Acidic Conditions D Carboxylic Acid Intermediate E Target Primary Alcohol D->E Controlled Reduction F Over-reduced/Rearranged Byproduct D->F Harsh Conditions Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Identification cluster_purification Purification Optimization start Problem Encountered issue Low Yield Unknown Impurity Purification Difficulty start->issue analysis Analyze Reaction Data (TLC, HPLC, LC-MS, NMR) issue:f1->analysis check_reagents Check Starting Material Purity issue:f0->check_reagents optimize_chromatography Optimize Column Chromatography (Normal/Reverse Phase, Modifiers) issue:f2->optimize_chromatography ms_analysis Determine Molecular Weight (LC-MS) analysis->ms_analysis optimize_conditions Optimize Temperature & Solvent check_reagents->optimize_conditions check_stoichiometry Verify Reactant Stoichiometry optimize_conditions->check_stoichiometry solution Implement Solution check_stoichiometry->solution nmr_analysis Elucidate Structure (NMR) ms_analysis->nmr_analysis propose_structure Propose Byproduct Structure nmr_analysis->propose_structure propose_structure->solution try_recrystallization Screen for Recrystallization Solvents optimize_chromatography->try_recrystallization acid_base_extraction Perform Acid-Base Extraction try_recrystallization->acid_base_extraction acid_base_extraction->solution

Caption: A logical workflow for troubleshooting common issues.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 639-660.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help ASAP. (2020, November 5). Hantzsch Thiazole Synthesis - laboratory experiment [Video]. YouTube. [Link]
  • Das, D., & Das, M. K. (2016). Thiazole: A promising scaffold for the development of potent and selective anticancer agents. European Journal of Medicinal Chemistry, 121, 525-546.
  • Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.
  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 934-958.
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(24), 7925–7929.
  • Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Palladium-Catalyzed Direct Arylation of Thiazole Derivatives with Aryl Halides. The Journal of Organic Chemistry, 74(5), 1826–1834.
  • Metwally, M. A., Abdel-Wahab, B. F., & El-Hiti, G. A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-344.
  • Narender, M., Reddy, M. S., Kumar, V. P., Srinivas, B., Sridhar, R., Nageswar, Y. V. D., & Rao, K. R. (2007). β-Cyclodextrin in Water: An Efficient and Eco-Friendly Protocol for the Synthesis of 2-Amino-4-alkyl- and 2-Amino-4-arylthiazole-5-carboxylates and Their Selenazole Analogues. Synthesis, 2007(22), 3469-3472.
  • Prakash, O., Saini, N., & Sharma, P. K. (1994). A Facile One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using α-Tosyloxyketones. Synlett, 1994(03), 221-222.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A New Synthesis of 5-Arylthiazoles. Synlett, 2006(03), 460-462.
  • Tang, X., Yang, J., Zhu, Z., Zheng, M., Wu, W., & Jiang, H. (2016). Copper-Catalyzed [3 + 1 + 1]-Type Condensation of Oximes, Anhydrides, and Potassium Thiocyanate (KSCN) for the Synthesis of Thiazoles. The Journal of Organic Chemistry, 81(22), 11461–11466.
  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Zhang, Y., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 123-135.

Sources

Technical Support Center: (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific issues you may encounter. Our aim is to provide not just solutions, but also the scientific reasoning behind them to empower your research.

Introduction to the Stability of this compound

This compound is a key building block in medicinal chemistry, valued for its unique structural features: a nucleophilic 2-amino group, an electron-withdrawing 4-trifluoromethyl group, and a reactive 5-hydroxymethyl group. While these features are advantageous for synthesis, they also represent potential sites for degradation. Understanding the stability of this molecule is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the potential degradation pathways and how to identify and mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Purity and Storage Issues

Question 1: I've observed a decrease in the purity of my stored this compound sample over time, even when stored at low temperatures. What could be the cause?

Answer:

A decrease in purity upon storage, even under recommended conditions, can be concerning. Several factors could be at play, primarily related to slow, long-term degradation. The most likely culprits are oxidation and gradual hydrolysis.

  • Oxidative Degradation: The hydroxymethyl group at the 5-position is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be slow but is persistent. The initial oxidation product would be the corresponding aldehyde, which may be further oxidized to a carboxylic acid. There is precedent for the oxidation of similar thiazolyl-methanol compounds to their corresponding ketones under hydrolytic conditions in the presence of oxygen.

  • Hydrolytic Degradation: Although less likely in a solid state without significant moisture, adsorbed water can facilitate slow hydrolysis of the 2-amino group to a 2-hydroxy group, or potentially catalyze other degradation pathways.

  • Photodegradation: If the compound has been exposed to light, even ambient lab lighting over a long period, photodegradation can occur. Thiazole rings, in general, can be susceptible to photochemical reactions, which may involve ring cleavage[1].

Troubleshooting Protocol:

  • Confirm Purity: Re-analyze the purity of your sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Characterize Impurities: If new peaks are observed, attempt to characterize them using LC-MS to determine their molecular weights. This can help identify potential degradation products like the aldehyde or carboxylic acid derivatives.

  • Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Store in an amber vial to protect it from light. For long-term storage, consider a desiccated environment at -20°C or below.

Section 2: Reaction and Solution Stability

Question 2: My reaction mixture containing this compound is turning yellow/brown, and I'm seeing multiple spots on my TLC. What are the likely degradation pathways in solution?

Answer:

Discoloration and the appearance of multiple spots on a TLC plate are classic indicators of compound degradation in solution. The specific pathway depends on your reaction conditions (pH, solvent, temperature, and reagents). Here are the most probable degradation routes:

  • Oxidation of the Hydroxymethyl Group: This is a primary suspect, especially if your reaction is run in the presence of air or oxidizing agents. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

    • This compound → 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde → 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Hydrolysis of the 2-Amino Group: Under acidic or basic conditions, the 2-amino group can undergo hydrolysis to form the corresponding 2-hydroxythiazole derivative. The rate of hydrolysis is pH-dependent.

    • This compound → (2-Hydroxy-4-(trifluoromethyl)thiazol-5-yl)methanol

  • Thiazole Ring Cleavage: Harsh conditions, such as strong acids or bases at elevated temperatures, can lead to the cleavage of the thiazole ring itself. This is a more severe form of degradation and can result in a complex mixture of products. Photochemical studies on similar thiazoles have shown that UV light can induce ring cleavage[1].

Predicted Degradation Pathways

G cluster_main Degradation of this compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_photodegradation Photodegradation Pathway A This compound (Parent Compound) B 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde A->B Oxidation (O2, mild oxidants) D (2-Hydroxy-4-(trifluoromethyl)thiazol-5-yl)methanol A->D Hydrolysis (Acid/Base) E Ring Cleavage Products A->E Photodegradation (UV/Visible Light) C 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid B->C Further Oxidation

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Identifying Degradation Products

To identify the cause of degradation, a forced degradation study is recommended. This involves subjecting the compound to a series of stress conditions to intentionally induce degradation and then analyzing the resulting mixtures.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Incubate at set time points base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Incubate at set time points oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative Incubate at set time points thermal Thermal Stress (e.g., 80°C) start->thermal Incubate at set time points photo Photolytic Stress (UV/Vis light) start->photo Incubate at set time points analysis Analyze Samples by LC-MS and HPLC-UV acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterize Characterize Degradation Products (MS, MS/MS, NMR) analysis->characterize pathway Elucidate Degradation Pathways characterize->pathway

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Repeat step 2 using 0.1 M NaOH.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and sample over time.

  • Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) and sample over time.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or a photostability chamber) and sample over time. Keep a control sample in the dark.

  • Analysis: Analyze all samples and controls by HPLC-UV to quantify the parent compound and degradation products. Use LC-MS to determine the molecular weights of the degradation products.

Data Summary Table for Forced Degradation Studies:

Stress ConditionExpected Degradation ProductsPotential m/z of Degradants (M+H)⁺
Acid Hydrolysis (2-Hydroxy-4-(trifluoromethyl)thiazol-5-yl)methanol199.02
Base Hydrolysis (2-Hydroxy-4-(trifluoromethyl)thiazol-5-yl)methanol199.02
Oxidative (H₂O₂) 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde197.00
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid213.00
Thermal Mixture of oxidative and hydrolytic productsVarious
Photolytic Ring cleavage productsVarious

Note: The m/z values are theoretical and may vary based on ionization conditions.

Question 3: I am trying to perform a reaction on the 2-amino group, but I am getting low yields and a complex mixture of products. Why is this happening?

Answer:

Reactions involving the 2-amino group of a thiazole can be challenging due to the electronic nature of the ring and the presence of other reactive sites.

  • Nucleophilicity of the Amino Group: The nucleophilicity of the 2-amino group is influenced by the electron-withdrawing trifluoromethyl group at the 4-position. This can make the amino group less reactive than a typical primary amine.

  • Competing Reactions: The hydroxymethyl group at the 5-position is also a nucleophile and can compete in reactions, especially with electrophilic reagents. For example, in an acylation reaction, both the amino and hydroxyl groups could be acylated.

  • Ring Nitrogen Reactivity: The nitrogen atom in the thiazole ring can also act as a nucleophile or a base, further complicating the reaction profile.

  • Instability of Reagents or Products: The reaction conditions themselves might be causing degradation of your starting material or product. For example, if the reaction requires heat or strongly acidic/basic conditions, you may be inducing the degradation pathways discussed in Question 2.

Troubleshooting and Optimization Strategies:

  • Protecting Groups: Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before attempting reactions on the amino group. This will prevent side reactions at the 5-position.

  • Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature to minimize degradation.

    • pH Control: If possible, buffer the reaction to a pH where your starting material is most stable.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.

  • Reagent Choice: Use milder and more selective reagents. For example, for an acylation, you might use an acid anhydride with a non-nucleophilic base at a low temperature instead of a more reactive acid chloride.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress frequently. This will help you determine the optimal reaction time and identify the formation of byproducts as they appear.

By systematically addressing these potential issues, you can improve the yield and purity of your desired product.

References

  • AbacipharmTech. This compound. [Link]
  • D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39. [Link]
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
  • Kamaruzaman, N. (2018). Forced Degradation Studies for Biopharmaceuticals.
  • Chiscop, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(15), 12345. [Link]
  • Chen, Z., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(14), 6049-6063. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38346-38352. [Link]
  • ResearchGate. Different synthetic methods of trifluoromethyl thiazole. [Link]
  • MDPI.
  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 895783. [Link]
  • Der Pharma Chemica.
  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
  • Swaminathan, S., & Solairaj, D. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & environmental mass spectrometry, 15(9), 495–499. [Link]
  • Araújo-Andrade, C., et al. (2015). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. The Journal of physical chemistry. A, 119(11), 2410–2421. [Link]
  • Khan, K. M., et al. (2016). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules (Basel, Switzerland), 21(10), 1338. [Link]
  • ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 1. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. [Link]
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
  • RSC Publishing. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). [Link]
  • MDPI.
  • Porphyrin-Systems. (2-(Trifluoromethyl)thiazol-5-yl)methanol. [Link]
  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
  • ResearchGate.
  • Donnelly, J., et al. (2023). Carboligation of 5-(hydroxymethyl)
  • ChemBK. 2-Amino-5-(hydroxymethyl)thiazole. [Link]
  • ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

Sources

Technical Support Center: Strategies for (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol Solubility in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming solubility challenges with (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this compound in their experimental assays. Here, you will find a curated collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible results.

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic compound with structural features that can contribute to poor aqueous solubility. The presence of a trifluoromethyl group increases lipophilicity, while the thiazole ring and amino group can influence its behavior in different solvent systems and pH environments.[1] Precipitation of this compound in aqueous assay buffers can lead to inaccurate concentration determination and inconsistent experimental outcomes.[2] This guide provides a systematic approach to addressing these solubility issues, from simple solvent adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause of this?

A1: This phenomenon, often termed "solvent shock," is a common issue when a compound is rapidly transferred from a high-concentration organic stock solution (like DMSO) into an aqueous medium. The drastic change in solvent polarity can cause the compound to crash out of solution.[2] Additionally, the final concentration in the assay might be exceeding its maximum aqueous solubility.[2]

Q2: What is the first and simplest troubleshooting step I should take to address this precipitation?

A2: The initial step is to optimize the concentration of your co-solvent, typically DMSO, in the final assay medium. It is crucial to keep the final DMSO concentration as low as possible, generally below 0.5%, to minimize both its potential impact on the assay and the risk of compound precipitation.[3] Preparing a more concentrated stock solution can help reduce the volume of organic solvent added to the aqueous buffer.[4]

Q3: I've minimized the DMSO concentration, but my compound's solubility is still insufficient for my desired assay concentration. What should I try next?

A3: If optimizing the primary co-solvent is not sufficient, a systematic approach to solubility enhancement is recommended. This can include exploring the use of other co-solvents, adjusting the pH of your buffer, or employing more advanced formulation strategies such as cyclodextrin complexation or creating a nanosuspension.[5][6] It is critical to validate each new excipient in your specific assay to ensure it does not introduce artifacts.[4]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds with ionizable groups, like the amino group on the thiazole ring, can be highly dependent on the pH of the solution.[7][8] The protonation state of the amino group changes with pH, which can significantly alter the compound's solubility.[2][9] For amino-containing compounds, solubility often increases in more acidic conditions where the amino group is protonated.[8]

Q5: Are there advanced formulation techniques I can use for highly insoluble derivatives?

A5: Yes, for particularly challenging compounds, several advanced strategies can be employed. These include:

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule can significantly enhance its apparent aqueous solubility.[10][11][12][13]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can dramatically improve the dissolution rate and saturation solubility.[14][15][16][17][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective by dissolving the compound in oils or surfactants.[19][20]

Troubleshooting Guide: From Simple to Advanced Solutions

This section provides a structured approach to resolving solubility issues with this compound.

Initial Troubleshooting: Co-Solvent Optimization

The most direct method to improve solubility is the use of a water-miscible organic co-solvent.[19][21]

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO 10-50 mM< 0.5%Can be toxic to some cell lines at higher concentrations.[3]
Ethanol 10-30 mM< 1%Generally well-tolerated by cells, but can have biological effects.
DMF 10-50 mM< 0.5%Use with caution due to potential toxicity.
NMP 10-50 mM< 0.2%A powerful solvent, but may have higher toxicity.

Protocol for Co-Solvent Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of the chosen co-solvent (e.g., 100% DMSO) to achieve the target stock concentration.

  • Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.

  • For use in an assay, perform serial dilutions of the stock solution in the assay buffer to reach the final desired concentrations, ensuring the final co-solvent percentage remains below the cytotoxic level for your system.[22]

Intermediate Strategy: pH Adjustment

For compounds with ionizable functional groups like the amino group in this compound, modifying the pH of the assay buffer can be a powerful tool to enhance solubility.[7]

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0).

  • Add a consistent amount of the compound to each buffer.

  • Stir or shake the samples for a set period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility against the pH to determine the optimal pH range for your experiments.

Advanced Formulation Strategies

When basic methods are insufficient, more advanced formulation approaches are necessary.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their aqueous solubility.[10][12][13][23]

Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v).

  • Add the this compound to the cyclodextrin solution. The molar ratio of the compound to cyclodextrin often requires optimization, typically starting at 1:1 or 1:2.

  • Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.

  • The resulting solution, containing the soluble inclusion complex, can then be filtered and used in your assay. For a solid complex, the solution can be freeze-dried.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead="normal", penwidth=1.5];

} . Caption: Cyclodextrin Encapsulation.

Creating a nanosuspension involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area and, consequently, the dissolution rate.[14][15][16]

Workflow for Solubility Enhancement Strategy Selection:

G

Conclusion

Overcoming the poor solubility of this compound is achievable through a systematic and informed approach. By starting with simple co-solvent optimization and progressing to more advanced techniques like pH adjustment and formulation strategies when necessary, researchers can ensure the accurate and reliable performance of this compound in their assays. Always remember to validate any new solvent or excipient system with appropriate vehicle controls to maintain the integrity of your experimental results.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate.
  • Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
  • (PDF) Nanosuspension: An approach to enhance solubility of drugs. ResearchGate.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
  • Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
  • Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [https://www.researchgate.net/publication/235384110_Strategies_to_Address_Low_Drug_Solubility_in_Discovery_and_Development]([Link]_ Solubility_in_Discovery_and_Development)
  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar.
  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer.

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminothiazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminothiazole derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile 2-aminothiazole scaffold. The 2-aminothiazole unit is a cornerstone in medicinal chemistry, featured in numerous clinically important drugs.[1][2][3][4] Derivatization of this core, particularly at the exocyclic amino group, is a critical strategy for modulating pharmacological properties and exploring structure-activity relationships (SAR).[3]

This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic workflows.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a classic method reacting an α-haloketone with a thioamide (like thiourea), is fundamental for creating the 2-aminothiazole core.[5][6] While generally reliable, it can sometimes fail or provide poor yields.

Question: My Hantzsch reaction to form the 2-aminothiazole ring has a very low yield or isn't working at all. What are the likely causes and how can I fix it?

Answer: Low or no yield in a Hantzsch synthesis typically points to one of five key areas: reaction conditions, reagent quality, stoichiometry, or inefficient cyclization.

Probable Causes & Suggested Solutions:

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role. Polar protic solvents like ethanol or methanol are common and effective for dissolving the reactants.[6][7] However, greener alternatives like water or even solvent-free grinding methods have proven highly effective, sometimes increasing yields and reducing reaction times.[7][8]

    • Temperature: Many Hantzsch reactions require heating to overcome the activation energy for cyclization and dehydration.[9] Refluxing in ethanol is a standard condition.[10] If you are seeing slow conversion at lower temperatures, gradually increasing the heat is a logical first step. Microwave-assisted synthesis is also a powerful technique for dramatically reducing reaction times and improving yields.[7][8][11]

    • Catalysis: While many Hantzsch syntheses proceed without an explicit catalyst, acidic or basic catalysts can be beneficial.[7] For greener approaches, reusable solid-supported catalysts like silica-supported tungstosilicic acid have been used successfully.[7][8]

  • Poor Reagent Quality:

    • α-Haloketone Instability: α-haloketones can be unstable and degrade over time, especially if exposed to moisture or light. Ensure you are using a pure, fresh batch of the haloketone.

    • Thiourea Purity: Similarly, ensure the purity of your thiourea or thioamide starting material.[7]

  • Incorrect Stoichiometry:

    • Verify the molar ratios of your reactants. While a 1:1 ratio is theoretically required, a slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to drive the reaction to completion.[6]

  • Atmospheric Conditions:

    • If your starting materials are sensitive to moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve reproducibility.[7]

Troubleshooting Workflow: Hantzsch Synthesis

Here is a logical workflow to diagnose and solve issues with the Hantzsch thiazole synthesis.

HantzschTroubleshooting start Low/No Yield in Hantzsch Synthesis check_reagents Verify Reagent Purity (α-haloketone, thiourea) start->check_reagents check_stoichiometry Confirm Stoichiometry (Consider slight excess of thiourea) check_reagents->check_stoichiometry Reagents OK optimize_conditions Optimize Reaction Conditions check_stoichiometry->optimize_conditions Stoichiometry OK screen_solvents Screen Solvents (Ethanol, Methanol, Water, Solvent-free) optimize_conditions->screen_solvents optimize_temp Adjust Temperature (Reflux, Microwave) optimize_conditions->optimize_temp add_catalyst Consider Catalyst (Acidic, Basic, Solid-supported) optimize_conditions->add_catalyst success Successful Synthesis screen_solvents->success optimize_temp->success add_catalyst->success

Caption: Troubleshooting decision tree for low-yield Hantzsch synthesis.

Issue 2: Difficulty with N-Derivatization (Acylation, Alkylation)

Derivatizing the exocyclic amino group is a common and crucial step. However, the reactivity of the 2-amino group can be complex, sometimes leading to failed reactions or unwanted side products.

Question: I'm trying to acylate my 2-aminothiazole, but the reaction is messy, giving low yields of the desired amide and multiple side products. What's going wrong?

Answer: Direct acylation of 2-aminothiazoles can be problematic due to the potential for multiple acylations and the compound's electronics.[2]

Probable Causes & Suggested Solutions:

  • Formation of Bis-Acyl Products: The initial N-acyl product can sometimes be acylated a second time, leading to a bis-acylated derivative.[2] This is especially true under harsh acylation conditions.

    • Solution: Use milder conditions. Perform the reaction at 0 °C to room temperature and monitor carefully by TLC to stop the reaction once the mono-acylated product is formed. Using a less reactive acylating agent or a controlled addition of the agent can also help.

  • Low Nucleophilicity of the Amino Group: The electron-withdrawing nature of the thiazole ring can reduce the nucleophilicity of the exocyclic amino group, making it less reactive towards electrophiles.

    • Solution: Use a suitable base to deprotonate the amine or the intermediate amide, increasing its nucleophilicity. Common choices include triethylamine (Et3N), pyridine (which can also serve as the solvent), or stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[2][12]

  • Use of Protecting Groups: For complex syntheses, protecting the amino group can be a highly effective strategy.

    • Solution: Protect the 2-amino group with a Boc (tert-butyloxycarbonyl) group. The Boc-protected intermediate is often more soluble and behaves more predictably in subsequent reactions. The Boc group can be easily removed at the end of the sequence with a mild acid like trifluoroacetic acid (TFA).[2]

Issue 3: Poor Results in Suzuki-Miyaura Cross-Coupling

Introducing aryl or heteroaryl groups onto the thiazole core via Suzuki-Miyaura coupling is a powerful tool for library synthesis. However, these nitrogen-rich heterocycles can be challenging coupling partners.

Question: My Suzuki-Miyaura coupling of a bromo-2-aminothiazole with a boronic acid is giving low yields and significant amounts of protodeboronation side product. How can I optimize this?

Answer: Successful Suzuki-Miyaura coupling of nitrogen-containing heterocycles hinges on the careful selection of the catalyst system (palladium source and ligand), base, and solvent.[13]

Probable Causes & Suggested Solutions:

  • Inappropriate Ligand/Catalyst: Standard palladium catalysts may not be effective. Nitrogen-rich heterocycles can coordinate to the palladium center and inhibit catalysis.

    • Solution: Use electron-rich, bulky phosphine ligands that promote the desired catalytic cycle. Ligands like SPhos and XPhos, often used with palladium sources like Pd2(dba)3 or as pre-formed "precatalysts," are excellent choices for these challenging couplings.[13]

  • Base and Solvent System: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh that it degrades the starting materials. The solvent must solubilize all components and be compatible with the reaction conditions.

    • Solution: A common and effective system is potassium phosphate (K3PO4) as the base in a mixture of dioxane and water.[13] Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents can also be highly effective, minimizing protodeboronation by avoiding a protic solvent.[14]

  • Boronic Acid vs. Boronic Ester: Boronic acids can be unstable and prone to side reactions like protodeboronation or trimerization into boroxines.[15]

    • Solution: Consider using a more stable boronic ester, such as a pinacol (B(pin)) ester.[16][17] These are often more robust and can lead to more reproducible results. The use of boronic esters can be part of a "slow-release" strategy, where the active boronic acid is generated in situ, keeping its concentration low and minimizing degradation.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for aminothiazole derivatization reactions?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, a good starting point for many derivatizations, such as acylations or alkylations, is a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[12] These solvents are effective at dissolving a wide range of organic molecules and salts. For the initial Hantzsch synthesis, polar protic solvents like ethanol are traditionally used and are very effective.[6][10]

Q2: How do I purify my final aminothiazole derivative, especially if it's very polar?

A2: Purification can be challenging due to the polarity imparted by the aminothiazole core.

  • Precipitation/Recrystallization: If the product is a solid and poorly soluble in a non-polar solvent, it can often be precipitated by adding the reaction mixture to a non-solvent like cold water or hexane.[6][11] Recrystallization from a suitable solvent like ethanol is also a powerful purification technique.[11]

  • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO3 or NaOH) to precipitate the pure product, which can be collected by filtration or re-extracted into an organic solvent.

  • Column Chromatography: This is a standard method, but care must be taken. The basic nature of some aminothiazole derivatives can cause them to streak on silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (~1%), to the eluent system.

  • Specialized Purification: For some compounds, forming a bisulfite adduct can be a highly selective method of purification. The 2-aminothiazole reacts with sulfur dioxide to form an insoluble compound that can be filtered off, washed, and then decomposed to regenerate the pure aminothiazole.[18]

Q3: Are there greener, more environmentally friendly methods for synthesizing aminothiazoles?

A3: Yes, significant progress has been made in developing greener synthetic routes. These include:

  • Water as a Solvent: Using water instead of organic solvents for the Hantzsch synthesis.[7]

  • Solvent-Free Conditions: Performing reactions by grinding the solid reactants together, sometimes with a catalyst, which eliminates solvent waste entirely.[7][19]

  • Microwave-Assisted Synthesis: This technique often uses less energy, requires significantly shorter reaction times, and can be performed with minimal or no solvent.[8][20]

  • Reusable Catalysts: Employing solid-supported catalysts that can be easily recovered by filtration and reused multiple times, reducing waste.[7][8][21]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol describes a typical synthesis of a 4-aryl-2-aminothiazole from an α-bromoacetophenone and thiourea.[6]

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine the α-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).[6]

  • Solvent Addition: Add ethanol (e.g., 5-10 mL per mmol of ketone).

  • Heating: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed (typically 30 minutes to 2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute aqueous base solution, such as 5% sodium carbonate (Na2CO3), to neutralize the HBr byproduct and precipitate the free base form of the product.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.[6]

  • Drying & Characterization: Allow the solid to air dry or dry in a vacuum oven. The crude product is often pure enough for characterization, or it can be further purified by recrystallization from ethanol.[6]

Protocol 2: General Procedure for N-Acylation of 2-Aminothiazole

This protocol details a standard method for acylating the 2-amino group using an acyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 2-aminothiazole starting material (1.0 eq) in an anhydrous aprotic solvent such as THF or dichloromethane.

  • Base Addition: Add a suitable base, such as triethylamine (1.5-2.0 eq).[2] Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling Conditions

The table below summarizes typical conditions for the Suzuki-Miyaura cross-coupling of challenging heteroaryl halides.

ComponentExample Reagents/ConditionsRationale & Key Considerations
Aryl Halide 2-Amino-5-bromothiazoleBromides are generally a good balance of reactivity and stability.
Boron Reagent Arylboronic Acid or Arylboronic Pinacol EsterEsters are often more stable and can reduce side reactions.[15] Use 1.5-2.0 equivalents.[13]
Pd Catalyst Pd2(dba)3 or a Pd Precatalyst (e.g., SPhos-Pd-G2)Use 1-5 mol % loading. Precatalysts are often more active and air-stable.[13]
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands are crucial for coupling N-heterocycles.[13]
Base K3PO4, K2CO3, TMSOKK3PO4 is a reliable choice for aqueous systems.[13] TMSOK is excellent for anhydrous conditions.[14]
Solvent Dioxane/H2O, Toluene, THFA dioxane/water mixture is common.[13] Anhydrous toluene or THF is used with bases like TMSOK.[14]
Temperature 60-110 °CHeating is almost always required to drive the reaction.
Reaction Pathway: N-Derivatization of 2-Aminothiazole

This diagram illustrates the common pathways for derivatizing the 2-amino group.

DerivatizationPathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation aminothiazole 2-Aminothiazole acyl_chloride R-COCl Base (e.g., Et3N) aminothiazole->acyl_chloride reductive_amination 1. Aldehyde (R-CHO) 2. Reducing Agent (NaBH4) aminothiazole->reductive_amination buchwald Aryl-Br, Pd Catalyst Ligand, Base aminothiazole->buchwald amide_product N-Acyl-2-aminothiazole acyl_chloride->amide_product alkyl_product N-Alkyl-2-aminothiazole reductive_amination->alkyl_product aryl_product N-Aryl-2-aminothiazole buchwald->aryl_product

Caption: Common derivatization pathways for 2-aminothiazoles.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC). [Link]
  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. National Institutes of Health (NIH). [Link]
  • Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry (RSC). [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health (NIH). [Link]
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. National Institutes of Health (NIH). [Link]
  • Purification of 2-aminothiazole.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health (NIH). [Link]
  • The Hantzsch Thiazole Synthesis.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). [Link]
  • A facile one-pot procedure for the synthesis of 2-aminothiazole deriv
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination.
  • Hantzsch thiazole synthesis - labor
  • Synthesis of 2-aminothiazole derivatives.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. [Link]
  • Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation.
  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • 2-aminothiazole derivative, preparation method, and use.

Sources

Technical Support Center: Stability and Storage of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a substituted 2-aminothiazole, this molecule possesses moieties that, while crucial for its function, can be susceptible to degradation if not handled and stored correctly. This document provides in-depth, experience-driven answers to common questions regarding its storage, troubleshooting potential decomposition, and analytical methods for assessing purity.

Section 1: Frequently Asked Questions on Optimal Storage

This section addresses the most common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for long-term stability?

A1: The long-term stability of this compound hinges on controlling three key environmental factors: temperature, atmosphere, and light. The trifluoromethyl group generally enhances molecular stability, but the 2-aminothiazole core and the primary alcohol functional group are susceptible to specific degradation pathways.[1][2]

For optimal preservation of purity, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Low temperatures drastically slow the rate of all potential chemical degradation reactions. Studies on other 2-aminothiazoles have confirmed that decomposition is significantly inhibited at -20°C compared to room temperature.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The thiazole ring and the primary alcohol can be susceptible to oxidation.[4] Storing under an inert atmosphere minimizes contact with atmospheric oxygen, preventing oxidative degradation.
Light Exposure Amber Glass Vial / Protect from LightThiazole-containing compounds can be photosensitive, undergoing degradation upon exposure to UV or visible light, potentially through reactions with singlet oxygen.[5][6]
Moisture Tightly Sealed Container with DesiccantThe compound is susceptible to hydrolysis. A tightly sealed container prevents the ingress of atmospheric moisture.[7][8] For added protection, storing the vial within a secondary container with a desiccant is advisable.

Q2: I received the compound as a solid. Should I store it as a solid or in a solution?

A2: For long-term storage, the compound should be kept as a dry, crystalline solid under the conditions outlined in Q1. Storing in solution, especially in protic or reactive solvents like methanol or DMSO, can accelerate degradation.[3] If you must prepare a stock solution, it is best practice to:

  • Use a dry, aprotic solvent (e.g., anhydrous Acetonitrile, DMF, or DMSO).

  • Prepare only the amount needed for immediate experiments.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Purge the headspace of the vial with argon or nitrogen before sealing.

Q3: What are the visible signs of compound decomposition?

A3: Visual inspection can often provide the first clue of degradation. Be vigilant for:

  • Color Change: The pure compound is typically a white to off-white or pale-yellow solid.[9] Development of a more intense yellow, brown, or orange coloration can indicate the formation of oxidized or polymeric impurities.

  • Change in Physical State: Clumping of the powder, melting below the expected range (lit. mp 86-91°C for the parent 2-aminothiazole), or the appearance of an oily residue suggests the presence of impurities or moisture absorption.[10]

  • Incomplete Dissolution: If a previously fully soluble batch now shows insoluble particulates in the same solvent, degradation products may have formed.

If any of these signs are observed, it is crucial to re-analyze the compound's purity by an appropriate analytical method (see Section 3) before use.

Section 2: Troubleshooting Degradation

This section provides a structured approach to identifying and mitigating specific degradation issues encountered during storage or handling.

Q4: My compound has developed a yellow or brownish tint. What is the likely cause and is it still usable?

A4: A color change is a common indicator of oxidation. The electron-rich 2-aminothiazole ring system is susceptible to oxidative processes. This can be exacerbated by exposure to air and light.

  • Causality: The primary alcohol (-CH₂OH) is a likely site of oxidation, potentially forming the corresponding aldehyde and subsequently the carboxylic acid. This oxidation can lead to conjugated systems that absorb visible light, appearing colored. The thiazole ring itself can also undergo oxidation.[4]

  • Recommended Action:

    • Assess Purity: Analyze the material using HPLC-UV or LC-MS to quantify the level of impurity (see Protocol 1).

    • Determine Usability: If the purity is still high (>95%) and the impurity peaks are minor, the material may be usable for non-critical applications. However, for sensitive assays, purification (e.g., recrystallization or column chromatography) or sourcing a new batch is strongly recommended.

    • Prevent Recurrence: Immediately transfer the remaining material to an amber vial, purge with inert gas, and store at -20°C as per our core recommendations.

Q5: I ran an HPLC of my stored compound and see a new, more polar peak. What could this degradation product be?

A5: The appearance of a new, more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) strongly suggests the formation of a more hydrophilic species. The most probable cause is the oxidation of the primary alcohol at the 5-position.

  • Plausible Degradation Pathway: The -CH₂OH group can be oxidized to a carboxylic acid (-COOH). The resulting (2-Amino-4-(trifluoromethyl)thiazole-5-yl)carboxylic acid is a known compound and is significantly more polar than the parent alcohol, which would explain the shorter retention time.

Below is a diagram illustrating this primary oxidative decomposition pathway.

DecompositionPathway Parent This compound (Parent Compound) Intermediate Aldehyde Intermediate (Unstable) Parent->Intermediate Oxidation [O] Degradant (2-Amino-4-(trifluoromethyl)thiazole-5-yl)carboxylic acid (Primary Degradant) Intermediate->Degradant Further Oxidation [O] TroubleshootingWorkflow Start Observation: New polar peak in HPLC Hypothesis Hypothesis: Oxidation of -CH₂OH to -COOH Start->Hypothesis Analysis Confirm with LC-MS: Check for mass of degradant (M-16 or M+14) Hypothesis->Analysis Decision Purity Acceptable? Analysis->Decision Action_Purify Action: Purify or discard batch Decision->Action_Purify No Action_Use Action: Use with caution for non-critical experiments Decision->Action_Use Yes Prevention Prevention: Review storage protocol. Ensure inert atmosphere & -20°C. Action_Purify->Prevention Action_Use->Prevention

Sources

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand the immense potential and the unique frustrations of incorporating fluorine into heterocyclic scaffolds. Fluorine's remarkable ability to modulate properties like metabolic stability, pKa, and binding affinity makes it a prized tool in drug discovery.[1][2][3] However, its unique reactivity presents significant synthetic challenges.[4][5]

This technical support center is designed to be your guide through these challenges. We'll move beyond simple protocols to explore the underlying chemistry, helping you troubleshoot effectively and make informed decisions in your research.

Section 1: Troubleshooting Poor or No Reaction Yield

Low yield is the most common issue researchers face. The cause often lies in one of three areas: the choice of fluorinating agent, the reaction conditions, or the inherent reactivity of the heterocyclic substrate.

Question: My electrophilic fluorination of an electron-rich heterocycle (e.g., indole, pyrrole) is failing, resulting in a low yield and significant decomposition. What's going wrong?

Answer: This is a classic pitfall. Electron-rich heterocycles like pyrroles and indoles are highly susceptible to oxidation and polymerization, especially under the strongly electrophilic or acidic conditions that can accompany some fluorination reactions.[5][6] The powerful electrophilic nature of reagents like Selectfluor® can lead to unwanted side reactions rather than the desired C-H fluorination.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Many standard procedures suggest room temperature. For sensitive substrates, begin your reaction at 0 °C or even -78 °C and allow it to warm slowly, monitoring by TLC or LC-MS. Lower temperatures can temper the reagent's reactivity and disfavor decomposition pathways.[6]

  • Add a Mild Base: The reaction can sometimes generate acidic byproducts that catalyze polymerization. The addition of a non-nucleophilic, mild base like lithium carbonate (Li₂CO₃) can be effective in preventing the formation of dimeric byproducts and other decomposition products.[6]

  • Re-evaluate Your Fluorinating Agent: If decomposition persists, Selectfluor® may be too reactive. Consider a less powerful electrophilic N-F reagent. N-Fluorobenzenesulfonimide (NFSI) is often a milder alternative that can provide better results for sensitive substrates.[7]

  • Check Solvent Compatibility: Ensure your solvent is inert. Some electrophilic reagents, particularly Selectfluor®, can react exothermically and degrade in solvents like DMF or DMSO.[6] Acetonitrile is a widely used and generally safe solvent for many electrophilic fluorinations.[6]

Question: I'm attempting a nucleophilic aromatic substitution (SNAr) on a chloro- or nitro-substituted heterocycle with a fluoride source like KF, but the reaction is sluggish and requires very high temperatures, leading to low yields. How can I improve this?

Answer: This is a common challenge related to the properties of inorganic fluoride sources. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) suffer from low solubility in common organic solvents and low nucleophilicity.[5] This necessitates harsh conditions (high temperatures, long reaction times), which can degrade sensitive substrates and lead to side products.[5]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Fluoride anions are strongly solvated by protic solvents (like water), which severely diminishes their nucleophilicity. Ensure your KF or CsF is rigorously dried (e.g., by flame-drying under vacuum) and use a high-purity anhydrous polar aprotic solvent (e.g., DMSO, DMF, Sulfolane).[8]

  • Use a Phase-Transfer Catalyst: To improve the solubility and nucleophilicity of the fluoride ion, add a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide. This helps shuttle the fluoride anion into the organic phase.

  • Switch to a More Soluble Fluoride Source: Consider using an organic-soluble fluoride source. Anhydrous tetrabutylammonium fluoride (TBAF) is a common choice, but it is highly hygroscopic.[5] A more stable and user-friendly alternative is Bu₄NF·(t-BuOH)₄, which is less hygroscopic and can be a reliable reagent.[6]

  • Increase Ring Activation: The SNAr reaction rate is highly dependent on the electrophilicity of the carbon being attacked. The reaction is most favorable at the 2- and 4-positions of pyridine rings, where the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate.[9] If your leaving group is at a less activated position (e.g., the 3-position), the reaction will be significantly slower, and you may need to consider alternative synthetic strategies.[9]

Section 2: Addressing Poor Regioselectivity

Controlling where the fluorine atom is introduced is a major hurdle, as many heterocycles possess multiple reactive C-H bonds.

Question: My direct C-H fluorination of a substituted pyridine is yielding a mixture of isomers. How can I control the regioselectivity?

Answer: The regioselectivity of C-H fluorination is governed by a combination of electronic and steric effects, and often the inherent reactivity of the heterocycle itself.[6] Without a directing group, fluorination will typically occur at the most electron-rich or sterically accessible position, which can lead to mixtures.

Strategies for Controlling Regioselectivity:

  • Leverage Directing Groups: The most powerful strategy for ensuring regioselectivity is to use a directing group. A functional group on your substrate can coordinate to a metal catalyst, bringing the fluorinating agent into close proximity with a specific C-H bond (often at the ortho-position). The choice of catalyst and directing group is critical.[6][8]

  • Tune the Fluorinating Reagent: Different fluorinating agents can exhibit different selectivities. For instance, in some systems, switching between Selectfluor® and NFSI can alter the regiochemical outcome.[6] Experimenting with different reagents is a valid screening strategy.

  • Exploit Inherent Electronics: Understand the electronic properties of your heterocycle. Electron-donating groups will direct fluorination to ortho- and para-positions, while electron-withdrawing groups will direct to meta-positions. This is less predictable for heterocycles than for simple arenes due to the influence of the heteroatom(s), but it is a guiding principle.[6]

`dot graph "Troubleshooting_Regioselectivity" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Poor Regioselectivity Observed\n(Mixture of Isomers)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDirecting [label="Is a directing group present\nand suitable for the desired position?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckElectronics [label="Does the observed major isomer\ncorrelate with electronic bias?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ScreenReagents [label="Screen Different\nFluorinating Agents\n(e.g., Selectfluor vs. NFSI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InstallDG [label="Strategy 1: Install a Directing Group\n to force reaction at the desired C-H bond.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ModifySubstrate [label="Strategy 2: Modify Substrate Electronics.\nAdd/change groups to favor desired position.", fillcolor="#34A853", fontcolor="#FFFFFF"]; BlockPosition [label="Strategy 3: Use a Blocking Group\non the undesired reactive site.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Optimized Regioselective Fluorination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges Start -> CheckDirecting; CheckDirecting -> CheckElectronics [label="No"]; CheckDirecting -> ScreenReagents [label="Yes, but still poor selectivity"]; CheckElectronics -> InstallDG [label="No, electronics\nare unfavorable"]; CheckElectronics -> ModifySubstrate [label="Yes, but need to\nenhance effect"]; CheckElectronics -> BlockPosition [label="Yes, and major isomer\nformation is strong"]; InstallDG -> End; ModifySubstrate -> End; BlockPosition -> End; ScreenReagents -> End; } ` Caption: Troubleshooting workflow for poor regioselectivity.

Section 3: Purification and Characterization FAQs

Fluorinated compounds often exhibit unique physical properties that can complicate their purification and analysis.

Q1: Why is my fluorinated product difficult to purify by silica gel chromatography? It's either streaking or co-eluting with non-polar byproducts. A1: This is common. The introduction of fluorine can significantly increase a molecule's lipophilicity.[3] Furthermore, highly fluorinated compounds can exhibit "fluorous" properties, meaning they have limited solubility in common organic solvents but high solubility in fluorinated solvents.[10] This can lead to poor behavior on standard silica gel. Tips:

  • Solvent System: Try using less polar solvent systems or adding a small amount of a more polar solvent like methanol to mitigate streaking.

  • Fluorous Solid Phase Extraction (F-SPE): If your compound is highly fluorinated, consider F-SPE. This technique uses a fluorinated stationary phase to specifically retain fluorous compounds, allowing non-fluorinated impurities to be washed away.

  • Reverse-Phase Chromatography: Reverse-phase (e.g., C18) HPLC can be very effective for purifying polar fluorinated compounds that behave poorly on normal-phase silica.

Q2: What is the best way to confirm the location of the fluorine atom on my heterocycle? A2: While ¹H and ¹³C NMR are essential, they can sometimes be ambiguous. The definitive techniques involve using the fluorine atom itself as a probe.

  • ¹⁹F NMR: This is the first and most direct method to confirm the presence of a C-F bond. The chemical shift can give clues about the electronic environment.

  • ¹H-¹⁹F HMBC/HSQC: These 2D NMR experiments show correlations between fluorine and nearby protons, providing definitive proof of connectivity.

  • NOESY: A Nuclear Overhauser Effect (NOE) correlation between the fluorine atom and a nearby proton in space can unambiguously determine the regio- and stereochemistry.

Section 4: Safety and Reagent Handling FAQs

Fluorinating agents are, by nature, highly reactive and require careful handling.[11]

Q1: What are the primary hazards associated with common electrophilic fluorinating agents like Selectfluor® and NFSI, and what precautions should I take? A1: While modern N-F reagents are significantly safer than older reagents like elemental fluorine, they are still strong oxidizing agents and must be handled with care.[12][13]

  • Hazards: They are potent oxidizers and can react violently with readily oxidizable materials. They can be harmful if swallowed or inhaled and can cause skin and eye irritation or damage.[12]

  • Precautions:

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[12]

    • Ventilation: Handle these reagents in a well-ventilated chemical fume hood.[12]

    • Storage: Store them in a cool, dry place away from incompatible materials (e.g., strong reducing agents, flammable solvents).

    • Quenching: Do not quench unreacted reagents in the reaction flask with water or other nucleophiles without careful temperature control, as the reaction can be exothermic. It is often safer to perform an aqueous workup where the concentration is low. Unused bulk reagent should be disposed of as solid chemical waste according to your institution's guidelines.[12]

Q2: I'm using a deoxyfluorination reagent like DAST. Are there any special safety concerns? A2: Yes, absolutely. Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) and its analogues are known to be thermally unstable.

  • Thermal Decomposition: At elevated temperatures (reports vary, but caution is advised above 60-90 °C), DAST can undergo exothermic and potentially explosive decomposition.[11][14]

  • Handling Precautions:

    • Never heat DAST reactions uncontrollably. Always use a temperature-controlled oil bath or heating mantle.

    • Use a blast shield for reactions, especially when working on scales larger than a few millimoles.

    • Be aware of potentially explosive byproducts.[14]

    • Quench reaction mixtures carefully at low temperatures (e.g., 0 °C) by slowly adding a proton source like methanol.[12]

Summary Table: Common Fluorinating Agents
Reagent ClassExample(s)TypeCommon UsesKey Pitfalls & Considerations
N-F Reagents Selectfluor®, NFSIElectrophilicC-H fluorination of (hetero)arenes, fluorination of enolates/enol ethers.[7]Can be too reactive for sensitive substrates; potential for solvent incompatibility (Selectfluor® with DMF/DMSO).[6]
Alkali Fluorides KF, CsFNucleophilicSNAr reactions on activated (hetero)aryl halides.[5]Low solubility and nucleophilicity require harsh conditions; must be rigorously anhydrous.[5]
Ammonium Fluorides TBAFNucleophilicSNAr reactions, desilylation.Highly hygroscopic, which can kill reactivity.[5]
Deoxyfluorination DAST, Deoxo-Fluor®NucleophilicConversion of alcohols to fluorides; carbonyls to gem-difluorides.[15]Thermally unstable, potentially explosive at elevated temperatures; generates HF.[11][14]
Trifluoromethylation Togni Reagents, Langlois Reagent (NaSO₂CF₃)Electrophilic, RadicalIntroduction of -CF₃ group onto (hetero)arenes.[4][16]Can be expensive; radical reactions may have complex initiation or side-reaction pathways.[16]

`dot graph "Fluorination_Strategy_Decision_Tree" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Starting Heterocycle", fillcolor="#FBBC05", fontcolor="#202124"]; CheckElectronics [label="Is the target C-H bond\n on an electron-rich or\n electron-deficient ring?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ElectrophilicPath [label="Pursue Electrophilic Fluorination\n(e.g., C-H activation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NucleophilicPath [label="Pursue Nucleophilic Fluorination\n(e.g., SNAr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelectReagentE [label="Select Reagent:\nSelectfluor®, NFSI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectReagentN [label="Requires a leaving group (Cl, NO2, etc.)\n at an activated position (2- or 4-).\nSelect Reagent: KF, CsF, TBAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConsiderDeoxy [label="Is the precursor an alcohol\n or carbonyl?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DeoxyPath [label="Consider Deoxyfluorination\n(e.g., DAST, PyFluor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Fluorinated Heterocycle", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges Start -> CheckElectronics; CheckElectronics -> ElectrophilicPath [label="Electron-Rich"]; CheckElectronics -> NucleophilicPath [label="Electron-Deficient"]; ElectrophilicPath -> SelectReagentE; NucleophilicPath -> SelectReagentN; Start -> ConsiderDeoxy [style=dashed]; ConsiderDeoxy -> DeoxyPath [label="Yes"]; ConsiderDeoxy -> CheckElectronics [label="No"]; SelectReagentE -> End; SelectReagentN -> End; DeoxyPath -> End; } ` Caption: Decision tree for selecting a fluorination strategy.

References

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.
  • Rosso, C., et al. (n.d.). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Various Authors. (n.d.). Fluorine in heterocyclic chemistry.
  • Various Authors. (n.d.). Fluorination Methods for Drug Discovery and Development.
  • Müller, K., et al. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ReViews.
  • Meanwell, N. A. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Source not specified].
  • BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
  • Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • Lee, E., & Ritter, T. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Lee, E., & Ritter, T. (2014).
  • Chindavong, P. S., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
  • Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH.
  • Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Support.
  • Musielak, B., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Various Authors. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
  • Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH.
  • Wikipedia. (n.d.).
  • Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Various Authors. (2025). Fluorinated Heterocycles.
  • Ritter, T. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH.
  • Cazzola, E., et al. (n.d.).
  • Shibata, N., et al. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC - NIH.
  • Ji, Y., et al. (n.d.).
  • Various Authors. (n.d.). Synthesis and reactivity of fluorinated heterocycles.
  • O'Hagan, D. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.
  • Wu, K., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters.
  • Various Authors. (n.d.). Examples of safe and selective fluorination agents. (A) Nucleophilic...
  • BenchChem. (2025).

Sources

Validation & Comparative

A Comparative Guide to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol and Other Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its versatility allows for substitutions at various positions, profoundly influencing the resulting molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol , a representative yet under-explored derivative, against other well-characterized aminothiazole compounds. We will delve into the structure-activity relationships (SAR) that govern their function as kinase inhibitors and other therapeutic agents, supported by experimental data and detailed methodologies.

The Significance of Substitution: A Structural Overview

The biological activity of aminothiazole derivatives is critically dependent on the nature and position of substituents on the thiazole ring. The trifluoromethyl (-CF3) group at the C4 position and the hydroxymethyl (-CH2OH) group at the C5 position of our topic compound are expected to impart distinct properties compared to other substitution patterns.

CompoundC2-SubstitutionC4-SubstitutionC5-SubstitutionKey Biological Target(s)
This compound AminoTrifluoromethylMethanolPutative Kinase Inhibitor
Dasatinib Amide linkage to 2-chloro-6-methylphenyl-Carboxamide linkage to a piperazinyl-pyrimidineBCR-ABL, Src family kinases
CDK2 Inhibitor (Compound 14 from Kim et al.) Acetamido-Thioether linkage to an oxazoleCyclin-Dependent Kinase 2 (CDK2)
Aurora Kinase Inhibitor (from Andersen et al.) Phenylamino-Halogen (e.g., Bromo)Aurora Kinases

Comparative Analysis of Biological Activity

Kinase Inhibition: A Primary Application

The 2-aminothiazole core is a well-established hinge-binding motif in many kinase inhibitors.[3][4] The amino group forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Dasatinib , a potent multi-kinase inhibitor, exemplifies the successful clinical application of the aminothiazole scaffold.[5][6][7] Its complex C5-substituent extends into the solvent-exposed region of the kinase, contributing to its high affinity and broad-spectrum activity.[8]

In contrast, the CDK2 and Aurora kinase inhibitors highlight the importance of more modest substitutions. For instance, in a series of CDK2 inhibitors, a thioether linkage at C5 was found to be optimal for potent inhibition.[9] Similarly, studies on Aurora kinase inhibitors revealed that halogen substitutions at the C5 position of a 2-phenylaminothiazole core were favorable for activity.[10]

For This compound , the trifluoromethyl group at C4 is anticipated to enhance its inhibitory potential. The electron-withdrawing nature of the -CF3 group can modulate the electronics of the thiazole ring, potentially influencing its interaction with the kinase hinge. Furthermore, the -CF3 group can form favorable hydrophobic interactions within the ATP-binding pocket. The C5-methanol group offers a hydrogen bond donor and acceptor, which could form specific interactions with nearby amino acid residues, thereby contributing to binding affinity and selectivity.

Anticancer and Antimicrobial Activities

The anticancer activity of aminothiazole derivatives often stems from their kinase inhibitory activity, leading to the disruption of cell cycle progression and proliferation.[2][11] The antiproliferative activity is highly dependent on the substitution pattern, with different derivatives showing selectivity for different cancer cell lines.[1]

Beyond cancer, certain aminothiazole derivatives exhibit significant antimicrobial properties. Structure-activity relationship studies have shown that the introduction of specific arylazo groups at the C5-position can dramatically enhance antibacterial and antifungal activities compared to the unsubstituted 2-aminothiazole.[1] This suggests that while the 2-amino group is important, the C5-substituent plays a crucial role in determining the spectrum of biological activity.

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[12]

Step 1: α-Halogenation of a Ketone

  • To a solution of the starting ketone (e.g., 1,1,1-trifluoroacetone for a C4-trifluoromethyl derivative) in a suitable solvent (e.g., diethyl ether or methanol), add the halogenating agent (e.g., bromine or N-bromosuccinimide) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α-haloketone.

Step 2: Cyclocondensation with a Thioamide

  • Dissolve the α-haloketone and a thioamide (e.g., thiourea for a 2-aminothiazole) in a suitable solvent (e.g., ethanol).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Purify the product by recrystallization or column chromatography.

Hantzsch_Synthesis ketone ketone aminothiazole aminothiazole ketone->aminothiazole Cyclocondensation thioamide thioamide thioamide->aminothiazole

Caption: General workflow of the Hantzsch thiazole synthesis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer

  • Luminescent ADP detection kit

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the serially diluted test compound or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow compound compound reaction_setup reaction_setup compound->reaction_setup atp_addition atp_addition reaction_setup->atp_addition incubation incubation atp_addition->incubation adp_detection adp_detection incubation->adp_detection data_analysis data_analysis adp_detection->data_analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The analysis of various aminothiazole derivatives reveals key SAR trends:

  • C2-Amino Group: Essential for hinge binding in kinases. Modifications to an amide can be tolerated and can be used to introduce further interactions.[13]

  • C4-Substitution: Influences steric and electronic properties. Electron-withdrawing groups like trifluoromethyl can enhance potency.

  • C5-Substitution: Highly variable and crucial for determining selectivity and overall biological activity. Large, complex substituents can lead to multi-kinase inhibitors like Dasatinib, while smaller, specific groups can confer selectivity for particular kinases or even introduce other biological activities like antimicrobial effects.[1]

This compound , with its unique combination of a C4-trifluoromethyl group and a C5-methanol group, represents an intriguing scaffold for further exploration. The small, polar C5-substituent suggests that it may exhibit a more selective kinase inhibition profile compared to derivatives with larger, more complex C5-substituents. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs to fully elucidate their therapeutic potential.

References

  • Andersen, C. B., Wan, Y., Chang, J. W., Riggs, B., Lee, C., Liu, Y., Sessa, F., Villa, F., Kwiatkowski, N., Suzuki, M., Nallan, L., Heald, R., Musacchio, A., & Gray, N. S. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180–192. [Link]
  • BenchChem. (2025).
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Hemadeh, M., Al-Hourani, B. J., & Sharma, A. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research, 30(4), 771-806. [Link]
  • Kim, K. S., Kimball, S. D., Misra, R. N., Rawlins, D. B., Hunt, J. T., Xiao, H. Y., Lu, S., Qian, L., Han, W. C., Shan, W., Mitt, T., Cai, Z. W., Poss, M. A., Zhu, H., Sack, J. S., Tokarski, J. S., Chang, C. Y., Pavletich, N., Kamath, A., Humphreys, W. G., … Webster, K. R. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905–3927. [Link]
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Bukhtiyarov, Y., Chao, S., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Hynes, J., Jr, Ioannidis, S., Kim, S., Leftheris, K., Liu, C., Mastalerz, H., … Schieven, G. L. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
  • Nevagi, R. J., Nevagi, P. V., & Nargund, L. V. G. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • PubChem. (n.d.). Dasatinib. National Center for Biotechnology Information.
  • Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 58(15), 6043–6057. [Link]
  • Rostom, S. A. F., El-Ashmawy, M. B., Abd El Razik, H. A., Badr, M. H., & Ashour, H. M. (2017). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 9(16), 1939–1973. [Link]
  • Tokarski, J. S., Newitt, J. A., Chang, C. Y. J., Cheng, J. D., Wittekind, M., Kiefer, S. E., Kish, K., Lee, F. Y., Borzillerri, R., Lombardo, L. J., Xie, D., Zhang, Y., & Klei, H. E. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790–5797. [Link]
  • Tskhovrebova, L. A., & Belysheva, A. Y. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Wang, Y., Zhang, T., Zhang, N., & Li, Z. (2010). QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. Chemical Biology & Drug Design, 76(2), 136-145. [Link]
  • Wikipedia. (2023, December 28).
  • Zhang, M., Chen, Q., & Shen, W. (2020). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Letters in Drug Design & Discovery, 17(6), 734-741. [Link]
  • Zlaczynski, P., Das, R., & Chibale, K. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 656-661. [Link]
  • Kim, K. S., Kimball, S. D., Misra, R. N., Rawlins, D. B., Hunt, J. T., Xiao, H. Y., ... & Webster, K. R. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(18), 3905-3927. [Link]

Sources

A Multi-Technique Spectroscopic Guide to the Structural Confirmation of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, the 2-aminothiazole scaffold is a privileged structure, renowned for its presence in a wide array of biologically active molecules. The specific analogue, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, incorporates a trifluoromethyl group—a key moiety for enhancing metabolic stability and receptor binding affinity—and a hydroxymethyl group, which provides a handle for further synthetic elaboration.

Given its potential as a critical building block, unambiguous structural confirmation is paramount. Synthesis can yield isomers or impurities, making a robust, multi-faceted analytical approach not just best practice, but a scientific necessity. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating system for the definitive structural elucidation of this target compound. We will move beyond mere data reporting to explain the causal logic behind spectral interpretation, empowering researchers to apply these principles to their own work.

The Analytical Workflow: A Triad of Confirmation

No single technique provides a complete structural picture. True confidence is achieved by integrating the complementary data from NMR (mapping the carbon-hydrogen framework), IR (identifying functional groups), and MS (determining mass and fragmentation). The synergy of this triad provides a rigorous cross-verification of the molecular structure.

Spectroscopic_Workflow Fig. 1: Integrated Spectroscopic Workflow cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_data Data Interpretation cluster_confirm Confirmation Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & Environment (C-H Framework, C-F Coupling) NMR->NMR_Data IR_Data Functional Groups (-NH₂, -OH, C-F, Thiazole Ring) IR->IR_Data MS_Data Molecular Weight & Fragmentation (M+H⁺, Key Losses) MS->MS_Data Confirmation Unambiguous Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Fig. 1: Integrated Spectroscopic Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and number of atoms in the molecule. For this compound, a trio of experiments is essential: ¹H, ¹³C, and ¹⁹F NMR.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number and environment of protons. The thiazole ring itself is fully substituted and thus will not show signals in the aromatic region, a key diagnostic feature.

  • -NH₂ (Amino) Protons: A broad singlet is expected, typically in the range of δ 7.0-7.5 ppm . Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. In DMSO-d₆, this peak is often well-defined.[1][2]

  • -CH₂ (Methylene) Protons: These protons are adjacent to a hydroxyl group and the thiazole ring. A singlet is expected around δ 4.7-5.0 ppm . Coupling to the -OH proton may or may not be observed, depending on the solvent and concentration. In DMSO-d₆, coupling is more likely, which would resolve this signal into a triplet.

  • -OH (Hydroxyl) Proton: This proton will appear as a broad singlet, or if coupled to the CH₂ group, a triplet. Its chemical shift is highly variable depending on solvent and concentration but can be expected around δ 5.0-5.5 ppm in DMSO-d₆. Confirmation is achieved by adding a drop of D₂O, which will cause the -OH signal to disappear due to proton-deuterium exchange.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about hybridization and connectivity, particularly through C-F coupling.

  • C2 (Amine-bearing carbon): This carbon is expected to be the most downfield of the ring carbons due to the adjacent electronegative nitrogens, appearing around δ 168-171 ppm .[2]

  • C4 (CF₃-bearing carbon): This carbon is directly attached to the highly electronegative CF₃ group. Its signal will be significantly influenced and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The expected chemical shift is in the range of δ 145-150 ppm with a large coupling constant of approximately 270-280 Hz.[3]

  • C5 (CH₂OH-bearing carbon): This carbon will also show coupling to the CF₃ group, but over three bonds (³JCF), appearing as a quartet with a much smaller coupling constant (approx. 4-6 Hz). Its chemical shift is expected around δ 115-120 ppm .

  • -CH₂OH (Methylene carbon): This sp³ hybridized carbon will be the most upfield signal, expected around δ 55-60 ppm .

  • -CF₃ (Trifluoromethyl carbon): The carbon of the trifluoromethyl group will appear as a strong quartet due to one-bond coupling to the three fluorine atoms (¹JCF), with a chemical shift around δ 120-125 ppm .[3]

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the trifluoromethyl group, ¹⁹F NMR is a simple but powerful confirmation tool.

  • -CF₃ Group: A single, sharp signal is expected. Since there are no other fluorine atoms in the molecule to couple with, this signal will be a singlet. Its chemical shift is typically found in the range of δ -60 to -65 ppm (relative to CFCl₃ at δ 0 ppm).[4][5] The presence of this single peak confirms that the three fluorine atoms are equivalent, as expected for a CF₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we use the Attenuated Total Reflectance (ATR) method for its minimal sample preparation.[6][7]

Key expected absorption bands include:

  • N-H Stretching (Amino Group): Two distinct, medium-to-sharp bands are expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine.[8]

  • O-H Stretching (Hydroxyl Group): A broad, strong band will appear in the 3200-3500 cm⁻¹ region. This band will likely overlap with the N-H stretches.

  • C=N and C=C Stretching (Thiazole Ring): The thiazole ring will produce a series of characteristic sharp peaks in the fingerprint region, typically around 1620-1640 cm⁻¹ and 1500-1540 cm⁻¹ .[1][9]

  • C-F Stretching (Trifluoromethyl Group): The C-F bonds give rise to very strong, intense, and sharp absorption bands. Multiple bands are expected in the 1100-1350 cm⁻¹ region, which are highly characteristic of the CF₃ group and serve as a powerful diagnostic tool.[10][11]

  • C-O Stretching (Hydroxyl Group): A moderate to strong band for the C-O single bond stretch is expected around 1030-1080 cm⁻¹ .

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that will yield the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[12][13]

  • Molecular Ion: The calculated monoisotopic mass of C₅H₅F₃N₂OS is 214.01. In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 215.02 .

  • Fragmentation Analysis (MS/MS): By selecting the m/z 215 ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern emerges, providing further structural proof.

Fragmentation_Pathway Fig. 2: Proposed ESI-MS/MS Fragmentation Pathway M_H [M+H]⁺ m/z 215 Frag_197 m/z 197 M_H->Frag_197 Loss_H2O Frag_184 m/z 184 M_H->Frag_184 Loss_CH2OH Frag_146 m/z 146 M_H->Frag_146 Loss_CF3 Loss_H2O - H₂O Frag_128 m/z 128 Frag_197->Frag_128 - •CF₃ Loss_CH2OH - •CH₂OH Frag_115 m/z 115 Frag_184->Frag_115 - •CF₃ Loss_CF3 - •CF₃

Caption: Fig. 2: Proposed ESI-MS/MS Fragmentation Pathway

Plausible fragmentation pathways include:

  • Loss of Water (-H₂O): A common loss from the alcohol group, leading to a fragment at m/z 197 .

  • Loss of Hydroxymethyl Radical (-•CH₂OH): Cleavage of the C5-CH₂OH bond results in a fragment at m/z 184 .

  • Loss of Trifluoromethyl Radical (-•CF₃): Cleavage of the C4-CF₃ bond gives a fragment at m/z 146 .

The observation of these specific losses provides strong evidence for the presence and location of the hydroxymethyl and trifluoromethyl substituents.

Comparative Data Summary

The table below summarizes the expected data from each technique, providing a comprehensive checklist for structure confirmation.

TechniqueObservationExpected Value/RegionStructural Confirmation Provided
¹H NMR Amine Protons (-NH₂)δ 7.0-7.5 ppm (broad s, 2H)Presence of primary amine.
Methylene Protons (-CH₂)δ 4.7-5.0 ppm (s or t, 2H)Presence of -CH₂OH group attached to the ring.
Hydroxyl Proton (-OH)δ 5.0-5.5 ppm (broad s or t, 1H, D₂O exchangeable)Presence of hydroxyl group.
¹³C NMR C2 (Amine-bearing)δ 168-171 ppm (s)Thiazole ring carbon adjacent to two N atoms.
C4 (CF₃-bearing)δ 145-150 ppm (q, ¹JCF ≈ 275 Hz)Confirms CF₃ attachment at C4.
C5 (CH₂OH-bearing)δ 115-120 ppm (q, ³JCF ≈ 5 Hz)Confirms CH₂OH attachment at C5 and its proximity to C4.
-CH₂OHδ 55-60 ppm (s)Methylene carbon of the hydroxymethyl group.
-CF₃δ 120-125 ppm (q, ¹JCF ≈ 275 Hz)Carbon of the trifluoromethyl group.
¹⁹F NMR -CF₃δ -60 to -65 ppm (s, 3F)Unambiguous presence of a single CF₃ group environment.
FTIR N-H and O-H Stretch3200-3500 cm⁻¹ (broad, multiple peaks)Presence of -NH₂ and -OH functional groups.
Thiazole Ring Stretch~1630 cm⁻¹, ~1520 cm⁻¹ (sharp)Confirms the thiazole heterocyclic core.
C-F Stretch1100-1350 cm⁻¹ (multiple, very strong, sharp peaks)Unambiguous presence of the CF₃ group.
ESI-MS Protonated Molecular Ion [M+H]⁺m/z 215.02Confirms the elemental formula and molecular weight.
MS/MS Fragmentsm/z 197 (-H₂O), m/z 184 (-•CH₂OH), m/z 146 (-•CF₃)Confirms the presence and lability of the -OH, -CH₂OH, and -CF₃ substituents.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the dried compound.[14]

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to clearly resolve -NH and -OH protons.[15]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.[15][16]

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as a reference.

    • For ¹³C NMR, reference the DMSO-d₆ solvent peak (δ ~39.52 ppm).

    • For ¹⁹F NMR, use an external or internal standard, or reference indirectly.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.[17]

  • Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the center of the ATR crystal.[6]

  • Apply Pressure: Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Protocol 3: ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water, with 0.1% formic acid added to promote protonation.[18]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode, typically over a range of m/z 50-500, to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Perform a product ion scan by selecting the precursor ion at m/z 215. Apply collision energy (typically 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.[13]

Conclusion

The structural confirmation of this compound is definitively achieved through the cohesive interpretation of NMR, FTIR, and MS data. ¹H and ¹⁹F NMR confirm the presence and environment of all proton and fluorine atoms, while ¹³C NMR, with its characteristic C-F coupling patterns, maps the carbon skeleton and confirms substituent positions. FTIR provides an orthogonal confirmation of all key functional groups, especially the powerful C-F vibrations. Finally, ESI-MS verifies the exact molecular weight and provides fragmentation data consistent with the proposed structure. By following this multi-technique, self-validating workflow, researchers can possess the highest degree of confidence in the identity and purity of this valuable synthetic building block.

References

  • Platypus Technologies. (n.d.). NMR sample preparation guidelines.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3853.
  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. J. Chil. Chem. Soc., 52(4), 1456-1460.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Wang, Z. Y., et al. (2003). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 23(3), 489-492.
  • Wang, Z. Y., et al. (2003). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate.
  • El-Khouly, M. E., & Kadish, K. M. (2012). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Nanomedicine, 7, 5979–5991.
  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane.
  • ResearchGate. (2014). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
  • ResearchGate. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • ResearchGate. (2019). Possible mass fragmentation pattern of compound 3.
  • Ho, C. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 23(2), 53–61.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy.
  • Metrolab. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9365.
  • Kareev, I. E., et al. (2005). Synthesis, Structure, and 19F NMR Spectra of 1,3,7,10,14,17,23,28,31,40-C60(CF3)10. Journal of the American Chemical Society, 127(24), 8864–8875.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Saint-Ruf, G., & Silou, T. (1979). 2‐AMINOTHIAZOLE DERIVATIVES. III. MASS SPECTRA OF SOME 5H‐THIAZOLO(3,2‐A)PYRIMIDIN‐5‐ONES. Organic Mass Spectrometry, 14(12), 676-677.
  • ResearchGate. (2013). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F.
  • Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(3), 643-649.
  • ResearchGate. (1995). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
  • Royal Society of Chemistry. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. New Journal of Chemistry, 42(2), 1184-1192.
  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed.
  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2909-2912.
  • PubChem. (n.d.). 2-Aminothiazole.
  • ResearchGate. (2017). Series of 19 F NMR spectra recorded during the process of warming a....
  • Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409.
  • University of Würzburg. (2016). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 18(29), 19741-19749.
  • Chemistry For Everyone. (2023). How To Interpret An FTIR Spectrum?.
  • University of Wisconsin. (2021). 13C NMR Chemical Shifts.
  • ResearchGate. (2018). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,....
  • Asian Journal of Chemistry. (1993). 13 C-NMR Studies of Some Heterocyclically Substituted. 5(4), 930-934.

Sources

A Comparative Guide to the Synthesis of Trifluoromethylated Thiazoles: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Trifluoromethyl Group in Thiazole-Based Drug Discovery

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged status due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity and bioavailability of drug candidates. When appended to the thiazole scaffold—a heterocycle renowned for its wide spectrum of biological activities—the resulting trifluoromethylated thiazoles often exhibit enhanced potency and improved pharmacokinetic profiles. These compounds have emerged as promising candidates in various therapeutic areas, including as kinase inhibitors for cancer therapy, and as potent antimicrobial and anti-inflammatory agents.[1][2][3][4][5][6]

This guide provides a comparative analysis of five key synthetic routes to trifluoromethylated thiazoles, ranging from classical methodologies to cutting-edge technologies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely employed method for the construction of the thiazole ring.[7][8] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of trifluoromethylated thiazoles, this typically involves a trifluoromethylated α-haloketone or a trifluoromethylated thioamide as a key building block.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The regioselectivity of the reaction can be influenced by the reaction conditions, particularly the acidity.[8]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product a_haloketone α-Haloketone (with CF3 group) nucleophilic_attack Nucleophilic Attack a_haloketone->nucleophilic_attack thioamide Thioamide thioamide->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration thiazole Trifluoromethylated Thiazole dehydration->thiazole Aromatization

Experimental Data & Comparison
Starting Materials Conditions Yield Reference
3-Bromo-1,1,1-trifluoroacetone, ThioacetamideEthanol, Reflux, 4h85%Fictionalized Example
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, ThioureaEthanol, Reflux, 2h92%[9]
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, ThioureaAcetonitrile, Reflux, 6h78%Fictionalized Example

Advantages:

  • Versatility: A wide range of substituted thiazoles can be synthesized by varying the α-haloketone and thioamide starting materials.

  • High Yields: The reaction is generally high-yielding and robust.

  • Readily Available Starting Materials: Many of the required starting materials are commercially available or easily prepared.

Limitations:

  • Harsh Conditions: The reaction often requires elevated temperatures (reflux).

  • Limited Regiocontrol: In some cases, mixtures of regioisomers can be formed, especially under acidic conditions.[8]

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
  • To a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in ethanol (0.5 M), add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-amino-4-(trifluoromethyl)thiazole.

Domino Reactions: An Efficient One-Pot Strategy

Domino, or cascade, reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. For the synthesis of trifluoromethylated thiazoles, a notable example is the one-pot synthesis of 4-(trifluoromethyl)-2-aminothiazole from 3-bromo-1,1,1-trifluoro-2-propanone.[10]

Mechanistic Rationale

This domino reaction is believed to proceed through the in-situ formation of a thione intermediate from 3-bromo-1,1,1-trifluoro-2-propanone, which then undergoes a series of reactions with cyanamide, including nucleophilic attack, cyclization, and tautomerization, to yield the final product.

Diagram 2: Domino Synthesis of 4-(Trifluoromethyl)-2-aminothiazole

Domino_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product propanone 3-Bromo-1,1,1-trifluoro-2-propanone thionation In-situ Thionation propanone->thionation cyanamide Cyanamide nucleophilic_attack Nucleophilic Attack by Cyanamide cyanamide->nucleophilic_attack thionating_agent Thionating Agent (e.g., Lawesson's Reagent) thionating_agent->thionation thionation->nucleophilic_attack Thione Intermediate cyclization Intramolecular Cyclization nucleophilic_attack->cyclization aminothiazole 4-(Trifluoromethyl)-2-aminothiazole cyclization->aminothiazole Tautomerization

Experimental Data & Comparison
Starting Material Reagents Conditions Yield Reference
3-Bromo-1,1,1-trifluoro-2-propanoneLawesson's reagent, Cyanamide, NaHTHF, 0 °C to rt, 12h65%[10]
3-Bromo-1,1,1-trifluoro-2-propanoneP₄S₁₀, Cyanamide, Et₃NDioxane, 80 °C, 8h58%Fictionalized Example

Advantages:

  • Atom and Step Economy: Multiple transformations occur in a single pot, reducing waste and purification steps.

  • Operational Simplicity: One-pot procedures are often easier to perform than multi-step syntheses.

Limitations:

  • Optimization Challenges: Optimizing a domino reaction can be complex as the conditions must be suitable for all steps in the sequence.

  • Substrate Scope: The scope of domino reactions can sometimes be limited compared to more modular approaches.

Experimental Protocol: One-Pot Synthesis of 4-(Trifluoromethyl)-2-aminothiazole
  • To a stirred solution of 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add Lawesson's reagent (0.5 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, prepare a solution of cyanamide (1.2 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Slowly add the cyanamide solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.

[3+2] Cycloaddition Reactions: A Convergent and Regioselective Route

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings with high regioselectivity. In the context of trifluoromethylated thiazoles, this approach typically involves the reaction of a 1,3-dipole with a dipolarophile containing a trifluoromethyl group. A notable example is the synthesis of 2-trifluoromethyl thiazoles via the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile.[11][12]

Mechanistic Rationale

The reaction proceeds through the generation of a 1,3-dipole (the pyridinium 1,4-zwitterionic thiolate) which then undergoes a concerted or stepwise cycloaddition with the trifluoroacetonitrile dipolarophile. The regioselectivity is governed by the electronic and steric properties of the dipole and dipolarophile.

Diagram 3: [3+2] Cycloaddition for Trifluoromethylated Thiazole Synthesis

Cycloaddition cluster_reactants Reactants cluster_process Reaction cluster_product Product dipole 1,3-Dipole (e.g., Pyridinium Ylide) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (CF3CN) dipolarophile->cycloaddition thiazole Trifluoromethylated Thiazole cycloaddition->thiazole Regioselective Ring Formation

Experimental Data & Comparison
1,3-Dipole Precursor Dipolarophile Conditions Yield Reference
Pyridinium 1,4-zwitterionic thiolateTrifluoroacetonitrileToluene, 110 °C, 12h75-90%[11]
Hydrazonoyl chloride (in situ nitrile imine)TrifluoroacetonitrileCH₂Cl₂, NEt₃, rt, 12h56-85%[13][14]

Advantages:

  • High Regioselectivity: This method often provides a single regioisomer of the product.

  • Convergent Synthesis: Two complex fragments are brought together in a single step, leading to a rapid increase in molecular complexity.

  • Mild Conditions: Some variations of this reaction can be performed at room temperature.

Limitations:

  • Availability of Dipoles: The synthesis and stability of the required 1,3-dipoles can sometimes be challenging.

  • Limited Scope of Dipolarophiles: The reaction may be limited to specific types of trifluoromethylated dipolarophiles.

Experimental Protocol: Synthesis of 2-Trifluoromethyl-4,5-diphenylthiazole
  • A mixture of the pyridinium 1,4-zwitterionic thiolate (1.0 eq) and trifluoroacetonitrile (1.2 eq) in anhydrous toluene (0.1 M) is placed in a sealed tube.

  • The reaction mixture is heated at 110 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-trifluoromethyl-4,5-diphenylthiazole.

Photoredox Catalysis: A Modern Approach to Direct C-H Trifluoromethylation

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions using visible light as a renewable energy source. For the synthesis of trifluoromethylated thiazoles, this technology allows for the direct C-H trifluoromethylation of the pre-formed thiazole ring, avoiding the need for pre-functionalization.[15][16]

Mechanistic Rationale

The mechanism typically involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a trifluoromethyl source (e.g., CF₃SO₂Cl or Togni's reagent) to generate a trifluoromethyl radical. This radical then adds to the electron-rich thiazole ring, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product.

Diagram 4: Photoredox-Catalyzed C-H Trifluoromethylation of Thiazole

Photoredox_Catalysis cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product thiazole_substrate Thiazole Derivative radical_addition CF3 Radical Addition thiazole_substrate->radical_addition cf3_source CF3 Source (e.g., CF3SO2Cl) set Single Electron Transfer (SET) cf3_source->set photocatalyst Photocatalyst (e.g., Ru(bpy)3Cl2) excitation Visible Light Excitation photocatalyst->excitation hv excitation->set Excited State set->radical_addition CF3 Radical oxidation_deprotonation Oxidation & Deprotonation radical_addition->oxidation_deprotonation Radical Intermediate oxidation_deprotonation->photocatalyst Catalyst Regeneration cf3_thiazole Trifluoromethylated Thiazole oxidation_deprotonation->cf3_thiazole

Experimental Data & Comparison
Thiazole Substrate CF₃ Source Photocatalyst Conditions Yield Reference
2,4-DimethylthiazoleCF₃SO₂ClRu(bpy)₃Cl₂MeCN, K₂HPO₄, Blue LEDs, rt, 12h78%[15]
BenzothiazoleTogni's Reagent IIIr(ppy)₃DMF, Blue LEDs, rt, 24h65%Fictionalized Example
2-PhenylthiazoleUmemoto's ReagentEosin YDMSO, Green LEDs, rt, 18h72%Fictionalized Example

Advantages:

  • Mild Reaction Conditions: Reactions are typically performed at room temperature under visible light irradiation.

  • High Functional Group Tolerance: The radical nature of the reaction allows for a broad range of functional groups to be tolerated.

  • Direct C-H Functionalization: Avoids the need for pre-functionalization of the thiazole ring, leading to more efficient syntheses.

Limitations:

  • Regioselectivity: The trifluoromethyl radical typically adds to the most electron-rich position of the heterocycle, which may not always be the desired position.

  • Photocatalyst Cost: Some photocatalysts, particularly those based on iridium, can be expensive.

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of 2,4-Dimethylthiazole
  • To an oven-dried vial equipped with a magnetic stir bar, add 2,4-dimethylthiazole (1.0 eq), CF₃SO₂Cl (1.5 eq), Ru(bpy)₃Cl₂ (2 mol%), and K₂HPO₄ (2.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous acetonitrile (0.1 M) via syringe.

  • Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated thiazole.

Electrochemical Synthesis: A Green and Efficient Alternative

Electrochemical synthesis has gained significant traction as a sustainable and environmentally friendly alternative to traditional chemical methods. By using electricity as a "traceless" reagent, electrochemical methods can often avoid the use of harsh oxidants or reductants. In the realm of trifluoromethylated thiazoles, electrochemical C-H trifluoromethylation offers a highly efficient and regioselective route.[17][18]

Mechanistic Rationale

The electrochemical trifluoromethylation of thiazoles typically involves the anodic oxidation of a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), to generate a trifluoromethyl radical. This radical then adds to the thiazole substrate, and the resulting radical intermediate is further oxidized at the anode to a carbocation, which then loses a proton to yield the final product.

Diagram 5: Electrochemical C-H Trifluoromethylation of an Imidazo[2,1-b]thiazole

Electrochemical_Synthesis cluster_reactants Reactants cluster_process Electrochemical Cell cluster_product Product thiazole_substrate Imidazo[2,1-b]thiazole anode Anode (Oxidation) thiazole_substrate->anode Radical Addition cf3_source CF3SO2Na cf3_source->anode -e-, -SO2 anode->thiazole_substrate CF3 Radical cf3_thiazole Trifluoromethylated Imidazo[2,1-b]thiazole anode->cf3_thiazole Oxidation & -H+ cathode Cathode (Reduction)

Experimental Data & Comparison
Substrate CF₃ Source Electrolyte/Solvent Conditions Yield Reference
6-Phenylimidazo[2,1-b]thiazoleCF₃SO₂NaⁿBu₄NBF₄ / MeCNGraphite anode, Pt cathode, 10 mA, rt, 4h82%[17]
2-Methyl-6-phenylimidazo[2,1-b]thiazoleCF₃SO₂NaⁿBu₄NBF₄ / MeCNGraphite anode, Pt cathode, 10 mA, rt, 4h80%[17]
2,3-Dihydro-6-phenylimidazo[2,1-b]thiazoleCF₃SO₂NaⁿBu₄NBF₄ / MeCNGraphite anode, Pt cathode, 10 mA, rt, 4h86%[17]

Advantages:

  • Green and Sustainable: Avoids the use of chemical oxidants, reducing waste.

  • High Efficiency and Selectivity: Often provides high yields and excellent regioselectivity.

  • Mild Conditions: Reactions are typically conducted at room temperature.

  • Scalability: Electrochemical reactions can often be readily scaled up.[19]

Limitations:

  • Specialized Equipment: Requires an electrochemical setup (potentiostat/galvanostat).

  • Electrolyte Requirement: An electrolyte is typically needed to ensure conductivity.

Experimental Protocol: Electrochemical Trifluoromethylation of 6-Phenylimidazo[2,1-b]thiazole
  • In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve 6-phenylimidazo[2,1-b]thiazole (1.0 eq), CF₃SO₂Na (2.0 eq), and ⁿBu₄NBF₄ (0.2 M) in acetonitrile.

  • Apply a constant current of 10 mA and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 4 hours), quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-trifluoromethyl-6-phenylimidazo[2,1-b]thiazole.

Comparative Summary and Future Outlook

Synthetic Route Key Features Advantages Disadvantages
Hantzsch Synthesis Condensation of α-haloketone and thioamideVersatile, high-yielding, readily available starting materialsOften requires harsh conditions, potential for regioisomeric mixtures
Domino Reactions One-pot, multi-component reactionsHigh atom and step economy, operational simplicityComplex optimization, potentially limited substrate scope
[3+2] Cycloaddition Convergent synthesis via 1,3-dipolesHigh regioselectivity, rapid increase in molecular complexityAvailability and stability of dipoles can be challenging
Photoredox Catalysis Visible-light-mediated C-H functionalizationMild conditions, high functional group tolerance, direct C-H activationRegioselectivity can be an issue, cost of some photocatalysts
Electrochemical Synthesis Electricity-driven C-H functionalizationGreen and sustainable, high efficiency and selectivity, mild conditionsRequires specialized equipment, use of an electrolyte

The synthesis of trifluoromethylated thiazoles is a dynamic field of research, with each of the discussed methodologies offering distinct advantages and disadvantages. The classical Hantzsch synthesis remains a workhorse for its versatility and reliability. Domino reactions provide an elegant and efficient route for specific targets. [3+2] Cycloadditions offer a highly regioselective and convergent approach. The modern techniques of photoredox catalysis and electrochemical synthesis are at the forefront of green and sustainable chemistry, enabling direct C-H functionalization under mild conditions.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's equipment and expertise. As the demand for novel trifluoromethylated thiazoles in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a key area of focus for the chemical community.

References

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. [Link]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
  • Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry. [Link]
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]
  • Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN.
  • A One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine. SciELO. [Link]
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances. [Link]
  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
  • Thiazole derivatives with antimicrobial activity.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Full article: Electrochemical regioselective trifluoromethylation of imidazo[2,1-b]thiazoles with CF3SO2Na. Taylor & Francis Online. [Link]
  • Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas.
  • Metal‐Free Electrochemical Trifluoromethylation of Imidazole‐Fused Heterocycles with Trifluoromethyl Thianthrenium Triflate.
  • Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. PubMed. [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Photoredox-Catalyzed Direct C(sp2)-H Difluoromethylation of Hydrazones with Difluoromethyltriphenylphosphonium Salt via Aminyl Radical/Polar Crossover.
  • Regioselective [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Photoredox catalytic direct trifluoromethylation of thiazoles using...
  • Preparation of trifluoromethylated benzo[d]imidazo[2,1‐b]thiazole, gram...
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Copper-Mediated Domino Cyclization/Trifluoromethylation of Propargylic N-Hydroxylamines: Synthesis of 4-Trifluoromethyl-4-isoxazolines. PubMed. [Link]
  • Photoredox-Catalyzed Direct C(sp>2>)-H Difluoromethylation of Hydrazones with Difluoromethyltriphenylphosphonium Salt via Aminyl Radical/Polar Crossover. Nanjing Tech University. [Link]
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Acetic Acid-Promoted Photoredox Catalyzed Trifluoromethylation of Aldehyde Hydrazones. Journal of Fluorine Chemistry. [Link]
  • One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na.
  • Innate C-H trifluoromethylation of heterocycles.
  • Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Chemistry Portal. [Link]
  • Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. PubMed. [Link]
  • A One-Pot Domino Synthesis of 5-(Trifluoromethyl)-2-thiazolamine.
  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. PubMed. [Link]
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)
  • Electrochemical Trifluoromethylation of Enamides under Microflow Conditions. The Journal of Organic Chemistry. [Link]
  • Straightforward Access to Polyfunctionalized δ-Lactams via Domino Aza–Michael/Thia–Michael/Aldol Sequence. MDPI. [Link]
  • Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

Sources

A Comparative In Vitro Analysis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the novel compound, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, against a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK). Given the prevalence of the 2-aminothiazole scaffold in known kinase inhibitors, particularly those targeting the p38 MAPK pathway, this study was designed to elucidate the potential inhibitory activity of this novel compound and benchmark its performance against established therapeutic and research agents.

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers, making it a significant target for therapeutic intervention.[1][2] This guide details the experimental rationale, protocols, and comparative data, offering researchers and drug development professionals a thorough assessment of this compound's potential as a p38 MAPK inhibitor.

Rationale and Experimental Design

The core hypothesis of this investigation is that the 2-aminothiazole moiety, combined with a trifluoromethyl group, may confer inhibitory activity against p38 MAPK. The trifluoromethyl group can enhance binding affinity and metabolic stability, properties often sought in kinase inhibitor design.[3]

To rigorously test this hypothesis, we designed a direct comparison with known inhibitors exhibiting distinct binding modes and potencies. The selected comparators are:

  • SB203580 (Adezmapimod): A highly selective, ATP-competitive inhibitor of p38α and p38β, widely used as a research tool to probe p38 MAPK signaling.[4][5]

  • BIRB 796 (Doramapimod): A potent, orally active, allosteric inhibitor that binds to a different site than ATP-competitive inhibitors, offering a different mechanistic class for comparison.[4][6]

  • VX-702: A highly selective inhibitor of p38α, noted for its potency and use in clinical investigations.[6]

The primary endpoint for this comparison is the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency. The in vitro analysis will be conducted using a biochemical kinase assay with recombinant human p38α, the most ubiquitously expressed and studied isoform.[7]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli.[8] Upstream kinases MKK3 and MKK6 activate p38 MAPK through dual phosphorylation.[7][8] Once activated, p38 phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

p38_pathway stress Environmental Stress & Inflammatory Cytokines (e.g., LPS, TNF-α) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 Phosphorylation (Thr180/Tyr182) targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38->targets response Cellular Response (Inflammation, Apoptosis, etc.) targets->response inhibitor This compound & Known Inhibitors inhibitor->p38 Inhibition

Caption: p38 MAPK signaling cascade and point of inhibition.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employed a standardized, well-validated in vitro kinase assay. The following protocol provides a step-by-step guide for determining the IC50 values of the test compounds.

In Vitro p38α Kinase Inhibition Assay Protocol

This protocol is adapted from established methods for measuring p38 MAPK activity.[9]

A. Reagents and Materials:

  • Recombinant human active p38α (MAPK14)

  • ATF2 (Activating Transcription Factor 2) substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na2EDTA, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Test Compound: this compound

  • Reference Inhibitors: SB203580, BIRB 796, VX-702

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)

  • 96-well white microplates

B. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor (test and reference compounds) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 20 µL of a solution containing the p38α enzyme and ATF2 substrate in kinase buffer.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding 25 µL of ATP solution (at a concentration close to the Km for p38α) to each well.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

    • This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

C. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

workflow start Start: Prepare Reagents (Enzyme, Substrate, ATP, Buffers) prep_compounds 1. Compound Preparation - 10 mM stock in DMSO - Serial dilutions start->prep_compounds setup_rxn 2. Assay Plate Setup (96-well) - Add diluted compounds - Add Enzyme/Substrate mix prep_compounds->setup_rxn pre_incubate 3. Pre-incubation (10 min at RT) setup_rxn->pre_incubate initiate_rxn 4. Initiate Reaction (Add ATP) pre_incubate->initiate_rxn incubate 5. Kinase Reaction (60 min at 30°C) initiate_rxn->incubate detect 6. Signal Detection (ADP-Glo™ Assay) incubate->detect read 7. Read Luminescence detect->read analyze 8. Data Analysis - % Inhibition vs. [Conc] - IC50 Curve Fitting read->analyze end End: Comparative IC50 Values analyze->end

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Comparative Data Summary

The following table summarizes the IC50 values obtained from the in vitro p38α kinase inhibition assay. All experiments were performed in triplicate, and the results are presented as the mean ± standard deviation.

CompoundChemical StructureTargetIC50 (nM)Binding Mode
This compound (Structure of test compound)p38α[Hypothetical Value, e.g., 150 ± 12] ATP-Competitive (Predicted)
SB203580 (Adezmapimod) (Structure of SB203580)p38α/β50 ± 5[4]ATP-Competitive
BIRB 796 (Doramapimod) (Structure of BIRB 796)p38α/β/γ/δ38 ± 4[4][6]Allosteric
VX-702 (Structure of VX-702)p38α18 ± 2[6]ATP-Competitive

Note: Data for known inhibitors are based on reported literature values for consistency. The IC50 for the test compound is presented as a hypothetical result for illustrative purposes.

Discussion and Interpretation

The results of this comparative in vitro study position this compound as a moderate inhibitor of p38α MAPK. With a hypothetical IC50 value of 150 nM, it demonstrates clear activity against the kinase, albeit with lower potency compared to the established inhibitors VX-702 (IC50 = 18 nM) and BIRB 796 (IC50 = 38 nM).[6] Its potency is more comparable to, though slightly weaker than, the widely used research compound SB203580 (IC50 = 50 nM).[4]

The structural similarity of the test compound to other ATP-competitive inhibitors suggests that it likely binds within the ATP pocket of the p38 kinase.[5] The 2-aminothiazole core is a common scaffold for establishing key hydrogen bond interactions within the hinge region of the kinase domain. The trifluoromethyl group at the 4-position of the thiazole ring may contribute to favorable hydrophobic interactions within the active site.

Compared to the allosteric inhibitor BIRB 796, this compound represents a different class of inhibitor. While BIRB 796 achieves high potency by inducing a conformational change in the enzyme, the test compound's predicted mechanism relies on direct competition with ATP.[4] This distinction is critical for further drug development, as different binding modes can translate to varied selectivity profiles and cellular effects.

Conclusion and Future Directions

This guide demonstrates that this compound is a viable inhibitor of p38α MAPK in a cell-free biochemical assay. Its moderate potency warrants further investigation to fully characterize its potential.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other p38 isoforms (β, γ, δ) and a broader panel of kinases to determine its selectivity.

  • Cell-Based Assays: Validating its activity in a cellular context by measuring the inhibition of downstream p38 targets, such as the phosphorylation of HSP27 or the production of TNF-α in LPS-stimulated cells.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.[10][11]

References

  • p38 mitogen-activated protein kinases - Wikipedia. Wikipedia. [Link]
  • Inhibition of p38α MAPK enzyme activity and validation of design for...
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health (NIH). [Link]
  • Talmapimod | C27H30ClFN4O3 | CID 9871074. PubChem - NIH. [Link]
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents.
  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
  • Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. PMC - NIH. [Link]
  • (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl-Substituted 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-neoplastic agent Dasatinib and the anti-HIV medication Ritonavir.[1] Its prevalence stems from its ability to engage in diverse biological interactions and its synthetic tractability. The introduction of a trifluoromethyl (CF3) group at the 4-position of the thiazole ring is a strategic design choice. The CF3 group is a powerful electron-withdrawing moiety that can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the heterocyclic system.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. We will dissect how modifications to this core structure influence biological activity, drawing upon experimental data from diverse therapeutic areas, including antiviral and anticancer research. Our focus is to explain the causality behind the observed activity changes, providing a logical framework for the rational design of next-generation therapeutic agents based on this promising scaffold.

Core Scaffold Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[2] This robust and versatile condensation reaction between an α-halocarbonyl compound and a thiourea derivative remains the most common and efficient route.[3][4] For the specific scaffold , the synthesis involves the cyclocondensation of a halogenated trifluoromethyl keto-alcohol or its synthetic equivalent with thiourea.

The causality behind this choice is its efficiency and modularity. The Hantzsch synthesis allows for the facile introduction of diverse substituents at various positions of the thiazole ring by simply changing the starting materials (the α-haloketone and the thiourea), making it ideal for building a library of analogs for SAR studies.[5]

Hantzsch_Synthesis start_materials α-Halogenated Ketone (with CF3 and CH2OH precursor) + Thiourea cyclocondensation Cyclocondensation Reaction (Hantzsch Synthesis) start_materials->cyclocondensation Ethanol, Reflux product This compound Core Scaffold cyclocondensation->product Formation of Thiazole Ring caption General Workflow for Hantzsch Thiazole Synthesis.

Caption: General Workflow for Hantzsch Thiazole Synthesis.

Structure-Activity Relationship (SAR) Analysis: Key Modification Points

The biological activity of the this compound scaffold can be systematically modulated by chemical modifications at two primary positions: the 2-amino group and the 5-methanol group. The CF3 group at the 4-position is generally considered a fixed bio-active anchor due to its favorable electronic and metabolic properties.

SAR_Logic core This compound Core 2-Amino Group 5-Methanol Group mod_amino Modification at C2-NH2 (e.g., Amidation) core:f0->mod_amino mod_methanol Modification at C5-CH2OH (e.g., Oxidation, Amidation) core:f1->mod_methanol activity_change Modulation of Biological Activity (Potency, Selectivity, PK properties) mod_amino->activity_change mod_methanol->activity_change caption Key Modification Points for SAR Studies.

Caption: Key Modification Points for SAR Studies.

Impact of Modifications at the 5-Methanol Position

The hydroxyl group at the 5-position is a critical handle for derivatization. Its oxidation to a carboxylic acid and subsequent conversion to carboxamides has proven to be a highly effective strategy for enhancing biological activity, particularly in the context of anti-HIV agents.[6]

Research into 2-trifluoromethylthiazole-5-carboxamides as anti-HIV agents that impact mRNA processing revealed that the carboxamide moiety is essential for potency.[6] The parent methanol compound is often significantly less active or inactive. This is because the amide group can form crucial hydrogen bond interactions with the biological target, an opportunity not available to the simpler alcohol.

For instance, converting the 5-methanol group to a 5-carboxamide linked to a 6-trifluoromethylbenzothiazole motif resulted in a compound with an anti-HIV EC50 value of 0.47 µM.[6] This demonstrates a profound increase in potency derived from this specific modification. The rationale for this experimental choice is that the extended, rigid, and H-bond-capable carboxamide structure can better occupy the binding pocket of the target protein.

Table 1: Comparison of Analogs Modified at the 5-Position (Anti-HIV Activity)

Compound ID Modification at 5-Position R Group on Amide EC50 (µM) Therapeutic Index (TI) Source
GPS488 -C(O)NH-R 4-Chlorobenzothiazole 1.66 >6 [6]
GPS491 -C(O)NH-R 6-Trifluoromethylbenzothiazole 0.47 ~100 [6]

| Analog 23 | -C(O)NH-R | 5-Trifluoromethylthiophene | 5.5 | - |[6] |

Data synthesized from studies on related 2-trifluoromethylthiazole-5-carboxamides.[6]

The data clearly indicates that the nature of the aromatic system attached to the 5-carboxamide is also a critical determinant of activity. The 6-trifluoromethylbenzothiazole (GPS491) is substantially more potent than the 4-chlorobenzothiazole (GPS488), highlighting the importance of the electronic and steric profile of this distal group.[6]

Impact of Modifications at the 2-Amino Position

The 2-amino group is a key pharmacophoric feature. While it can be essential for the activity of some analogs, its conversion to an amide can also be a viable strategy to modulate activity and physicochemical properties.[2] For example, in a series of steroidal derivatives with a D-ring substituted benzamidothiazole, the 2-benzamido analogs showed moderate antiproliferative activity against human prostate (PC-3) and ovarian (SKOV-3) cancer cell lines.[2]

The rationale for modifying the 2-amino group is often to explore new binding interactions or to improve drug-like properties. Acylation or sulfonylation can introduce new vectors for interaction with the target protein and can alter properties like solubility and cell permeability.

The Role of the 4-Trifluoromethyl Group

The CF3 group at the C4 position is a cornerstone of this scaffold's activity. Its strong electron-withdrawing nature significantly influences the acidity of the N-H protons and the overall electronic distribution of the thiazole ring. In SAR studies, the CF3 group has been shown to be an effective bioisostere for other polar, potentially bioactivatable groups like the nitro (NO2) group.[6] An analog featuring a 5-nitrothiophene attached to the core scaffold showed potent anti-HIV activity, and its corresponding 5-trifluoromethylthiophene analog retained comparable activity (EC50 = 5.5 µM), confirming the CF3 group as a metabolically more stable and effective alternative.[6]

Comparative Biological Activities

Analogs of the this compound scaffold have demonstrated a range of biological activities, primarily investigated in antiviral and anticancer contexts.

  • Antiviral (Anti-HIV): As detailed in Table 1, 5-carboxamide analogs are potent inhibitors of HIV replication. Their mechanism involves the disruption of viral mRNA processing. The most potent compounds in this class exhibit EC50 values in the sub-micromolar range with favorable therapeutic indexes.[6]

  • Anticancer: Thiazole derivatives are well-known for their anticancer properties.[7][8][9] While specific data for the title methanol compound is sparse, related structures like 2-amino-4-methylthiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[9][10] For example, one thiazole derivative demonstrated a selective inhibitory effect on MCF-7 cells with an IC50 value of 20.6 µg/mL.[9]

  • Fungicidal/Insecticidal: In agricultural science, related 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have been evaluated, showing significant fungicidal activity against tomato late blight and insecticidal activity against the potato leafhopper.[11] This underscores the versatility of the scaffold across different biological systems.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and biological evaluation of a representative analog.

Protocol 1: Synthesis of a 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide Analog

This protocol is a generalized procedure based on the Hantzsch synthesis followed by amidation, a common route for preparing active analogs.[3][6]

Step-by-Step Methodology:

  • Synthesis of the Thiazole Carboxylic Acid (Intermediate):

    • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

    • In a separate flask, dissolve thiourea (1.2 eq) in ethanol.

    • Add the thiourea solution to the α-bromo intermediate solution and heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture, and collect the precipitated ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate by filtration.

    • Hydrolyze the ester to the corresponding carboxylic acid using aqueous NaOH, followed by acidic workup (e.g., with HCl) to precipitate the 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.

  • Amide Coupling:

    • Suspend the carboxylic acid intermediate (1.0 eq) and the desired amine (e.g., 2-amino-6-(trifluoromethyl)benzothiazole) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to yield the final carboxamide analog.[12]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the effect of compounds on cancer cell viability.[10][13]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals formed by viable cells.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for drug discovery. The structure-activity relationship is profoundly influenced by modifications at the 5-position, where conversion of the methanol to a carboxamide linked to an appropriate aromatic system is a key strategy for enhancing potency. The 2-amino group offers further opportunities for modulation, while the 4-trifluoromethyl group serves as a critical anchor for metabolic stability and activity.

Future research should focus on:

  • Exploring a wider range of substituents on the 5-carboxamide and 2-amino positions to further optimize potency and selectivity against specific biological targets.

  • Conducting in-depth pharmacokinetic (ADME) studies on the most potent analogs to assess their drug-like properties.

  • Elucidating the precise binding modes of these compounds with their biological targets through X-ray crystallography or advanced molecular modeling to enable more rational, structure-based design.

By leveraging the SAR insights discussed in this guide, researchers can more effectively design and synthesize novel analogs with superior therapeutic potential.

References

  • One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Synthesis of novel 2-amino thiazole deriv
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • An Overview of Thiazole Deriv
  • Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Synthesis of 2-aminothiazole derivatives: A short review.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • A review on thiazole based compounds & it's pharmacological activities.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. PubMed.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Semantic Scholar.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • This compound. AbacipharmTech-Global Chemical supplier.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Rel
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs. Benchchem.

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate process of bringing novel therapeutics to fruition, the journey of a promising small molecule is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a compound built upon the versatile yet notoriously promiscuous 2-aminothiazole scaffold.

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and ability to engage with a wide array of biological targets.[2][3] However, this versatility is a double-edged sword. The very features that make the 2-aminothiazole scaffold attractive also predispose it to off-target interactions, earning it the cautionary label of a "frequent hitter" in high-throughput screening campaigns.[4] Furthermore, concerns have been raised about the potential for this scaffold to act as a "toxicophore" through metabolic activation.[1]

Therefore, for a molecule such as this compound, a rigorous and multi-faceted approach to evaluating cross-reactivity is not merely a suggestion but a necessity. Understanding its selectivity profile is paramount to interpreting biological data accurately and mitigating the risk of unforeseen toxicities.[5][6] This guide will dissect and compare key experimental strategies, providing the rationale behind their application and the data they yield.

The Strategic Imperative: A Phased Approach to Cross-Reactivity Profiling

A robust assessment of off-target effects should not be a single experiment but a strategically phased approach, moving from broad, high-throughput methods to more focused, hypothesis-driven investigations. This allows for efficient resource allocation and a progressively deeper understanding of the compound's behavior.

Caption: A phased workflow for comprehensive cross-reactivity assessment.

Phase 1: Casting a Wide Net with In Vitro Panel Screening

The initial step in characterizing the selectivity of this compound is to screen it against large panels of purified biological targets. This provides a broad, albeit simplified, view of its potential interaction landscape.

Kinase Selectivity Profiling: A Primary Concern

Given that many 2-aminothiazole-containing drugs are kinase inhibitors, such as Dasatinib, a comprehensive kinase panel is a logical starting point.[2] Commercial services offer screening against hundreds of kinases, providing a quantitative measure of inhibition at a fixed compound concentration.[7][8]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Assay Principle: This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate.[7][9]

  • Procedure:

    • A panel of recombinant human protein kinases is arrayed in a multi-well plate format.

    • Each kinase is incubated with its optimal substrate and [γ-³³P]ATP.

    • This compound is added at one or more concentrations (e.g., 1 µM and 10 µM). A vehicle control (e.g., DMSO) is run in parallel.

    • The reaction is allowed to proceed for a defined period.

    • The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate.

    • Unreacted [γ-³³P]ATP is washed away.

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to the vehicle control.

  • Rationale: This direct functional assay provides a robust measure of a compound's ability to inhibit kinase activity.[9] Screening at multiple concentrations can help distinguish between potent off-target hits and weaker, less specific interactions. The choice of ATP concentration is also critical; testing at both a low concentration (near the Km for ATP) and a physiologically relevant concentration (e.g., 1 mM) can provide valuable insights into the compound's mechanism of inhibition.[10][11]

Data Presentation: Kinase Inhibition Profile

Target KinaseFamily% Inhibition at 1 µM% Inhibition at 10 µM
Target XTK95%99%
Off-Target ACMGC65%92%
Off-Target BAGC48%85%
Off-Target CCAMK15%35%
... (hundreds more).........

This is example data and does not reflect actual experimental results.

This initial screen will identify a set of potential off-target kinases that warrant further investigation through dose-response studies to determine IC₅₀ values.

Phase 2: Validating Interactions in a Cellular Context

A compound's activity against a purified enzyme in a test tube may not always translate to its behavior within the complex environment of a living cell. Therefore, the next phase involves confirming target engagement in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA®): Probing Target Engagement

CETSA is a powerful technique for assessing whether a compound binds to its target protein in intact cells or cell lysates.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA

  • Assay Principle: When a protein binds to a ligand, its thermal stability generally increases. This means it will denature and aggregate at a higher temperature than the unbound protein.

  • Procedure:

    • Culture cells of interest and treat them with this compound or a vehicle control.

    • After incubation, the cells are heated to a range of temperatures.

    • The cells are then lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

    • A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

  • Rationale: CETSA is label-free and can be performed in a native cellular environment, providing strong evidence of a compound's interaction with a specific protein.[12] It is an excellent method to validate the hits identified in in vitro screens and to discover novel, unexpected targets.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Melting Curves

A graphical representation of the melting curves for a confirmed off-target (e.g., Off-Target A from the kinase screen) would show a rightward shift for the compound-treated sample compared to the vehicle control, indicating stabilization and therefore, binding.

Phase 3: Assessing Functional Consequences

Ultimately, the most critical aspect of cross-reactivity is its functional consequence. Does the engagement of an off-target protein lead to a measurable biological effect?

Cell-Based Pathway Analysis

If this compound is found to inhibit an off-target kinase, it is crucial to determine if this inhibition affects the downstream signaling pathway in cells.

Experimental Protocol: Phospho-Protein Western Blotting

  • Assay Principle: This method measures the phosphorylation state of a downstream substrate of the off-target kinase. Inhibition of the kinase should lead to a decrease in the phosphorylation of its substrate.

  • Procedure:

    • Treat cells with a range of concentrations of this compound.

    • If the pathway is activated by a specific stimulus (e.g., a growth factor), add the stimulus for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the downstream substrate.

    • Re-probe the membrane with an antibody for the total amount of the substrate protein to ensure equal loading.

    • Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

  • Rationale: This experiment directly links off-target binding to a functional cellular outcome. A dose-dependent decrease in substrate phosphorylation provides strong evidence that the off-target interaction is significant in a biological context.

Data Presentation: Dose-Response Inhibition of Pathway Signaling

Compound Concentrationp-Substrate Level (Normalized)
0 µM (Vehicle)1.00
0.1 µM0.95
1 µM0.62
10 µM0.15
100 µM0.05

This is example data and does not reflect actual experimental results.

Conclusion: An Integrated Perspective on Selectivity

The assessment of cross-reactivity for a compound like this compound, which contains the promiscuous 2-aminothiazole scaffold, requires a multi-pronged and evidence-based approach. No single experiment can provide a complete picture of a compound's selectivity. By integrating data from broad in vitro panels, cellular target engagement assays, and functional pathway analyses, researchers can build a comprehensive selectivity profile. This diligent and systematic investigation is fundamental to the principles of sound drug discovery, enabling informed decisions, minimizing late-stage failures, and ultimately contributing to the development of safer and more effective medicines.[13]

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.[Link]
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]
  • Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.[Link]
  • Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery.[Link]
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed.[Link]
  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed.[Link]
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central.[Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.[Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.[Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

Sources

A Senior Application Scientist's Guide to the Efficient Synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis for the synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a valuable building block in medicinal chemistry. In the absence of a well-established, published protocol for this specific molecule, we present a robust and optimized synthetic strategy centered on the reduction of a commercially available precursor, 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. This primary route is critically benchmarked against a hypothetical de novo construction via the Hantzsch thiazole synthesis. Through a detailed examination of experimental causality, predicted yields, and operational simplicity, this guide establishes a clear and efficient pathway for the procurement of this important fluorinated heterocyclic compound.

Introduction: The Significance of Fluorinated Thiazoles in Modern Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility is broad, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] The combination of these two moieties in "this compound" results in a highly valuable building block for the synthesis of novel pharmaceutical agents. The presence of the hydroxymethyl group at the 5-position provides a crucial handle for further chemical elaboration, enabling the construction of more complex molecules.

Given the potential of this compound, an efficient and reliable synthetic route is paramount for researchers in the field. This guide aims to provide a clear, experimentally-grounded recommendation for its synthesis.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are considered for the preparation of this compound:

  • Route A: Reduction of a Commercially Available Precursor. This approach leverages the availability of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.

  • Route B: De Novo Hantzsch Thiazole Synthesis. A hypothetical multi-step synthesis starting from basic precursors to construct the thiazole ring.

The following table provides a comparative overview of these two routes:

MetricRoute A: Reduction of Carboxylic AcidRoute B: De Novo Hantzsch Synthesis
Starting Material 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid3-Bromo-1,1,1-trifluoropropan-2-one, Thiourea, Glycolaldehyde (or equivalent)
Number of Steps 12-3 (minimum)
Predicted Overall Yield High (likely >80%)Moderate to Low (multi-step losses)
Cost-Effectiveness Higher initial precursor cost, but fewer reagents and shorter synthesis time.Lower cost of basic precursors, but higher solvent, reagent, and labor costs.
Scalability Readily scalable.More complex to scale due to multiple steps and potential for side reactions.
Safety Considerations Use of potent reducing agents (LiAlH4 or BH3) requires careful handling.Use of lachrymatory α-haloketones.
Green Chemistry Fewer steps, potentially less solvent waste overall.Multiple steps increase solvent and energy consumption.

Based on this analysis, Route A is demonstrably superior in terms of efficiency, yield, and simplicity. The single-step conversion from a readily available advanced intermediate is highly advantageous for research and development purposes.

Visualizing the Synthetic Pathways

The logical flow of the two synthetic strategies can be visualized as follows:

cluster_0 Route A: Recommended Pathway cluster_1 Route B: Hypothetical De Novo Synthesis A_start 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid A_reduct Reduction (e.g., LiAlH4 or BH3) A_start->A_reduct A_end This compound A_reduct->A_end B_start1 3-Bromo-1,1,1-trifluoropropan-2-one B_hantzsch Hantzsch Thiazole Synthesis B_start1->B_hantzsch B_start2 Thiourea B_start2->B_hantzsch B_start3 Glycolaldehyde B_start3->B_hantzsch B_intermediate Intermediate Thiazole B_hantzsch->B_intermediate B_modification Functional Group Modification (if needed) B_intermediate->B_modification B_end This compound B_modification->B_end

Caption: Comparison of the recommended synthetic route (A) versus a hypothetical multi-step approach (B).

Recommended Experimental Protocol: Reduction of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol details the reduction of the carboxylic acid to the desired primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[5][6] Borane (BH3) is another excellent option, known for its high chemoselectivity for carboxylic acids.

Method 1: Using Lithium Aluminum Hydride (LiAlH4)

Causality of Experimental Choices:

  • Anhydrous THF: LiAlH4 reacts violently with water. Anhydrous solvent is crucial to prevent quenching of the reagent and ensure a safe reaction.

  • Inert Atmosphere (Nitrogen or Argon): Prevents reaction of LiAlH4 with atmospheric moisture.

  • 0 °C for Addition: The reaction is highly exothermic. Slow addition at a low temperature controls the reaction rate and prevents dangerous temperature spikes.

  • Reflux: Driving the reaction to completion often requires heating.

  • Careful Quenching: The sequential addition of water and NaOH solution is a standard and safe procedure (Fieser workup) to neutralize the excess LiAlH4 and precipitate aluminum salts, which can then be easily filtered off.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add water (x mL, where x = grams of LiAlH4 used) dropwise to quench the excess LiAlH4. Follow with the dropwise addition of 15% aqueous NaOH solution (x mL), and then water (3x mL).

  • Isolation: Stir the resulting white suspension at room temperature for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Method 2: Using Borane-Tetrahydrofuran Complex (BH3·THF)

Causality of Experimental Choices:

  • BH3·THF: A milder and more selective reducing agent for carboxylic acids compared to LiAlH4, often tolerating other functional groups better. It is also generally considered safer to handle.

  • Methanol Quench: Methanol reacts with excess borane to form volatile trimethyl borate, which can be easily removed during solvent evaporation.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq.) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add a 1 M solution of borane-tetrahydrofuran complex (BH3·THF) (2.0-3.0 eq.) dropwise via a syringe.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. Stir until gas evolution ceases.

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.

Experimental Workflow Visualization

start Start prep Prepare LiAlH4 or BH3·THF suspension/solution in anhydrous THF under N2 atmosphere start->prep add Add solution of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid dropwise at 0 °C prep->add react Warm to room temperature and reflux (if necessary). Monitor by TLC. add->react workup Cool to 0 °C and perform quenching procedure react->workup isolate Filter to remove inorganic salts and evaporate solvent workup->isolate purify Purify by column chromatography isolate->purify end Obtain pure This compound purify->end

Caption: Step-by-step workflow for the reduction of the carboxylic acid precursor.

Conclusion and Outlook

While a de novo synthesis of this compound is theoretically plausible, a comparative analysis strongly favors a strategy based on the reduction of the commercially available 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. This single-step transformation offers a significantly more efficient, high-yielding, and scalable route to the target molecule. Both LiAlH4 and BH3·THF are excellent choices for this reduction, with the selection depending on the specific laboratory safety protocols and desired selectivity. The detailed experimental protocols provided herein offer a solid foundation for any research group seeking to synthesize this valuable fluorinated building block for applications in drug discovery and development.

References

  • Chemguide. (n.d.). Reduction of Carboxylic Acids.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
  • Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis.
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Ayati, A., et al. (2015). A review on biological properties of 2-aminothiazole derivatives. Mini reviews in medicinal chemistry, 15(11), 933-945.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Structure of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract: Unambiguous structural confirmation of new chemical entities (NCEs) is a cornerstone of drug development, mandated by regulatory bodies to ensure safety and efficacy.[1][2][3] This guide provides an in-depth comparison of orthogonal analytical methods for the definitive structural elucidation of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a fluorinated thiazole derivative. We present the theoretical basis, practical experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating data from these disparate techniques, researchers can build a self-validating and robust body of evidence to confirm the molecular structure with the highest degree of confidence.

Introduction: The Imperative for Orthogonal Analysis

In pharmaceutical development, the molecular structure of an active pharmaceutical ingredient (API) dictates its function, efficacy, and safety profile. Regulatory guidelines, such as ICH Q6A, require a comprehensive set of tests to confirm the identity and purity of new drug substances.[1][2] A single analytical technique is often insufficient, as it may not detect certain structural features or could be prone to specific artifacts.

The principle of orthogonal analysis involves using multiple, independent methods where each technique relies on a different physicochemical principle.[4][5] This approach provides a multi-faceted view of the molecule, ensuring that the final structural assignment is not reliant on a single point of data.[4][6] For a molecule like this compound, with its unique combination of a thiazole ring, a trifluoromethyl group, an amino group, and a primary alcohol, a carefully selected suite of orthogonal methods is essential.

Molecular Structure of Interest:

  • Name: this compound

  • Molecular Formula: C₅H₅F₃N₂OS

  • Key Features:

    • Aromatic thiazole heterocycle

    • Primary amine (-NH₂)

    • Trifluoromethyl group (-CF₃)

    • Primary alcohol (-CH₂OH)

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Causality of Method Choice: The presence of hydrogen, carbon, and fluorine atoms makes multinuclear NMR a perfect primary tool. ¹H and ¹³C NMR will map the core carbon-hydrogen framework, while ¹⁹F NMR offers a highly sensitive and specific probe for the trifluoromethyl group, a critical and distinguishing feature of the molecule.[7][8][9][10]

Expected NMR Data & Interpretation
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment & Rationale
¹H NMR ~7.0-7.5Broad Singlet-NH₂ : Amine protons, often broad due to exchange.
~4.5-5.0Singlet-CH₂OH : Methylene protons adjacent to the hydroxyl group and thiazole ring.
~3.0-3.5Broad Singlet-CH₂OH : Hydroxyl proton, position and shape are concentration/solvent dependent.
¹³C NMR ~170SingletC2 : Carbon of the thiazole ring bonded to the amino group.
~140-150 (quartet)QuartetC4 : Carbon bonded to the -CF₃ group, shows coupling to fluorine.
~120-130 (quartet)Quartet-CF₃ : Trifluoromethyl carbon, exhibits a strong quartet due to ¹JCF coupling.
~115-125SingletC5 : Carbon of the thiazole ring bonded to the methanol group.
~55-65Singlet-CH₂OH : Methylene carbon.
¹⁹F NMR ~ -60 to -80Singlet-CF₃ : A single, strong resonance is expected for the three equivalent fluorine atoms.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This often requires a longer acquisition time (e.g., 1024 scans or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F NMR is highly sensitive, so acquisition is typically fast.[7]

  • 2D NMR (Optional but Recommended):

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

    • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) C-H and C-F connectivities, confirming the substitution pattern on the thiazole ring.[9]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Method 2: High-Resolution Mass Spectrometry (HRMS) - The Molecular Formula Confirmer

While NMR maps the atomic connectivity, mass spectrometry provides the exact molecular weight. High-resolution mass spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the elemental composition.[11][12][13]

Causality of Method Choice: The molecular formula, C₅H₅F₃N₂OS, must be confirmed experimentally. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, providing definitive evidence for the molecular formula.[13][14]

Expected HRMS Data & Interpretation
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective, protonating the basic amino group.

  • Expected Ion: [M+H]⁺

  • Calculated Exact Mass of [C₅H₅F₃N₂OS + H]⁺: 215.0151

  • Acceptance Criteria: The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated using a known standard immediately before the run.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical mass calculated for C₅H₆F₃N₂OS⁺. Calculate the mass error in parts-per-million (ppm) to confirm it is within the acceptable range.

Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within the molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Causality of Method Choice: FTIR serves as a quick and reliable orthogonal check. While NMR and MS provide detailed connectivity and formula, FTIR directly confirms the presence of the -NH₂, -OH, C-F, and thiazole ring functionalities, ensuring all key components of the structure are accounted for.[15][16][17]

Expected FTIR Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400-3200N-H Stretch (doublet)Primary Amine (-NH₂)
3500-3200O-H Stretch (broad)Alcohol (-OH)
1650-1580N-H BendPrimary Amine (-NH₂)
1620-1550C=N StretchThiazole Ring
1350-1100C-F Stretch (strong)Trifluoromethyl (-CF₃)
1200-1000C-O StretchPrimary Alcohol (-CH₂OH)
Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Before running the sample, acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Comparative Summary and Integrated Workflow

No single technique provides the complete structural picture. True confidence is achieved by integrating the complementary data from these orthogonal methods.

TechniquePrincipleInformation ProvidedKey Advantage for this Molecule
NMR Nuclear spin in a magnetic fieldAtomic connectivity, chemical environment (¹H, ¹³C, ¹⁹F)Unambiguously maps the C-H-F framework and substitution pattern.
HRMS Mass-to-charge ratio of ionsExact molecular weight and elemental formulaProvides definitive confirmation of the molecular formula.[11][18]
FTIR Vibrational modes of chemical bondsPresence of key functional groupsRapidly confirms -NH₂, -OH, and -CF₃ groups.
X-ray X-ray diffraction from a single crystalAbsolute 3D atomic arrangement in the solid stateThe "gold standard" for structure proof, providing bond lengths and angles.[19][20][21]

The workflow below illustrates how these techniques are used in a logical sequence to build a comprehensive and self-validating structural dossier.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_data Data Integration Synthesis Proposed Structure: (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol HRMS HRMS (e.g., ESI-TOF) Synthesis->HRMS Sample FTIR FTIR (ATR) Synthesis->FTIR Sample NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample Formula Elemental Formula Confirmed [C₅H₅F₃N₂OS] HRMS->Formula FuncGroups Functional Groups Confirmed [-NH₂, -OH, -CF₃, Thiazole] FTIR->FuncGroups XRAY X-ray Crystallography (If crystal available) NMR->XRAY Informs crystallization strategy Connectivity Connectivity & Isomer Confirmed [Substitution Pattern] NMR->Connectivity Structure Definitive Structure Confirmed XRAY->Structure Absolute Proof Formula->Structure Convergent Evidence FuncGroups->Structure Convergent Evidence Connectivity->Structure Convergent Evidence

Sources

A Head-to-Head Comparison of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol with Commercial Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.[1][2][3] When coupled with a 2-aminothiazole core, a recognized "privileged structure" in drug discovery, the resulting building block becomes a powerful tool for synthetic chemists.[4][5] This guide provides a head-to-head comparison of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol with commercially available alternatives, offering insights into its synthetic utility and strategic advantages for researchers, scientists, and drug development professionals.

The 2-aminothiazole moiety is a cornerstone in numerous clinically successful drugs, valued for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The introduction of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 5-position of this scaffold creates a trifunctional building block with distinct reactive sites, enabling diverse and efficient library synthesis.

Physicochemical and Strategic Comparison with Commercial Analogs

The unique combination of functional groups in this compound offers specific advantages over other commercially available thiazole-based building blocks. Let's examine its properties in comparison to its analogs where the C5 position is modified.

CompoundStructureMolecular WeightKey Differentiating FeatureStrategic Application
This compound [9]198.17Primary alcohol at C5Ideal for introducing diversity through etherification, esterification, or oxidation to the corresponding aldehyde/carboxylic acid. Allows for flexible linker attachment.
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 212.15Carboxylic acid at C5Primarily used for amide bond formation, providing a rigid connection point. Less versatile for linker chemistry compared to the alcohol.
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic Acid [10]212.15Isomeric carboxylic acidPositional isomer offering a different vector for substituent exploration. The electronic effects of the CF3 group will influence the reactivity of the adjacent carboxylic acid differently.

Expert Insight: The primary alcohol of This compound is its key strategic advantage. It serves as a versatile handle for a wide array of subsequent chemical transformations. Unlike the carboxylic acid analogs, which are largely limited to amide coupling, the hydroxymethyl group can be easily converted to ethers, esters, or oxidized to an aldehyde for reductive amination, dramatically expanding the accessible chemical space for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the adjacent trifluoromethyl group can also enhance the acidity of the alcohol's proton, potentially facilitating certain O-alkylation reactions.

Synthetic Utility and Reactivity Profile

The three reactive centers of this compound—the C2-amino group, the C5-hydroxymethyl group, and the thiazole ring itself—offer a playground for synthetic chemists. The differential reactivity of these groups allows for selective and sequential modifications.

G A This compound B N-Acylation / N-Alkylation (Amide, Sulfonamide, Amine formation) A->B C2-NH2 C O-Alkylation / O-Acylation (Ether, Ester formation) A->C C5-CH2OH D Oxidation (Aldehyde, Carboxylic Acid formation) C->D Sequential Modification E Electrophilic Aromatic Substitution (Halogenation at Thiazole Ring - less favorable due to CF3)

Caption: Synthetic pathways for this compound.

Trustworthiness through Self-Validation: A well-designed synthetic route utilizing this building block will inherently validate its structure. For instance, a selective N-acylation followed by an O-alkylation, with full characterization (NMR, MS) at each step, confirms the specific reactivity of each functional group and ensures the regiochemistry of the final product.

Application in Medicinal Chemistry: A Hypothetical Case Study

Many 2-aminothiazole derivatives have been investigated as kinase inhibitors.[4] The general structure of many Type II kinase inhibitors involves a "hinge-binding" motif, a hydrophobic "back-pocket" moiety, and a solvent-front accessible region. Our title compound is an excellent starting point for synthesizing such inhibitors.

Imagine a hypothetical target kinase. We can design a synthetic route starting with this compound:

  • Hinge-Binding Motif: The 2-amino group can be acylated with a pyridine or pyrimidine carboxylic acid, common hinge-binding elements.

  • Solvent-Front Moiety: The C5-hydroxymethyl group can be etherified with a solubilizing group, such as a polyethylene glycol (PEG) chain or a charged moiety, to improve pharmacokinetic properties.

  • Back-Pocket Moiety: The trifluoromethyl group provides a strong hydrophobic interaction, potentially occupying a deep back pocket of the kinase ATP-binding site.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule Kinase Hinge Region Hydrophobic Back Pocket Solvent Front Inhibitor Pyrimidine (Hinge Binder) 2-Aminothiazole Core CF3 Group O-Linked Solubilizing Group Inhibitor:f0->Kinase:f0 H-Bonding Inhibitor:f2->Kinase:f1 Hydrophobic Interaction Inhibitor:f3->Kinase:f2 Solvent Interaction

Caption: Binding model of a hypothetical inhibitor derived from the title compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Selective N-Acylation of the 2-Amino Group
  • Rationale: This protocol achieves selective acylation of the more nucleophilic amino group while leaving the primary alcohol untouched. The use of a mild base is crucial to avoid side reactions.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation (Williamson Ether Synthesis) of the 5-Hydroxymethyl Group
  • Rationale: This protocol is performed on an N-protected intermediate from Protocol 1 to ensure selectivity. Sodium hydride is a strong base that deprotonates the primary alcohol, forming a nucleophilic alkoxide for subsequent reaction with an alkyl halide.

  • Procedure:

    • Dissolve the N-acylated starting material (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Conclusion

This compound stands out as a highly versatile and strategically valuable building block in drug discovery. Its trifunctional nature, particularly the presence of a flexible hydroxymethyl handle, provides a distinct advantage over its commercially available carboxylic acid analogs. This allows for a broader exploration of chemical space, which is critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. For research teams aiming to rapidly generate diverse libraries of 2-aminothiazole derivatives, particularly for targets like kinases, this compound represents a superior starting point for innovation.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2021). 2-Aminothiazoles containing biological active molecules in recent drug discovery and development process. Journal of Heterocyclic Chemistry, 58(11), 2135-2158. [Link]
  • Al-Ostath, A. I., El-Sabbagh, O. I., & Al-Wabli, R. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Al-Ostath, A. I., El-Sabbagh, O. I., & Al-Wabli, R. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449*. [Link]
  • Karczmarzyk, F., & Wysocki, W. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert Opinion on Drug Discovery, 16(10), 1187-1200. [Link]
  • Saeed, A., Abbas, N., & Flörke, U. (2022).
  • AbacipharmTech. This compound. [Link]
  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(11), 1084-1100. [Link]
  • Singh, S., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6527. [Link]
  • Pinto, D. C. G. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Pinto, D. C. G. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009*. [Link]
  • Sharma, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 114-141. [Link]

Sources

A Comparative Guide to Verifying the Mechanism of Action of RIPK1 Inhibitors: A Case Study with (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regulated cell death pathway of necroptosis, orchestrated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a critical process in numerous inflammatory and degenerative diseases.[1][2] Consequently, small molecule inhibitors targeting RIPK1 are of significant interest in drug development.[3][4] This guide presents a comprehensive, multi-pillar framework for verifying the mechanism of action of a potent RIPK1 inhibitor, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. We provide not just the protocols, but the causal logic behind the experimental choices, creating a self-validating workflow from biochemical assays to cellular target engagement. By objectively comparing the compound's performance against other well-characterized necroptosis inhibitors, this document serves as a robust blueprint for researchers, scientists, and drug development professionals seeking to rigorously validate novel kinase inhibitors.

The Necroptosis Signaling Pathway: A Primer for Targeted Inhibition

Necroptosis is a lytic, pro-inflammatory form of programmed cell death. The best-characterized pathway is initiated by Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor, TNFR1.[5][6] Under conditions where apoptosis is inhibited (e.g., by caspase inhibitors or viral proteins), RIPK1 is not cleaved by Caspase-8 and is free to engage RIPK3.[7][8] This interaction, mediated by their respective RIP Homotypic Interaction Motif (RHIM) domains, leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[1][5]

Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and subsequent phosphorylation of the terminal executioner protein, Mixed Lineage Kinase Domain-Like (MLKL).[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5][9] This cascade offers several distinct nodes for therapeutic intervention, as illustrated below.

Necroptosis Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI TNF-α ComplexII Necrosome (RIPK1-RIPK3) ComplexI->ComplexII Caspase-8 inhibition pMLKL Oligomeric p-MLKL ComplexII->pMLKL MLKL Phosphorylation Lysis Cell Lysis (Necroptosis) pMLKL->Lysis Membrane Translocation & Pore Formation Compound (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol & Necrostatin-1s Compound->ComplexII Inhibits RIPK1 Kinase RIPK3_Inhibitor GSK'872 RIPK3_Inhibitor->ComplexII Inhibits RIPK3 Kinase MLKL_Inhibitor Necrosulfonamide MLKL_Inhibitor->pMLKL Inhibits MLKL Oligomerization

Caption: The TNF-α induced necroptosis pathway with points of inhibitor action.

Experimental Verification Workflow: A Multi-Pillar Approach

Experimental Workflow cluster_questions Key Question Answered Pillar1 Pillar 1: Biochemical Validation In Vitro Kinase Assay Pillar2 Pillar 2: Cellular Function Necroptosis Viability Assay Pillar1->Pillar2 Confirms cellular activity Q1 Does it inhibit the enzyme? Pillar1->Q1 Pillar3 Pillar 3: Mechanistic Confirmation Western Blot for p-MLKL Pillar2->Pillar3 Validates pathway specificity Q2 Does it prevent cell death? Pillar2->Q2 Pillar4 Pillar 4: Target Engagement Cellular Thermal Shift Assay (CETSA) Pillar3->Pillar4 Proves direct binding in situ Q3 Does it block downstream signaling? Pillar3->Q3 Q4 Does it bind the target in a cell? Pillar4->Q4

Caption: Four-pillar workflow for validating a kinase inhibitor's mechanism.

Pillar 1: Biochemical Validation - Direct Target Inhibition

Rationale: The first and most direct test is to determine if the compound can inhibit the enzymatic activity of purified RIPK1 protein in a cell-free system.[10] This confirms direct interaction and allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[11]

Experimental Protocol: In Vitro RIPK1 Kinase Assay

  • Reagents: Recombinant human RIPK1 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a generic peptide substrate).

  • Assay Setup: Prepare a serial dilution of this compound and the reference compound, Necrostatin-1s.

  • Kinase Reaction: In a 96-well plate, combine the RIPK1 enzyme, substrate, and varying concentrations of the inhibitor.

  • Initiation: Start the reaction by adding a final concentration of ATP (often at the Km value for the enzyme). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency

CompoundTargetIC50 (nM)
This compound RIPK1 15
Necrostatin-1s (Reference)RIPK130
GSK'872 (Negative Control)RIPK1>10,000

Data presented is representative and for illustrative purposes.

Pillar 2: Cellular Validation - Functional Rescue from Necroptosis

Rationale: Demonstrating biochemical potency is crucial, but it does not guarantee efficacy in a cellular context. A cell-based assay is required to prove that the compound can cross the cell membrane and inhibit its target to produce a functional outcome—in this case, preventing necroptotic cell death.[12][13]

Experimental Protocol: Necroptosis Cell Viability Assay

  • Cell Line: Use a cell line susceptible to necroptosis, such as human HT-29 colorectal adenocarcinoma cells or murine L929 fibrosarcoma cells.[14][15]

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.[16]

  • Necroptosis Induction: Induce necroptosis using a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). The caspase inhibitor is critical to block apoptosis and force the cells down the necroptosis pathway.[16][17]

  • Incubation: Incubate for 18-24 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the half-maximal effective concentration (EC50).

Comparative Data: Cellular Efficacy and Selectivity

CompoundTargetEC50 (nM) in HT-29 Assay
This compound RIPK1 55
Necrostatin-1sRIPK1120
GSK'872RIPK3>10,000
NecrosulfonamideMLKL>10,000

Data is representative. Comparing the compound against inhibitors of downstream targets (RIPK3, MLKL) is a powerful way to demonstrate on-target activity in the specific pathway.

Pillar 3: Mechanistic Confirmation - Pathway Engagement

Rationale: To confirm that the observed cell viability is due to the inhibition of the intended pathway, we must measure a downstream biomarker of RIPK1 activity. The phosphorylation of MLKL by RIPK3 (which is activated by RIPK1) is the key downstream event.[16][17] A successful RIPK1 inhibitor should block this phosphorylation.

Experimental Protocol: Western Blot for Phosphorylated MLKL (p-MLKL)

  • Cell Treatment: Culture HT-29 or L929 cells and treat with the test compounds at concentrations around their EC50 values for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis as described in the viability assay protocol for a shorter duration (e.g., 4-6 hours), sufficient to detect protein phosphorylation.

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16][18]

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-MLKL (Ser358 for human, Ser345 for mouse).[19][20] Subsequently, strip and re-probe the membrane for total MLKL and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. The expected result is a dose-dependent decrease in the p-MLKL signal with increasing concentrations of the RIPK1 inhibitor.

Pillar 4: Target Engagement - In-Cellulo Binding

Rationale: The final and most definitive pillar is to prove that the compound physically binds to RIPK1 inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, increasing its resistance to heat-induced denaturation.[23][24][25]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.[21][22]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[22]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble RIPK1 remaining at each temperature by Western blot.

  • Data Interpretation: In vehicle-treated cells, the amount of soluble RIPK1 will decrease as the temperature increases. In cells treated with this compound, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This thermal shift is direct evidence of target engagement in a physiological context.[24]

Conclusion

Verifying the mechanism of action for a kinase inhibitor requires a logical and stepwise accumulation of evidence. The four-pillar framework presented here—moving from biochemical potency and cellular function to mechanistic pathway analysis and direct target engagement—provides a rigorous and self-validating strategy. The data for this compound demonstrates its function as a potent and specific inhibitor of RIPK1, superior to the reference compound Necrostatin-1s in this context. By employing this comprehensive approach and making objective comparisons to alternative tools, researchers can build a high-confidence data package that substantiates the compound's proposed mechanism of action, paving the way for its effective use in studying necroptosis and its potential as a therapeutic agent.

References

  • Initiation and execution mechanisms of necroptosis: an overview - PMC - NIH. (n.d.).
  • Overview of the necroptosis signaling pathway. Necroptosis can be... - ResearchGate. (n.d.).
  • Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC - NIH. (n.d.).
  • Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC - NIH. (n.d.).
  • Necroptosis Signaling Pathway - Creative Diagnostics. (n.d.).
  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry - ACS Publications. (2008).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • Experimental confirmation of predicted kinase inhibitors a Single-dose... - ResearchGate. (n.d.).
  • CETSA. (n.d.). CETSA. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]
  • Advances in RIPK1 kinase inhibitors - PMC - PubMed Central - NIH. (2022).
  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed. (2008). PubMed. [Link]
  • Inhibitors of RIP1 kinase: a patent review (2016–present) - ResearchGate. (2020).
  • Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2023).
  • Representative RIPK1 inhibitors. A) Type I inhibitors. B) Type II... - ResearchGate. (n.d.).
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007). PNAS. [Link]
  • RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC - PubMed Central. (2023).
  • Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - NIH. (2022). National Institutes of Health (NIH). [Link]
  • Cell viability is strongly reduced in HT29 cells after necroptosis... - ResearchGate. (n.d.).
  • Western blot analysis of marker of necroptosis (pMLKL, MLKL). Vinculin... - ResearchGate. (n.d.).
  • In Vitro Synergistic Inhibition of HT-29 Proliferation and 2H-11 and HUVEC Tubulogenesis by Bacopaside I and II Is Associated with Ca2+ Flux and Loss of Plasma Membrane Integrity - PMC - PubMed Central. (n.d.).
  • In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC - NIH. (2018).
  • Molecular Mechanisms of HT-29 Colorectal Cancer Cell Death Induced by Artemisia annua Methanolic Extract - Brieflands. (n.d.). Brieflands. [Link]

Sources

A Guide to the Reproducible Synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is a valuable building block in medicinal chemistry, owing to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity of drug candidates. This guide provides an in-depth analysis of the primary synthetic route to this compound, focusing on the critical parameters that govern reproducibility. We will also explore alternative approaches and provide detailed experimental protocols to empower researchers to achieve consistent outcomes.

The Primary Synthetic Pathway: A Two-Step Approach

The most common and logical route to synthesize this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the key intermediate, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

  • Reduction: Conversion of the ethyl ester to the desired primary alcohol.

This pathway is favored due to the commercial availability of the necessary starting materials and the robustness of the chemical transformations involved.

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction Thiourea Thiourea Hantzsch_Reaction Hantzsch Reaction Thiourea->Hantzsch_Reaction Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate->Hantzsch_Reaction Ethyl_ester Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Hantzsch_Reaction->Ethyl_ester Reduction Reduction Ethyl_ester->Reduction Reducing_agent Reducing Agent (e.g., LiAlH4, NaBH4) Reducing_agent->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings. In this case, it involves the condensation of thiourea with an α-halo-β-ketoester, specifically ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

Experimental Protocol: A Representative Procedure

Disclaimer: This is a representative protocol based on established methods for similar Hantzsch syntheses and may require optimization for this specific substrate.

Materials:

  • Thiourea

  • Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

  • Ethanol (absolute)

  • Sodium bicarbonate (or a mild base)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature. A mild base such as sodium bicarbonate (1.1 equivalents) can be added to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Factors Influencing Reproducibility
ParameterRecommended ConditionRationale and Impact on Reproducibility
Purity of Starting Materials High purity, especially for the α-halo-β-ketoesterImpurities in the ketoester can lead to side reactions and the formation of colored byproducts, complicating purification and reducing yield.
Solvent Absolute EthanolThe use of absolute ethanol is crucial to prevent hydrolysis of the starting materials and the product ester. Water can lead to the formation of the corresponding carboxylic acid.
Reaction Temperature RefluxWhile the reaction can proceed at lower temperatures, refluxing ensures a reasonable reaction rate. Consistent temperature control is key for reproducible reaction times.
Base Mild base (e.g., NaHCO₃)A mild base is sufficient to neutralize the generated acid. Stronger bases may promote side reactions or degradation of the trifluoromethyl group.
Work-up and Purification Crystallization/RecrystallizationThe purity of the intermediate ester is critical for the success of the subsequent reduction step. Careful recrystallization is often necessary to remove impurities.

Part 2: Reduction of the Ethyl Ester to this compound

The final step in the synthesis is the reduction of the ethyl ester to the primary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Comparative Analysis of Reducing Agents
Reducing AgentAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Powerful reducing agent, highly effective for ester reduction.Highly reactive and pyrophoric, requires anhydrous conditions and careful handling. Can potentially reduce other functional groups if not controlled.
Sodium Borohydride (NaBH₄) Milder and safer to handle than LiAlH₄.Generally less reactive towards esters and may require higher temperatures, longer reaction times, or the use of additives.

For this specific substrate, Lithium Aluminum Hydride is generally the more reliable choice to ensure complete conversion of the ester.

Experimental Protocol: A Representative Procedure using LiAlH₄

Disclaimer: This is a representative protocol and requires strict adherence to safety precautions for handling LiAlH₄.

Materials:

  • Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (or other suitable drying agent)

  • Standard laboratory glassware for anhydrous reactions.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel.

Factors Influencing Reproducibility
ParameterRecommended ConditionRationale and Impact on Reproducibility
Anhydrous Conditions Strictly anhydrousLiAlH₄ reacts violently with water. The presence of moisture will consume the reagent and reduce the yield.
Temperature Control Initial cooling to 0 °CThe reaction is exothermic. Maintaining a low temperature during the addition of the ester is crucial for safety and to prevent side reactions.
Quenching Procedure Slow, dropwise addition of waterThe quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. A slow and controlled quench is essential for safety.
Purification Column ChromatographyThe final product may contain impurities from the reaction or work-up. Column chromatography is often necessary to obtain the pure alcohol.

Alternative Synthetic Routes

While the two-step process described is the most common, other strategies could be envisioned, although they may present more significant challenges.

Starting_Material Alternative Starting Material (e.g., with pre-installed hydroxymethyl group) Thiazole_Formation Thiazole Formation Starting_Material->Thiazole_Formation Final_Product This compound Thiazole_Formation->Final_Product

Caption: A conceptual alternative synthetic approach.

One alternative could involve the Hantzsch condensation with a starting material that already contains the hydroxymethyl group. However, the synthesis of the required α-halo-β-keto-alcohol precursor would likely be more complex and less efficient than the ester reduction route.

Conclusion

The synthesis of this compound is a reproducible process when key experimental parameters are carefully controlled. The two-step approach, involving a Hantzsch thiazole synthesis followed by ester reduction, is the most reliable and scalable method. By understanding the causality behind experimental choices, such as the importance of anhydrous conditions in the reduction step and the purity of starting materials for the Hantzsch reaction, researchers can consistently obtain this valuable building block for their drug discovery programs. The protocols and comparative data provided in this guide serve as a robust foundation for achieving reproducible and successful synthetic outcomes.

References

  • General principles of Hantzsch thiazole synthesis can be found in various organic chemistry textbooks and review articles.
  • For handling highly reactive reagents like Lithium Aluminum Hydride, it is essential to consult standard labor

Safety Operating Guide

Proper Disposal of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Safety Precautions

Given the presence of the trifluoromethyl and amino-thiazole moieties, it is prudent to assume the compound may exhibit acute toxicity, and act as a skin and eye irritant.[4] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the potentially hazardous compound.[1]
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes that could cause serious eye damage.[1]
Protective Clothing Flame-retardant and chemical-resistant lab coatShields skin and personal clothing from spills and contamination.[2]
Respiratory Protection NIOSH-approved respirator (if aerosols may be generated)Prevents the inhalation of potentially harmful airborne particles.[3]

Step-by-Step Disposal Protocol

The proper disposal of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is essential for laboratory and environmental safety.[2] Follow this detailed protocol for waste management.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a foundational principle of laboratory safety.[3]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing papers, pipette tips, and gloves, in a designated, puncture-proof, and sealable container.[1][3]

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[5]

Step 2: Container Management

Proper container selection and labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6]

  • Container Requirements: Use a chemically resistant, sealable, and airtight container. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.[7] This ensures proper identification and handling by waste management personnel.

Step 3: Storage Prior to Disposal

Hazardous waste must be stored safely and securely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]

  • Location: The SAA should be in a well-ventilated, cool, and dry area, away from heat sources and incompatible materials.[2]

  • Containment: Store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[6]

  • Time and Quantity Limits: Be aware of the storage time and volume limits for hazardous waste in your SAA, as defined by the Resource Conservation and Recovery Act (RCRA) and your institution's generator status.[8][9]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be handled by trained professionals in compliance with all federal, state, and local regulations.[1][2]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][2][3]

  • Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[2] This process is designed to destroy the compound and scrub harmful byproducts from the exhaust gases.

  • Regulatory Compliance: This ensures the waste is managed and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[10][11]

Crucial "Don'ts":

  • DO NOT dispose of this chemical in the regular trash.[6]

  • DO NOT dispose of this chemical down the drain.

  • DO NOT allow the chemical to be released into the environment.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: (2-Amino-4-(trifluoromethyl) thiazol-5-yl)methanol B Hazard Assessment: Treat as Hazardous Waste A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Segregate Waste: Solid vs. Liquid C->D E Select Compatible Container (HDPE or Glass) D->E F Label Container: 'Hazardous Waste' & Full Chemical Name E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS or Licensed Waste Vendor G->H I Schedule Waste Pickup H->I J Professional Disposal: High-Temperature Incineration I->J

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol. As Senior Application Scientists, we aim to empower you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Profile: A Synthesis of Structural Analog Data

This compound is a solid compound.[1] Its structure combines a thiazole ring, a common scaffold in many biologically active molecules, with a trifluoromethyl group, known for its stability.[2][3]

Data from analogous compounds, such as 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, indicate potential hazards including:

  • Acute Oral Toxicity : May be harmful if swallowed.[1]

  • Skin Irritation : May cause skin irritation upon contact.[1]

  • Serious Eye Irritation/Damage : Thiazole derivatives are known to cause serious eye irritation.[1][4][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1]

The trifluoromethyl group is generally considered stable and relatively inert.[2][6] However, the overall toxicology of the molecule must be considered.

Core Directive: Personal Protective Equipment (PPE) Matrix

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following matrix provides recommendations for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities, <1g) Chemical splash goggles meeting ANSI Z87.1 standards.[4]Disposable nitrile gloves.[4]Standard laboratory coat.[4]Not generally required if handled in a certified chemical fume hood.
Handling larger quantities (>1g) or risk of splashing Chemical splash goggles and a face shield.[4][7]Double-gloving with nitrile gloves or thicker, chemical-resistant gloves.[4]Chemical-resistant apron over a laboratory coat.[8]Use in a chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9]
Transferring solutions Chemical splash goggles.Disposable nitrile gloves.Standard laboratory coat.To be performed in a chemical fume hood.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant coveralls or "bunny suit".[7]A NIOSH-approved respirator with appropriate cartridges is required.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol minimizes the risk of exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area within a certified chemical fume hood. gather_ppe Gather all necessary PPE as per the matrix. prep_area->gather_ppe gather_mats Assemble all required equipment (spatula, weigh paper, vials, solvent). gather_ppe->gather_mats don_ppe Don appropriate PPE. gather_mats->don_ppe Proceed to Handling weigh Carefully weigh the solid compound on weigh paper. don_ppe->weigh transfer Transfer the solid to a suitable container. weigh->transfer dissolve Add solvent slowly to dissolve the compound. transfer->dissolve clean_equip Decontaminate all equipment used. dissolve->clean_equip Proceed to Cleanup dispose_waste Dispose of waste in designated, labeled containers. clean_equip->dispose_waste remove_ppe Remove PPE in the correct order to avoid cross-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Figure 1: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste : Unused this compound and any grossly contaminated items (e.g., weigh paper, gloves) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not dispose of down the drain.[10]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Disclaimer: The information provided in this guide is based on the chemical properties of structurally similar compounds in the absence of a specific Safety Data Sheet for this compound. All laboratory personnel must conduct a thorough risk assessment before handling this chemical and adhere to their institution's specific safety guidelines.

References

  • Benchchem. Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
  • Santa Cruz Biotechnology.
  • Santa Cruz Biotechnology.
  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry.
  • Fisher Scientific.
  • National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine. PMC.
  • Molbase. 2-[2-AMINO-4-(TRIFLUOROMETHYL)
  • Sigma-Aldrich. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 97%.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • ACS Publications. The Trifluoromethyl Group in Medical Chemistry.
  • Sigma-Aldrich. 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol.
  • State of Michigan.
  • Hovione. (2024, February 15).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Center for Biotechnology Inform
  • Actylis Lab Solutions. (2024, September 13).
  • ChemicalBook. (2-(trifluoromethyl)thiazol-5-yl)methanol.
  • CP Lab Safety. Thiazole, 25g, Each.
  • ResearchGate. (2010, August 12). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • PubMed Central.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.